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  • Product: 3-Chloro-2,5-diethylpyrazine
  • CAS: 67714-53-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 3-Chloro-2,5-diethylpyrazine

A Note on the Use of Analog Data: Direct experimental data for 3-Chloro-2,5-diethylpyrazine is not extensively available in the public domain. This guide has been constructed by leveraging comprehensive data from its clo...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Use of Analog Data: Direct experimental data for 3-Chloro-2,5-diethylpyrazine is not extensively available in the public domain. This guide has been constructed by leveraging comprehensive data from its close structural analog, 3-Chloro-2,5-dimethylpyrazine, in conjunction with established principles of pyrazine chemistry. This approach allows for a scientifically grounded estimation of the properties, reactivity, and potential applications of the target compound.

Introduction to Substituted Pyrazines

Pyrazines are a class of heterocyclic aromatic compounds that play a significant role in various scientific and industrial fields. Their unique chemical structures are foundational to many life-saving drugs, making them crucial intermediates in pharmaceutical synthesis.[1][2] The pyrazine ring is a key component in medications for tuberculosis, among other therapeutic areas like cardiovascular health and oncology.[1] Beyond their medicinal importance, alkylated pyrazines are renowned for their potent aromatic properties, contributing to the characteristic flavors and fragrances of many foods, such as coffee, cocoa, and baked goods.[3][4][5] The chloro-substituted pyrazines, in particular, are versatile precursors for creating a wide array of more complex molecules through various substitution and coupling reactions.

This guide provides a detailed technical overview of the chemical properties of 3-Chloro-2,5-diethylpyrazine, a member of this important class of compounds. By examining its predicted physicochemical properties, spectral characteristics, synthesis, and reactivity, we aim to provide researchers, scientists, and drug development professionals with a thorough understanding of its potential.

Physicochemical and Spectral Properties

The physicochemical properties of 3-Chloro-2,5-diethylpyrazine can be estimated based on its close analog, 3-Chloro-2,5-dimethylpyrazine. These estimated values provide a useful baseline for experimental design and application development.

PropertyEstimated Value for 3-Chloro-2,5-diethylpyrazineData from 3-Chloro-2,5-dimethylpyrazine
Molecular Formula C₈H₁₁ClN₂C₆H₇ClN₂[6]
Molecular Weight 170.64 g/mol 142.59 g/mol [6]
Appearance Colorless to light yellow liquid (predicted)Colorless to light orange to yellow clear liquid[6]
Boiling Point Higher than 114 °C / 70 mmHg (predicted)114 °C / 70 mmHg[6], 66-69 °C / 9 mmHg[7]
Density ~1.1 g/mL (predicted)1.17 - 1.181 g/mL at 25 °C[6][7]
Refractive Index ~1.52 (predicted)n20/D 1.527 - 1.53[6]
Solubility Soluble in organic solvents (e.g., DMSO, ether) (predicted)Soluble in some organic solvents, such as dimethyl sulfoxide and ether.[7]
Predicted Spectral Data
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the aromatic proton on the pyrazine ring. The ethyl groups would exhibit a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, consistent with ethyl group splitting patterns.

  • ¹³C NMR: The carbon NMR would display distinct signals for the aromatic carbons of the pyrazine ring, with the carbon atom bonded to the chlorine atom being significantly influenced. The methylene and methyl carbons of the ethyl groups will also have characteristic chemical shifts.

  • IR Spectroscopy: The infrared spectrum is anticipated to show characteristic peaks for C-H stretching of the alkyl groups and the aromatic ring. Aromatic C=N and C=C stretching vibrations within the pyrazine ring will also be present.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2⁺ peaks in an approximate 3:1 ratio) would be a key identifier. Fragmentation patterns would likely involve the loss of the ethyl groups and the chlorine atom.

Synthesis and Reactivity

The synthesis and reactivity of 3-Chloro-2,5-diethylpyrazine are expected to follow established pyrazine chemistry, offering several pathways for its formation and subsequent functionalization.

Proposed Synthesis

A common method for the synthesis of chloropyrazines involves the direct chlorination of the corresponding alkylpyrazine.[7] An alternative and often more controlled method is the conversion of a pyrazine N-oxide to a chloropyrazine.[9][10]

G cluster_synthesis Proposed Synthesis of 3-Chloro-2,5-diethylpyrazine 2,5-diethylpyrazine 2,5-Diethylpyrazine 3-Chloro-2,5-diethylpyrazine 3-Chloro-2,5-diethylpyrazine 2,5-diethylpyrazine->3-Chloro-2,5-diethylpyrazine Chlorination Chlorinating_Agent Chlorinating Agent (e.g., POCl₃, SO₂Cl₂) Chlorinating_Agent->3-Chloro-2,5-diethylpyrazine

Caption: Proposed synthesis of 3-Chloro-2,5-diethylpyrazine via direct chlorination.

Experimental Protocol: General Chlorination of an Alkylpyrazine (Hypothetical)

  • To a solution of 2,5-diethylpyrazine in an appropriate inert solvent (e.g., chloroform or dichlorobenzene), add a chlorinating agent such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).

  • The reaction mixture is heated under reflux for a specified period, with the progress monitored by a suitable technique like gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and carefully quenched, for instance, by pouring it onto ice.

  • The mixture is then neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure or by column chromatography.

Reactivity

The reactivity of 3-Chloro-2,5-diethylpyrazine is primarily dictated by the electron-deficient nature of the pyrazine ring and the presence of the chlorine atom, which acts as a good leaving group.

Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing effect of the two nitrogen atoms in the pyrazine ring activates the chloro-substituent towards nucleophilic attack.[11][12] This makes SₙAr a key reaction for the functionalization of chloropyrazines, allowing for the introduction of a wide range of nucleophiles such as amines, alkoxides, and thiolates.[13][14]

G cluster_reaction General SₙAr Mechanism on 3-Chloro-2,5-diethylpyrazine Reactant 3-Chloro-2,5-diethylpyrazine Intermediate Meisenheimer Complex (Anionic Intermediate) Reactant->Intermediate Attack by Nucleophile Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product Substituted Pyrazine Derivative Intermediate->Product Loss of Leaving Group Leaving_Group Chloride Ion (Cl⁻) Intermediate->Leaving_Group

Caption: General mechanism for Nucleophilic Aromatic Substitution (SₙAr) on a chloropyrazine.

Palladium-Catalyzed Cross-Coupling Reactions: Chloropyrazines are excellent substrates for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[15] These reactions enable the introduction of aryl, heteroaryl, alkyl, and other functional groups.[16] Examples of applicable cross-coupling reactions include:

  • Suzuki Coupling: Reaction with boronic acids or their esters.

  • Sonogashira Coupling: Reaction with terminal alkynes.[16]

  • Stille Coupling: Reaction with organostannanes.[16]

  • Negishi Coupling: Reaction with organozinc reagents.[16]

  • Kumada Coupling: Reaction with Grignard reagents.[16]

These reactions significantly expand the synthetic utility of 3-Chloro-2,5-diethylpyrazine, allowing for the creation of a diverse library of substituted pyrazine derivatives.[17]

Potential Applications

Based on the known applications of its analogs and related compounds, 3-Chloro-2,5-diethylpyrazine is a promising intermediate in several fields.

  • Flavor and Fragrance Industry: Alkylpyrazines are widely used as flavoring agents in food products, imparting roasted, nutty, or earthy notes.[3][6][18] The diethyl substitution in 3-Chloro-2,5-diethylpyrazine could lead to unique sensory profiles, making it a valuable precursor for novel flavor and fragrance compounds.[19]

  • Pharmaceutical Research: The pyrazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[1] 3-Chloro-2,5-diethylpyrazine can serve as a versatile building block for the synthesis of new therapeutic agents targeting a wide range of diseases.[20]

  • Agrochemicals: As an intermediate, this compound can be used in the synthesis of new pesticides and herbicides, contributing to the development of effective crop protection solutions.[6]

  • Material Science: It has potential applications in the formulation of specialty polymers and coatings, potentially enhancing their durability and resistance to environmental factors.

  • Analytical Chemistry: 3-Chloro-2,5-diethylpyrazine could be utilized as a standard in chromatographic methods for the analysis of complex mixtures.[6]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 3-Chloro-2,5-diethylpyrazine is not available, general precautions for handling chlorinated aromatic compounds should be followed. Based on the data for 3-Chloro-2,5-dimethylpyrazine, the compound is expected to be a combustible liquid.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. In case of insufficient ventilation, use a suitable respirator.[21]

  • Handling: Avoid contact with skin, eyes, and clothing.[7][21] Do not breathe vapors or mist. Keep away from heat, sparks, and open flames.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[7]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

3-Chloro-2,5-diethylpyrazine, while not extensively studied, represents a compound of significant potential, bridging the gap between flavor chemistry, pharmaceuticals, and material science. By leveraging the wealth of knowledge from its close analog, 3-Chloro-2,5-dimethylpyrazine, and the broader field of pyrazine chemistry, this guide provides a solid foundation for future research and development. Its versatile reactivity, particularly in nucleophilic substitution and cross-coupling reactions, makes it an attractive intermediate for the synthesis of novel and functionalized pyrazine derivatives. Further experimental investigation into the specific properties and applications of 3-Chloro-2,5-diethylpyrazine is warranted and promises to unlock new opportunities in various scientific disciplines.

References

Sources

Exploratory

An In-depth Technical Guide to 3-Chloro-2,5-diethylpyrazine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-Chloro-2,5-diethylpyrazine, a heterocyclic compound of interest in flavor chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-2,5-diethylpyrazine, a heterocyclic compound of interest in flavor chemistry and as a versatile intermediate in synthetic organic chemistry, including drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document presents a scientifically grounded approach to its synthesis, characterization, and potential applications. By leveraging established methodologies for analogous pyrazine derivatives, this guide offers valuable insights and detailed protocols for researchers and drug development professionals. The narrative emphasizes the causal relationships behind experimental choices, ensuring a trustworthy and authoritative resource. All key claims are supported by citations to relevant scientific literature.

Introduction: The Significance of the Pyrazine Scaffold

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are ubiquitous in nature and are significant contributors to the aromas of many roasted and fermented foods.[1] Beyond their sensory importance, pyrazine derivatives are recognized as privileged scaffolds in medicinal chemistry, appearing in a number of FDA-approved drugs.[2][3] The introduction of a chlorine atom onto the pyrazine ring, as in 3-Chloro-2,5-diethylpyrazine, creates a versatile synthetic handle for further functionalization through nucleophilic substitution and cross-coupling reactions, opening avenues for the creation of diverse molecular libraries for drug discovery and materials science.[4][5]

This guide will focus on the molecular structure, proposed synthesis, analytical characterization, and potential applications of 3-Chloro-2,5-diethylpyrazine, providing a foundational understanding for its use in research and development.

Molecular Structure and Physicochemical Properties

The molecular structure of 3-Chloro-2,5-diethylpyrazine consists of a central pyrazine ring substituted with two ethyl groups at positions 2 and 5, and a chlorine atom at position 3.

Table 1: Predicted Physicochemical Properties of 3-Chloro-2,5-diethylpyrazine

PropertyPredicted ValueNotes
Molecular Formula C₈H₁₁ClN₂Based on structural analysis.
Molecular Weight 170.64 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquidInferred from similar alkylated chloropyrazines.[6]
Boiling Point Not availableExpected to be higher than 2,5-diethylpyrazine due to increased molecular weight and polarity.
Solubility Soluble in organic solvents (e.g., ethanol, ether)Typical for small, relatively nonpolar organic molecules.[7]
CAS Number 67714-53-8[8]

Proposed Synthesis of 3-Chloro-2,5-diethylpyrazine

Synthesis of the 2,5-Diethylpyrazine Precursor

The synthesis of 2,5-diethylpyrazine can be achieved through the self-condensation of α-aminoketones, a common method for preparing symmetrically substituted pyrazines.

Experimental Protocol: Synthesis of 2,5-Diethylpyrazine

  • Starting Material: 1-Aminobutan-2-one (or its hydrochloride salt).

  • Reaction Conditions: The self-condensation is typically carried out in a basic aqueous or alcoholic solution, often with gentle heating.

  • Work-up: The reaction mixture is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is then washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude 2,5-diethylpyrazine can be purified by vacuum distillation or column chromatography.

Chlorination of 2,5-Diethylpyrazine

Two primary methods are proposed for the chlorination of the 2,5-diethylpyrazine precursor.

Direct chlorination of alkylpyrazines has been successfully demonstrated using various chlorinating agents.

Experimental Protocol: Direct Chlorination of 2,5-Diethylpyrazine

  • Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator (e.g., AIBN) or N-chlorosuccinimide (NCS) can be effective.[9]

  • Solvent: An inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) is suitable.

  • Procedure: To a solution of 2,5-diethylpyrazine in the chosen solvent, the chlorinating agent is added dropwise at a controlled temperature (often at or below room temperature). The reaction may require initiation by UV light or heat.

  • Work-up and Purification: The reaction is quenched with a reducing agent (e.g., sodium bisulfite solution) and washed with water and brine. The organic layer is dried, and the solvent is evaporated. The product, 3-Chloro-2,5-diethylpyrazine, is then purified by vacuum distillation or column chromatography.

This method involves the initial formation of a pyrazine N-oxide, followed by reaction with a chlorinating agent like phosphoryl chloride (POCl₃). This is a classic and reliable method for introducing a chlorine atom onto a heterocyclic ring.[10]

Experimental Protocol: Chlorination of 2,5-Diethylpyrazine via N-Oxide

  • Step 1: Synthesis of 2,5-Diethylpyrazine-1-oxide

    • Oxidizing Agent: A peroxy acid such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid is used.

    • Procedure: The oxidizing agent is added portion-wise to a solution of 2,5-diethylpyrazine in a suitable solvent (e.g., dichloromethane or chloroform) at a low temperature (typically 0 °C). The reaction is stirred until completion.

    • Work-up: The reaction mixture is washed with a basic solution (e.g., sodium bicarbonate) to remove excess acid, followed by water and brine. The organic layer is dried and concentrated to yield the N-oxide.

  • Step 2: Conversion of N-Oxide to 3-Chloro-2,5-diethylpyrazine

    • Chlorinating Agent: Phosphoryl chloride (POCl₃) is the reagent of choice.

    • Procedure: The 2,5-diethylpyrazine-1-oxide is heated with an excess of phosphoryl chloride.

    • Work-up: The excess POCl₃ is carefully quenched by pouring the reaction mixture onto ice. The aqueous solution is then neutralized with a base (e.g., NaOH or Na₂CO₃) and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated. The final product is purified by vacuum distillation or chromatography.

Diagram of Proposed Synthetic Pathways

G cluster_0 Precursor Synthesis cluster_1 Chlorination Pathways 1-Aminobutan-2-one 1-Aminobutan-2-one 2,5-Diethylpyrazine 2,5-Diethylpyrazine 1-Aminobutan-2-one->2,5-Diethylpyrazine Self-condensation start 2,5-Diethylpyrazine_clone 2,5-Diethylpyrazine 3-Chloro-2,5-diethylpyrazine_A 3-Chloro-2,5-diethylpyrazine 2,5-Diethylpyrazine_clone->3-Chloro-2,5-diethylpyrazine_A Direct Chlorination (e.g., SOCl2 or NCS) 2,5-Diethylpyrazine_N-oxide 2,5-Diethylpyrazine-1-oxide 2,5-Diethylpyrazine_clone->2,5-Diethylpyrazine_N-oxide Oxidation (e.g., m-CPBA) 3-Chloro-2,5-diethylpyrazine_B 3-Chloro-2,5-diethylpyrazine 2,5-Diethylpyrazine_N-oxide->3-Chloro-2,5-diethylpyrazine_B Chlorination (POCl3)

Caption: Proposed synthetic routes to 3-Chloro-2,5-diethylpyrazine.

Analytical and Spectroscopic Characterization

The structural elucidation of 3-Chloro-2,5-diethylpyrazine would rely on a combination of modern spectroscopic techniques. Below are the predicted spectral data based on the analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a triplet and a quartet for each of the two ethyl groups, and a singlet for the remaining proton on the pyrazine ring. The chemical shifts will be influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atoms in the ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons of the pyrazine ring and the aliphatic carbons of the ethyl groups. The carbon atom attached to the chlorine will be significantly downfield.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Chloro-2,5-diethylpyrazine

GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Pyrazine-H 8.0 - 8.5 (singlet)140 - 155
-CH₂- (Ethyl at C2) 2.7 - 3.0 (quartet)25 - 30
-CH₃ (Ethyl at C2) 1.2 - 1.5 (triplet)12 - 15
-CH₂- (Ethyl at C5) 2.6 - 2.9 (quartet)24 - 29
-CH₃ (Ethyl at C5) 1.1 - 1.4 (triplet)11 - 14
Pyrazine-C-Cl -145 - 160
Other Pyrazine-C -140 - 155
Mass Spectrometry (MS)

The mass spectrum, likely obtained via Gas Chromatography-Mass Spectrometry (GC-MS), will be crucial for confirming the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at m/z 170.

  • Isotope Peak (M+2)⁺: Due to the presence of chlorine, a characteristic isotope peak at m/z 172 with an intensity of approximately one-third of the molecular ion peak will be observed.

  • Fragmentation: Common fragmentation pathways for alkylpyrazines involve the loss of alkyl radicals.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=N stretching vibrations of the pyrazine ring, as well as the aliphatic C-H stretching and bending vibrations of the ethyl groups. A C-Cl stretching vibration is also expected in the fingerprint region.

Table 3: Predicted IR Absorption Bands for 3-Chloro-2,5-diethylpyrazine

Functional GroupPredicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000
C=N Stretch (Pyrazine Ring) 1500 - 1600
C-Cl Stretch 600 - 800

Potential Applications

While specific applications for 3-Chloro-2,5-diethylpyrazine are not documented, its structure suggests potential utility in several fields.

Flavor and Fragrance Industry

Alkylpyrazines are well-known for their nutty, roasted, and earthy aromas.[11][12] The introduction of a chlorine atom can modulate these sensory properties, potentially leading to novel flavor and fragrance ingredients.

Pharmaceutical and Agrochemical Synthesis

The reactive chlorine atom makes 3-Chloro-2,5-diethylpyrazine a valuable intermediate for the synthesis of more complex molecules.[4][6] It can serve as a scaffold for the development of new therapeutic agents or agrochemicals by introducing various functional groups through nucleophilic substitution or cross-coupling reactions. The pyrazine core itself is present in numerous bioactive compounds, making this a promising starting material for medicinal chemistry programs.[3][13]

Diagram of Application Pathways

G cluster_0 Potential Applications start 3-Chloro-2,5-diethylpyrazine Flavor Flavor & Fragrance start->Flavor Novel sensory profiles Pharma Pharmaceuticals start->Pharma Intermediate for drug discovery Agro Agrochemicals start->Agro Scaffold for new pesticides

Caption: Potential application areas for 3-Chloro-2,5-diethylpyrazine.

Safety and Handling

Detailed toxicological data for 3-Chloro-2,5-diethylpyrazine are not available. However, based on general knowledge of halogenated heterocyclic compounds and related pyrazines, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

3-Chloro-2,5-diethylpyrazine represents a molecule with significant untapped potential in both academic and industrial research. While direct experimental data is currently scarce, this guide has provided a comprehensive, scientifically-grounded framework for its synthesis, characterization, and potential applications. The proposed synthetic routes, based on established chemical principles, offer a clear path for its preparation. The predicted spectroscopic data provides a valuable reference for its analytical characterization. As a versatile intermediate, 3-Chloro-2,5-diethylpyrazine holds promise for the development of novel compounds in the fields of flavor science, medicinal chemistry, and agrochemicals. It is hoped that this guide will stimulate further research into this intriguing molecule.

References

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  • American Society for Microbiology. (n.d.). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Properties and Applications of 2-Chloropyrazine in Chemical Industries. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2024). Engineering Escherichia coli for high-yielding 2,5-Dimethylpyrazine synthesis from L-Threonine by reconstructing metabolic pathways and enhancing cofactors regeneration. Retrieved from [Link]

  • Synthetic Communications. (n.d.). Synthesis of 2,5-Dimethylpyrazine-3,6-Dicarboxylic Acid Derivatives. Retrieved from [Link]

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  • Google Patents. (n.d.). CN102675229A - Preparation method for 2,5-dimethylpyrazine derivative.
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  • MOLBASE. (n.d.). 3-chloro-2,5-diethylpyrazine | CAS: 67714-53-8. Retrieved from [Link]

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  • ACS Omega. (2026). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. Retrieved from [Link]

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  • MOLBASE. (n.d.). 3-chloro-2,5-diethylpyrazine67714-53-8,Purity≥97%. Retrieved from [Link]

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Sources

Foundational

Introduction: The Significance of 3-Chloro-2,5-diethylpyrazine

An In-Depth Technical Guide to the Synthesis of 3-Chloro-2,5-diethylpyrazine 3-Chloro-2,5-diethylpyrazine is a substituted heterocyclic aromatic compound belonging to the pyrazine family. While seemingly a specific and n...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 3-Chloro-2,5-diethylpyrazine

3-Chloro-2,5-diethylpyrazine is a substituted heterocyclic aromatic compound belonging to the pyrazine family. While seemingly a specific and niche molecule, it represents a valuable scaffold and intermediate in several fields of chemical science. Pyrazines, in general, are renowned for their potent sensory properties and are key contributors to the aroma and flavor of many roasted, baked, and fermented foods.[1][2] The introduction of alkyl and halogen substituents, as in 3-chloro-2,5-diethylpyrazine, modulates these properties and, more importantly, provides reactive handles for further chemical modification. This makes such compounds valuable starting materials or intermediates in the development of pharmaceuticals, agrochemicals, and specialty materials.[3]

This guide provides a detailed examination of the core synthetic pathways to 3-chloro-2,5-diethylpyrazine, focusing on the underlying chemical principles, practical experimental considerations, and the rationale behind methodological choices. The content is structured for researchers and drug development professionals, emphasizing both theoretical understanding and practical application.

Core Synthetic Strategy: A Two-Stage Approach

The most logical and efficient synthesis of 3-chloro-2,5-diethylpyrazine is achieved through a two-stage process. This strategy involves first constructing the core 2,5-diethylpyrazine ring, followed by a regioselective chlorination to introduce the chlorine atom at the desired position.

  • Stage 1: Formation of the 2,5-Diethylpyrazine Scaffold

  • Stage 2: Regioselective Chlorination of the Pyrazine Ring

This modular approach allows for greater control and purification at each stage, ultimately leading to a higher quality final product.

Stage 1: Synthesis of the 2,5-Diethylpyrazine Core

The synthesis of symmetrically substituted pyrazines, such as 2,5-diethylpyrazine, is classically achieved through the dimerization of α-amino carbonyl compounds.[4] This biomimetic approach mimics pathways observed in nature and provides a robust route from readily available precursors.[5]

Mechanism: Dimerization and Aromatization

The core principle involves the self-condensation of two molecules of an α-amino ketone. For the synthesis of 2,5-diethylpyrazine, the required precursor is 1-amino-2-butanone. The reaction proceeds via the following steps:

  • Dimerization: Two molecules of the α-amino ketone condense to form a six-membered dihydropyrazine intermediate.

  • Dehydration: The intermediate loses two molecules of water.

  • Oxidation: The resulting 2,5-diethyl-dihydropyrazine is unstable and readily undergoes oxidation to form the stable, aromatic 2,5-diethylpyrazine ring. This oxidation is often accomplished simply by exposure to air during the reaction.

This pathway is highly efficient for creating symmetrically substituted pyrazines.

Visualizing the Pathway: From Amino Ketone to Pyrazine

G cluster_0 Stage 1: 2,5-Diethylpyrazine Synthesis precursor 2x 1-Amino-2-butanone dimer Dimerization & Dehydration precursor->dimer intermediate 2,5-Diethyl-dihydropyrazine dimer->intermediate oxidation Air Oxidation intermediate->oxidation product 2,5-Diethylpyrazine oxidation->product

Caption: Synthesis of the 2,5-diethylpyrazine core via dimerization.

Stage 2: Regioselective Chlorination of 2,5-Diethylpyrazine

With the pyrazine core constructed, the next critical step is the introduction of a chlorine atom. Pyrazine is an electron-deficient heterocycle due to the presence of two electron-withdrawing nitrogen atoms, which deactivates the ring towards standard electrophilic aromatic substitution.[6] Therefore, specialized methods are required to achieve efficient and selective chlorination. Two primary pathways are considered: direct chlorination and a more controlled route via an N-oxide intermediate.

Pathway A: Direct Chlorination

Direct chlorination involves treating 2,5-diethylpyrazine with a strong chlorinating agent, such as chlorine gas (Cl₂).[7][8] This method can be effective but often requires harsh conditions, such as high temperatures, and may suffer from a lack of selectivity, potentially leading to polychlorinated byproducts or side-chain chlorination.[8][9] The electron-donating nature of the ethyl groups provides some activation to the ring, but control remains a significant challenge.

Pathway B: Chlorination via an N-Oxide Intermediate (Preferred Method)

A more versatile and widely employed strategy for the functionalization of electron-deficient N-heterocycles is to proceed through an N-oxide intermediate.[10] This approach offers superior control over regioselectivity and typically proceeds under milder conditions.

Step 2.1: N-Oxidation

The first step is the oxidation of one of the nitrogen atoms in the pyrazine ring to form 2,5-diethylpyrazine-1-oxide. This is commonly achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or trifluoroperacetic acid.[11][12] The N-oxide formation alters the electronic properties of the ring, making the positions alpha (C2, C6) and gamma (C4) to the N-oxide group susceptible to nucleophilic attack.

Step 2.2: Deoxygenative Chlorination

The pyrazine N-oxide is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[13][14] The mechanism involves the activation of the N-oxide oxygen by the reagent, followed by the nucleophilic attack of a chloride ion at the C2 position. A subsequent elimination step removes the activated oxygen group and restores the aromaticity of the ring, yielding the 2-chloro (or in this case, 3-chloro) product with high regioselectivity.[13] This method is authoritative for installing halogens at the 2-position of pyridine and pyrazine rings.

Visualizing the Chlorination Pathways

G cluster_1 Stage 2: Chlorination start 2,5-Diethylpyrazine direct_reagent Direct Chlorination (e.g., Cl₂) start->direct_reagent Pathway A (Harsh, less selective) n_oxidation N-Oxidation (e.g., m-CPBA) start->n_oxidation Pathway B (Preferred, selective) final_product 3-Chloro-2,5-diethylpyrazine direct_reagent->final_product n_oxide 2,5-Diethylpyrazine-1-oxide n_oxidation->n_oxide deox_chloro Deoxygenative Chlorination (e.g., POCl₃) n_oxide->deox_chloro deox_chloro->final_product

Caption: Comparison of direct vs. N-oxide mediated chlorination pathways.

Quantitative Data Summary

The physical properties of the target compound are essential for characterization and purification.

PropertyValueSource
Chemical Formula C₈H₁₁ClN₂[7]
Molecular Weight 170.64 g/mol Calculated
Appearance Colorless to light yellow solid/liquid[7]
Melting Point ~53-55 °C[7]
Boiling Point ~228-229 °C (atm)[7]

Experimental Protocols

The following protocols describe the preferred synthesis of 3-chloro-2,5-diethylpyrazine via the N-oxide pathway. These procedures are designed to be self-validating, with clear steps for reaction, workup, and purification.

Protocol 1: Synthesis of 2,5-Diethylpyrazine-1-oxide

Causality: This protocol uses m-CPBA, a common and relatively safe oxidizing agent, to selectively form the mono-N-oxide. The reaction is performed in a chlorinated solvent at controlled temperatures to prevent over-oxidation to the di-N-oxide.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-diethylpyrazine (1.0 eq) in dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture again to 0 °C. Filter the mixture to remove the solid meta-chlorobenzoic acid byproduct.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with a 10% aqueous solution of sodium sulfite, a saturated aqueous solution of sodium bicarbonate (to remove excess acid), and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2,5-diethylpyrazine-1-oxide.

Protocol 2: Synthesis of 3-Chloro-2,5-diethylpyrazine

Causality: This protocol utilizes phosphorus oxychloride (POCl₃) for the deoxygenative chlorination. POCl₃ serves as both the activating agent for the N-oxide and the source of the chloride nucleophile. The reaction is performed neat or in a high-boiling solvent under reflux to drive the reaction to completion.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (connected to a gas scrubber to neutralize HCl fumes), cautiously add 2,5-diethylpyrazine-1-oxide (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, 5-10 eq).

  • Reaction: Heat the mixture to reflux (approx. 105 °C) and maintain for 2-4 hours. The solution will typically darken. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup (Caution: Exothermic): Allow the reaction mixture to cool to room temperature. Very slowly and carefully, pour the reaction mixture onto crushed ice in a large beaker in a fume hood. This step is highly exothermic and will generate HCl gas.

  • Neutralization: Once the quench is complete, cautiously neutralize the acidic aqueous solution to a pH of ~8 using a strong base, such as 50% aqueous NaOH or solid potassium carbonate, while cooling in an ice bath.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract three times with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to afford 3-chloro-2,5-diethylpyrazine.

References

  • Singh, R., & Singh, M. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC - PubMed Central. [Link]

  • Chembk. (2024). 3-chloro-2,5-dimethylpyrazine. ChemBK. [Link]

  • Hirschberg, A., & Spoerri, P. E. (1960). Chlorination of Some Alkylpyrazines. ACS Publications. [Link]

  • Sperry, J. (2020). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Milata, V., & Gono, M. (2018). Synthesis and reactions of Pyrazine. Slideshare. [Link]

  • Zhang, X., et al. (2020). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. ASM Journals. [Link]

  • BU CyberSec Lab. (n.d.). 3-Chloro-2,5-dimethylpyrazine. BU CyberSec Lab. [Link]

  • Ghorab, M. M., et al. (2018). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Scribd. [Link]

  • Bera, S., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. NIH - National Institutes of Health. [Link]

  • Sayward, J. M. (1945). Chlorination of pyrazine.
  • Human Metabolome Database. (2012). Showing metabocard for 2,5-Dimethylpyrazine (HMDB0035289). HMDB. [Link]

  • Wang, Y., et al. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. PMC - PubMed Central. [Link]

  • Iida, T., et al. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. ACS Publications. [Link]

  • Ono, K., et al. (1998). Unusual Deoxygenations of Pyridine N-Oxides with Methanesulfonyl Chloride and Triethylamine. Oxford Academic. [Link]

  • ResearchGate. (2017). Deoxygenative chlorination of pyridine N-oxide. ResearchGate. [Link]

  • Baxter, E. W., & Reitz, A. B. (1970). Preparation and reactions of some substituted pyrazine di-N-oxides. Journal of the Chemical Society C - RSC Publishing. [Link]

  • Mixan, C. E., & Pews, R. G. (1977). Selective N-oxidations of chlorinated pyrazines and quinoxalines. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Klein, B., & Berkowitz, J. (1959). Pyrazines. I. Pyrazine-N-oxides. Preparation and Spectral Characteristics. Journal of the American Chemical Society. [Link]

Sources

Exploratory

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-2,5-diethylpyrazine For researchers, chemists, and professionals in drug development and materials science, the unambiguous structural elucida...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-2,5-diethylpyrazine

For researchers, chemists, and professionals in drug development and materials science, the unambiguous structural elucidation of heterocyclic compounds is a cornerstone of rigorous scientific advancement. 3-Chloro-2,5-diethylpyrazine, a substituted pyrazine, presents a unique spectroscopic puzzle. Its utility as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and flavorants necessitates a comprehensive understanding of its spectral characteristics for quality control, reaction monitoring, and structural verification.[1]

This guide provides an in-depth analysis of the key spectroscopic techniques used to characterize 3-Chloro-2,5-diethylpyrazine: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. More than a mere repository of data, this document offers a didactic exploration of the principles, experimental protocols, and expert interpretation required to confidently identify and characterize this molecule.

NMR spectroscopy is arguably the most powerful tool for elucidating the specific arrangement of atoms in an organic molecule. By observing the behavior of atomic nuclei in a magnetic field, we can map the connectivity and chemical environment of each hydrogen and carbon atom.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms. For 3-Chloro-2,5-diethylpyrazine, we expect to see signals corresponding to the aromatic proton on the pyrazine ring and the protons of the two ethyl groups.

Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Pyrazine-H (at C6)~8.2 - 8.4Singlet (s)N/A1H
-CH₂- (ethyl at C2)~2.8 - 3.0Quartet (q)~7.52H
-CH₂- (ethyl at C5)~2.7 - 2.9Quartet (q)~7.52H
-CH₃ (ethyl at C2)~1.3 - 1.5Triplet (t)~7.53H
-CH₃ (ethyl at C5)~1.2 - 1.4Triplet (t)~7.53H

Causality of Signal Assignment:

  • Pyrazine Proton: The single proton on the pyrazine ring is significantly deshielded due to the electronegativity of the two adjacent nitrogen atoms and the overall aromaticity of the ring, placing its signal far downfield.[2] Its isolation results in a singlet.

  • Ethyl Groups: The methylene (-CH₂) protons are adjacent to the electron-withdrawing pyrazine ring, shifting their signal downfield relative to the methyl (-CH₃) protons. The signal for the methylene group at C2 may be slightly further downfield than the one at C5 due to the proximate chloro group's inductive effect. Each methylene signal is split into a quartet by the three neighboring methyl protons (n+1 rule, 3+1=4). Conversely, each methyl signal is split into a triplet by the two neighboring methylene protons (n+1 rule, 2+1=3).

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon NMR (¹³C NMR) provides a map of the carbon framework of the molecule. Each unique carbon atom typically gives rise to a distinct signal.

Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Pyrazine-C2~155 - 158
Pyrazine-C3~150 - 153
Pyrazine-C5~153 - 156
Pyrazine-C6~140 - 143
-CH₂- (ethyl at C2)~28 - 31
-CH₂- (ethyl at C5)~27 - 30
-CH₃ (ethyl at C2)~12 - 14
-CH₃ (ethyl at C5)~11 - 13

Causality of Signal Assignment:

  • Pyrazine Carbons: The carbons directly bonded to the electronegative nitrogen and chlorine atoms (C2, C3, C5) are the most deshielded and appear furthest downfield. The carbon atom bearing the single proton (C6) is expected to be the most upfield of the aromatic carbons.

  • Ethyl Carbons: The methylene (-CH₂) carbons are deshielded compared to the methyl (-CH₃) carbons due to their proximity to the aromatic ring.

Experimental Protocol: Acquiring High-Quality NMR Spectra

A self-validating protocol ensures reproducibility and accuracy. This workflow incorporates necessary checks and standards.

Workflow for NMR Data Acquisition

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Protocol Validation Insights:

  • Solvent Choice: Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its well-defined residual proton and carbon signals for referencing.[3]

  • Shimming: The shimming process is critical. A narrow, symmetrical solvent peak (e.g., CHCl₃ at 7.26 ppm) is a direct indicator of good magnetic field homogeneity, which is essential for resolving fine splitting patterns (coupling).

  • Scan Number: The number of scans is increased for ¹³C NMR due to the low natural abundance of the ¹³C isotope (~1.1%), which necessitates signal averaging to achieve an adequate signal-to-noise ratio.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. For 3-Chloro-2,5-diethylpyrazine (C₈H₁₁ClN₂), the exact mass provides a high-confidence confirmation of its elemental composition.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z (mass-to-charge) Assignment Significance
~170 & 172[M]⁺˙, [M+2]⁺˙Molecular Ion Peak Cluster: The presence of a peak at m/z ~172 that is approximately one-third the intensity of the m/z ~170 peak is a definitive indicator of a single chlorine atom (due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl).
~155 & 157[M-CH₃]⁺Loss of a methyl radical from one of the ethyl groups.
~141 & 143[M-C₂H₅]⁺Loss of an ethyl radical, a common fragmentation for ethyl-substituted aromatics. This is often a prominent peak.
~135[M-Cl]⁺Loss of the chlorine atom.

Causality of Fragmentation: Electron Ionization (EI) is a high-energy technique that causes the molecular ion to fragment in predictable ways. The most stable fragments are preferentially formed. For alkylpyrazines, the cleavage of the alkyl side-chain at the benzylic-like position (alpha-cleavage) is a characteristic and favored fragmentation pathway.[4][5] The loss of the chlorine radical is also a plausible fragmentation route.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for analyzing volatile compounds like 3-Chloro-2,5-diethylpyrazine, providing both separation and identification.[6]

Workflow for GC-MS Analysis

Caption: General workflow for sample analysis using Gas Chromatography-Mass Spectrometry.

Protocol Validation Insights:

  • Column Choice: A DB-5MS or similar column (5% phenyl-methylpolysiloxane) is a robust, general-purpose column suitable for separating a wide range of semi-volatile organic compounds.

  • Ionization Energy: 70 eV is the standard ionization energy used in EI-MS. This energy level is sufficient to cause reproducible fragmentation and allows for the comparison of acquired spectra with established mass spectral libraries like the NIST database.[7]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups and confirming the overall structure.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~2970 - 2850C-H (sp³) stretch (ethyl groups)Medium-Strong
~1580 - 1450C=C and C=N ring stretchingMedium-Strong
~1460C-H (sp³) bend (methylene)Medium
~1380C-H (sp³) bend (methyl)Medium
~1200 - 1000C-C stretching, in-plane ring vibrationsMedium-Weak
~850 - 750C-Cl stretchStrong
~830C-H out-of-plane bend (isolated ring H)Medium

Causality of Signal Assignment:

  • C-H Stretches: The absorptions just below 3000 cm⁻¹ are characteristic of C-H bonds on sp³-hybridized carbons, confirming the presence of the ethyl groups.

  • Ring Vibrations: The complex pattern of bands in the 1600-1450 cm⁻¹ region, often called the "fingerprint region," is characteristic of the pyrazine aromatic system.[8]

  • C-Cl Stretch: The strong absorption in the lower wavenumber region is indicative of the carbon-chlorine bond, a key feature of the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Modern Fourier-Transform Infrared (FTIR) spectroscopy, often using an Attenuated Total Reflectance (ATR) accessory, allows for rapid analysis of liquid or solid samples with minimal preparation.

Workflow for ATR-FTIR Analysis

Caption: Step-by-step protocol for acquiring an IR spectrum using an ATR-FTIR spectrometer.

Protocol Validation Insights:

  • Background Collection: Collecting a background spectrum is mandatory. This step measures the IR spectrum of the ambient environment (e.g., CO₂, water vapor) and the ATR crystal itself. The instrument software automatically subtracts this background from the sample spectrum, ensuring that the final spectrum contains only the absorption data from the sample.

  • Resolution: A resolution of 4 cm⁻¹ is standard for routine analysis and provides sufficient detail to identify all major functional group vibrations.

Conclusion

The structural characterization of 3-Chloro-2,5-diethylpyrazine is achieved through a synergistic application of NMR, MS, and IR spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR definitively map the carbon-hydrogen framework, Mass Spectrometry confirms the molecular weight and elemental composition while revealing fragmentation pathways, and IR spectroscopy identifies the key functional groups and aromatic ring system. By following the rigorous, self-validating protocols outlined in this guide, researchers can obtain high-quality, reproducible data, ensuring the confident identification and characterization of this important heterocyclic compound.

References

  • Spectroscopic investigations of a substituted amide of pyrazine-2-carboxylic acid - C 16 H 18 N 3 O. (n.d.). Google Vertex AI.
  • ¹H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and... (n.d.). ResearchGate.
  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (2019).
  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF. (n.d.). ResearchGate.
  • Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry, 10(2), 288-297.
  • Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (2006). Journal of Molecular Structure, 786(2-3), 193-206.
  • Pyrazine. (n.d.). NIST WebBook.
  • 3-Chloro-2,5-dimethylpyrazine. (n.d.). Chem-Impex.
  • Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (2006). ResearchGate.
  • 3-Chloro-2,5-dimethylpyrazine. (n.d.). BU CyberSec Lab.
  • Determination of volatile alkylpyrazines in microbial samples using gas chromatography-mass spectrometry coupled with head space. (2016). Journal of Analytical Science and Technology, 7(16).
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics, 29(9), 2176-2179.

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Foundational

An In-depth Technical Guide to 3-Chloro-2,5-dialkylpyrazines: A Focus on the Physicochemical Characteristics and Synthetic Pathways of 3-Chloro-2,5-dimethylpyrazine

Introduction: The Significance of Pyrazine Derivatives in Modern Chemistry Pyrazine and its derivatives are a class of heterocyclic aromatic compounds that have garnered significant interest across various scientific dis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazine Derivatives in Modern Chemistry

Pyrazine and its derivatives are a class of heterocyclic aromatic compounds that have garnered significant interest across various scientific disciplines, most notably in the pharmaceutical and flavor industries.[1][2] The pyrazine ring, a six-membered aromatic structure containing two nitrogen atoms at positions 1 and 4, serves as a versatile scaffold for the development of a wide array of functional molecules.[1] The electronic properties and structural features of pyrazines make them invaluable in the design of bioactive molecules with enhanced efficacy and reduced side effects.[3]

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical characterization of 3-Chloro-2,5-dimethylpyrazine, a representative member of the chloro-dialkylpyrazine family. The insights provided are intended to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, as well as those in the fields of flavor and materials science.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the behavior of any chemical entity is a thorough examination of its molecular structure and inherent physical properties.

Molecular Structure

The structure of 3-Chloro-2,5-dimethylpyrazine is characterized by a central pyrazine ring substituted with a chlorine atom at the 3-position and two methyl groups at the 2- and 5-positions.

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
Molecular structure of 3-Chloro-2,5-dimethylpyrazine.
Physicochemical Data

The following table summarizes the key physicochemical properties of 3-Chloro-2,5-dimethylpyrazine. This data is crucial for designing experimental protocols, including reaction conditions and purification methods.

PropertyValueSource(s)
Molecular Formula C₆H₇ClN₂[4][5]
Molecular Weight 142.59 g/mol [4][6]
CAS Number 95-89-6[4][6]
Appearance Colorless to light orange/yellow clear liquid[4]
Density 1.17 - 1.181 g/mL at 25 °C[4][5][6]
Boiling Point 114 °C at 70 mmHg; 66-69 °C at 9 mmHg[4][6]
Refractive Index n20/D 1.527 - 1.53[4][6]
Flash Point 83 °C (181.4 °F) - closed cup[6]
Storage Temperature Room temperature, recommended <15°C in a cool, dark place under inert gas

Synthesis and Reactivity

Understanding the synthetic pathways to 3-Chloro-2,5-dialkylpyrazines and their subsequent reactivity is fundamental for their application in research and development.

General Synthetic Approach

The synthesis of 3-Chloro-2,5-dialkylpyrazines typically involves a multi-step process. A generalized workflow is presented below. The specific synthesis of 3-Chloro-2,5-dimethylpyrazine can be achieved by reacting 2,5-dimethylpyrazine with a chlorinating agent.[5]

digraph "Synthesis_Workflow" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"];
Generalized synthesis of 3-Chloro-2,5-dialkylpyrazines.

Experimental Protocol: Chlorination of 2,5-Dimethylpyrazine (Illustrative)

  • Dissolution: Dissolve 2,5-dimethylpyrazine in a suitable inert solvent (e.g., a chlorinated solvent like dichloromethane or an aprotic polar solvent).

  • Addition of Chlorinating Agent: Slowly add a chlorinating agent, such as N-Chlorosuccinimide (NCS) or chlorine gas, to the solution while maintaining a controlled temperature, often below room temperature to manage the exothermicity of the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction mixture, for example, with an aqueous solution of a reducing agent like sodium thiosulfate if excess chlorinating agent is present.

  • Extraction and Purification: Extract the product into an organic solvent, wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can then be purified by distillation or column chromatography to yield pure 3-Chloro-2,5-dimethylpyrazine.

Reactivity Profile

The reactivity of 3-Chloro-2,5-dimethylpyrazine is influenced by the electron-withdrawing nature of the nitrogen atoms in the pyrazine ring and the chloro substituent. This makes the pyrazine ring electron-deficient and susceptible to nucleophilic substitution reactions, particularly at the carbon atom bearing the chlorine. The chlorine atom can be displaced by various nucleophiles, providing a gateway to a diverse range of substituted pyrazine derivatives. This reactivity is a cornerstone of its utility as an intermediate in the synthesis of more complex molecules, including pharmaceuticals.

Analytical Characterization

Robust analytical methods are essential for confirming the identity and purity of 3-Chloro-2,5-dimethylpyrazine. A combination of spectroscopic techniques is typically employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for elucidating the molecular structure. The ¹H NMR spectrum of 3-Chloro-2,5-dimethylpyrazine would be expected to show signals corresponding to the two distinct methyl groups and the remaining aromatic proton on the pyrazine ring. The chemical shifts and coupling patterns provide definitive structural information.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the C-H bonds of the methyl groups, the C=N and C=C bonds of the aromatic ring, and the C-Cl bond would be expected.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of 3-Chloro-2,5-dimethylpyrazine would show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions.[8]

Workflow for Spectroscopic Analysis

digraph "Spectroscopy_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [color="#34A853"];
Workflow for the spectroscopic characterization of 3-Chloro-2,5-dimethylpyrazine.
Chromatographic Methods

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are routinely used to assess the purity of 3-Chloro-2,5-dimethylpyrazine and to monitor reaction progress.[4][9] These techniques separate the compound from impurities, allowing for accurate quantification.

Applications in Research and Development

The unique chemical properties of 3-Chloro-2,5-dimethylpyrazine make it a valuable building block in several areas of research and development.

  • Pharmaceutical and Agrochemical Synthesis: As an intermediate, it is used in the synthesis of more complex molecules with potential biological activity.[4] The pyrazine scaffold is present in a number of clinically used drugs.[1][10]

  • Flavor and Fragrance Industry: Pyrazine derivatives are known for their distinct aromatic properties and are used as flavoring agents in food products.[4]

  • Materials Science: It can be employed in the formulation of specialty polymers and coatings.

Safety and Handling

Appropriate safety precautions must be taken when handling 3-Chloro-2,5-dimethylpyrazine. It is a combustible liquid and may cause skin and eye irritation.[6] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[6] Store in a cool, dry place away from ignition sources.

Conclusion

3-Chloro-2,5-dimethylpyrazine is a versatile chemical compound with a range of applications stemming from its unique physicochemical properties and reactivity. This guide has provided a comprehensive overview of its molecular structure, physical and chemical characteristics, synthetic pathways, and analytical methods for its characterization. While specific data for the diethyl analogue remains elusive, the principles outlined here provide a solid foundation for researchers and scientists working with this class of pyrazine derivatives. The continued exploration of such compounds is likely to lead to further innovations in drug discovery, materials science, and beyond.

References

  • ChemBK. 3-chloro-2,5-dimethylpyrazine. [Link]

  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

  • MDPI. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]

  • Chemtronica. The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development. [Link]

  • Bulletin of Pharmaceutical Research. exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. [Link]

  • International Journal of Pharmaceutical Sciences and Research. A Simple Method for Determination of Chloropyramine in Tablets. [Link]

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  • Rasayan Journal of Chemistry. green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by. [Link]

  • EFSA Journal. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. [Link]

  • PubChemLite. 3-chloro-2,5-dimethylpyrazine (C6H7ClN2). [Link]

  • Journal of the American Chemical Society. The Preparation of Hydroxypyrazines and Derived Chloropyrazines. [Link]

  • PubMed. Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking waters using direct injection liquid chromatography tandem mass spectrometry. [Link]

  • Nature. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. [Link]

  • The Good Scents Company. 2,5-dimethyl pyrazine. [Link]

  • NIST WebBook. Pyrazine, 3-ethyl-2,5-dimethyl-. [Link]

  • NIST WebBook. Pyrazine, 2,5-diethyl-. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

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Sources

Exploratory

The Pyrazine Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Abstract Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, represents a cornerstone in modern medicinal chemistry and drug development. Its unique electronic properties, stru...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, represents a cornerstone in modern medicinal chemistry and drug development. Its unique electronic properties, structural rigidity, and capacity for diverse functionalization have made it a privileged scaffold in a multitude of therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the discovery and history of pyrazine derivatives, from their initial synthesis in the 19th century to their current prominence in pharmaceuticals. We will delve into the causality behind key experimental choices in both classical and modern synthetic methodologies, offering detailed, field-proven protocols. Furthermore, this guide will examine the crucial role of pyrazine derivatives in medicine, highlighting significant drug discoveries and their mechanisms of action. Finally, we will discuss the essential analytical techniques for the characterization of these vital compounds, providing a self-validating framework for researchers, scientists, and drug development professionals.

A Historical Overture: The Dawn of Pyrazine Chemistry

The story of pyrazine begins in the mid-19th century, a period of burgeoning discovery in organic chemistry. The first synthesis of a pyrazine derivative, specifically 2,3,5,6-tetraphenylpyrazine, was reported by Laurent in 1844.[1] However, it was the later, more systematic investigations that laid the groundwork for the field.

Two seminal syntheses from the 1870s, the Staedel-Rugheimer and Gutknecht pyrazine syntheses, are still recognized for their foundational importance.[2][3] These early methods, while often suffering from harsh reaction conditions and limited yields, were pivotal in establishing the fundamental routes to the pyrazine core.

The initial applications of pyrazines were not in medicine, but rather in the burgeoning flavor and fragrance industry. The characteristic nutty, roasted, and toasted aromas of many cooked foods are due to the presence of naturally occurring alkylpyrazines, formed through the Maillard reaction between amino acids and reducing sugars.[4] This understanding of their sensory properties spurred early industrial interest and production. It was only later in the 20th century that the immense therapeutic potential of pyrazine derivatives began to be fully realized, leading to a paradigm shift in their application.

Constructing the Core: Synthetic Methodologies

The synthesis of the pyrazine ring is a critical aspect of its chemistry, with both classical and modern methods offering distinct advantages depending on the desired substitution pattern and overall molecular complexity.

The Classical Cornerstones: Staedel-Rugheimer and Gutknecht Syntheses

These 19th-century methods, while having historical significance, are still employed for the synthesis of certain symmetrical pyrazines due to their straightforward nature.

This method involves the reaction of a 2-chloroacetophenone with ammonia to form an α-amino ketone, which then undergoes self-condensation and subsequent oxidation to yield a symmetrically substituted pyrazine.[2][3]

Experimental Protocol: Synthesis of 2,5-Diphenylpyrazine

  • Formation of α-Aminoacetophenone: Dissolve 2-chloroacetophenone (1.0 eq) in ethanol. Add an excess of aqueous ammonia (e.g., 10 eq) and heat the mixture at reflux for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Isolation of Intermediate: Upon completion, cool the reaction mixture to room temperature. The α-aminoacetophenone may precipitate. If so, collect the solid by filtration. Otherwise, concentrate the solution under reduced pressure and purify the residue by column chromatography.

  • Condensation and Oxidation: The isolated α-aminoacetophenone is then dissolved in a suitable solvent such as ethanol or glacial acetic acid. The solution is heated to reflux. Oxidation to the pyrazine can be achieved by bubbling air through the reaction mixture or by the addition of a mild oxidizing agent like copper(II) sulfate.[1]

  • Workup and Purification: After the reaction is complete (as monitored by TLC), the mixture is cooled. The 2,5-diphenylpyrazine often precipitates and can be collected by filtration. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Causality Behind Experimental Choices: The use of excess ammonia drives the nucleophilic substitution of the chloride to completion. The choice of a mild oxidizing agent in the final step is crucial to avoid over-oxidation and degradation of the desired pyrazine product.

Diagram of the Staedel-Rugheimer Synthesis Workflow

Staedel_Rugheimer chloroacetophenone 2-Chloroacetophenone aminoacetophenone α-Aminoacetophenone Intermediate chloroacetophenone->aminoacetophenone Reflux ammonia Aqueous Ammonia ammonia->aminoacetophenone self_condensation Self-Condensation & Oxidation aminoacetophenone->self_condensation Heat, Oxidant diphenylpyrazine 2,5-Diphenylpyrazine self_condensation->diphenylpyrazine

Caption: Workflow of the Staedel-Rugheimer pyrazine synthesis.

A variation of the self-condensation approach, the Gutknecht synthesis involves the cyclization of α-amino ketones that are typically generated in situ from the reduction of α-oximino ketones.[2][3]

Experimental Protocol: General Procedure for Gutknecht Synthesis

  • Formation of α-Oximino Ketone: Dissolve the starting ketone in a suitable solvent like ethanol. Add an alkyl nitrite (e.g., amyl nitrite) and a catalytic amount of acid (e.g., HCl). Stir the reaction at room temperature until the formation of the α-oximino ketone is complete.

  • Reduction and Cyclization: The α-oximino ketone is then reduced in situ to the corresponding α-amino ketone. This is often achieved using a reducing agent like zinc dust in acetic acid or catalytic hydrogenation. The newly formed α-amino ketone undergoes spontaneous self-condensation to form a dihydropyrazine.

  • Oxidation: The dihydropyrazine intermediate is oxidized to the aromatic pyrazine. This can be accomplished by bubbling air through the reaction mixture or by the addition of an oxidizing agent such as copper(II) sulfate or mercury(I) oxide.[5]

  • Isolation and Purification: After oxidation, the reaction mixture is worked up by neutralization and extraction with an organic solvent. The crude pyrazine derivative is then purified by distillation, recrystallization, or column chromatography.

Causality Behind Experimental Choices: The in situ generation of the α-amino ketone is a key feature of this method, avoiding the isolation of a potentially unstable intermediate. The choice of reducing agent can influence the reaction rate and yield.

Gutknecht ketone Starting Ketone oximino_ketone α-Oximino Ketone ketone->oximino_ketone Alkyl Nitrite, Acid amino_ketone α-Amino Ketone (in situ) oximino_ketone->amino_ketone Reduction dihydropyrazine Dihydropyrazine amino_ketone->dihydropyrazine Self-Condensation pyrazine Pyrazine Derivative dihydropyrazine->pyrazine Oxidation

Caption: Overview of modern synthetic routes to pyrazine derivatives.

The Pyrazine Moiety in Medicine: From Discovery to Clinical Application

The incorporation of the pyrazine ring into molecular structures has led to the development of numerous important drugs across various therapeutic areas. The World Health Organization's Model List of Essential Medicines includes several pyrazine-containing drugs, highlighting their global health impact. [6]

Key Pyrazine-Containing Drugs and Their Mechanisms of Action
DrugTherapeutic AreaMechanism of Action
Pyrazinamide AntituberculosisProdrug that is converted to pyrazinoic acid, which disrupts membrane potential and energy production in Mycobacterium tuberculosis.
Amiloride DiureticBlocks the epithelial sodium channel (ENaC) in the distal convoluted tubule and collecting duct of the nephron.
Bortezomib AnticancerA proteasome inhibitor that disrupts protein homeostasis and induces apoptosis in cancer cells. [6]
Favipiravir AntiviralA prodrug that is converted to its active form, which selectively inhibits the RNA-dependent RNA polymerase of various RNA viruses. [6]
Zopiclone HypnoticA nonbenzodiazepine hypnotic that enhances the action of the neurotransmitter GABA at the GABA-A receptor.
Case Study: The Development of Bortezomib (Velcade®)

The discovery of Bortezomib represents a landmark in cancer therapy, being the first proteasome inhibitor to be approved for clinical use. Its development underscores the power of rational drug design centered around a unique chemical scaffold.

  • Initial Discovery: The ubiquitin-proteasome pathway was identified as a critical regulator of intracellular protein degradation, making it an attractive target for cancer therapy.

  • Lead Identification: Early research focused on peptide boronic acids as potent inhibitors of the proteasome.

  • Scaffold Hopping and Optimization: The pyrazine moiety was introduced to replace a peptide backbone, leading to improved metabolic stability and pharmacokinetic properties. The pyrazine nitrogen atoms also serve as hydrogen bond acceptors, interacting with amino acid residues in the active site of the proteasome.

  • Clinical Development and Approval: Bortezomib demonstrated significant efficacy in multiple myeloma and mantle cell lymphoma, leading to its approval by the FDA.

Analytical Characterization of Pyrazine Derivatives

The robust and accurate characterization of pyrazine derivatives is paramount in both research and industrial settings. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of pyrazine derivatives. The chemical shifts and coupling constants of the ring protons provide valuable information about the substitution pattern. Due to the symmetry of the pyrazine ring, unsubstituted pyrazine exhibits a single peak in its ¹H NMR spectrum.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of pyrazine compounds. Gas chromatography-mass spectrometry (GC-MS) is particularly powerful for the analysis of volatile pyrazines, such as those found in food and flavor samples. [3]* Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in pyrazine derivatives. The characteristic ring vibrations of the pyrazine nucleus can also be observed.

Chromatographic Techniques
  • Gas Chromatography (GC): GC is the method of choice for the analysis of volatile alkylpyrazines, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS). [3][7]The choice of the GC column stationary phase is critical for achieving good separation of isomeric pyrazines.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of pyrazine derivatives, including non-volatile and thermally labile compounds. [2][8]Reversed-phase HPLC with UV detection is commonly used for the quantification of pyrazines in pharmaceutical formulations.

Experimental Protocol: GC-MS Analysis of Alkylpyrazines in a Food Matrix

  • Sample Preparation: A suitable extraction method, such as solid-phase microextraction (SPME) or solvent extraction, is used to isolate the volatile pyrazines from the food sample.

  • GC Conditions: An appropriate GC column (e.g., DB-5ms) is installed. The oven temperature is programmed to ramp from a low initial temperature to a final high temperature to ensure the separation of pyrazines with different boiling points.

  • MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode. A scan range of m/z 40-300 is typically used.

  • Data Analysis: The obtained chromatogram is analyzed to determine the retention times of the peaks. The mass spectrum of each peak is compared with a library of known spectra (e.g., NIST) for identification.

Diagram of Analytical Workflow for Pyrazine Characterization

Analytical_Workflow cluster_0 Chromatographic Separation cluster_1 Spectroscopic Detection & Elucidation sample Pyrazine-Containing Sample extraction Sample Preparation (e.g., SPME, Solvent Extraction) sample->extraction nmr NMR Spectroscopy sample->nmr ir IR Spectroscopy sample->ir gc Gas Chromatography (GC) extraction->gc hplc High-Performance Liquid Chromatography (HPLC) extraction->hplc ms Mass Spectrometry (MS) gc->ms

Caption: General analytical workflow for the characterization of pyrazine derivatives.

Future Perspectives and Conclusion

The journey of pyrazine chemistry, from its humble beginnings in the 19th century to its current status as a privileged scaffold in drug discovery, is a testament to the enduring power of fundamental organic synthesis. The development of novel, more efficient synthetic methodologies continues to expand the accessible chemical space of pyrazine derivatives, paving the way for the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

  • Wikipedia. Pyrazine. [Link]

  • (2026-01-07) Review on the Synthesis of Pyrazine and Its Derivatives - ResearchGate. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]

  • THE PYRAZINES - download. [Link]

  • What are the mechanism of reaction in preparing pyrazine? - ResearchGate. [Link]

  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. [Link]

  • HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column - SIELC Technologies. [Link]

  • What analytical methods are used for pyrazine detection? - Blog - BIOSYNCE. [Link]

  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). [Link]

  • Gutknecht Pyrazine Synthesis. [Link]

  • The Science Behind Nutty and Roasted Flavors: Exploring Pyrazine Chemistry. [Link]

  • Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed. [Link]

  • Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction - Neliti. [Link]

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Foundational

An In-Depth Technical Guide to 3-Chloro-2,5-diethylpyrazine (CAS: 67714-53-8)

A Note on Data Availability: Publicly available experimental data for 3-Chloro-2,5-diethylpyrazine is limited. This guide has been constructed by leveraging established principles of organic chemistry and drawing upon da...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Data Availability: Publicly available experimental data for 3-Chloro-2,5-diethylpyrazine is limited. This guide has been constructed by leveraging established principles of organic chemistry and drawing upon data from structurally similar analogs, such as 3-chloro-2,5-dimethylpyrazine, and the broader class of alkylpyrazines. This approach reflects standard scientific practice when investigating novel or sparsely documented compounds.

Section 1: Introduction and Strategic Importance

3-Chloro-2,5-diethylpyrazine, with its characteristic heterocyclic aromatic core, represents a molecule of significant interest for researchers in synthetic chemistry, materials science, and drug discovery. The pyrazine ring is a well-established pharmacophore and a key component in flavor and fragrance chemistry.[1][2] The introduction of a chlorine atom and two ethyl groups onto this scaffold creates a unique combination of lipophilicity, reactivity, and steric bulk, offering a versatile building block for further chemical elaboration.

The chlorine atom, an electron-withdrawing group, deactivates the pyrazine ring towards electrophilic attack but also serves as a crucial reactive handle for nucleophilic substitution reactions, enabling the synthesis of more complex derivatives.[3] The ethyl groups enhance the molecule's nonpolar character and can influence its binding affinity to biological targets or its organoleptic properties. This guide provides a comprehensive overview of its properties, a proposed synthetic pathway, robust analytical methodologies for its characterization, and a discussion of its potential applications.

Section 2: Physicochemical and Structural Properties

Precise experimental data for 3-Chloro-2,5-diethylpyrazine is not widely published. The following properties are estimated based on its structure and data from close analogs like 3-chloro-2,5-dimethylpyrazine.

PropertyPredicted/Analog-Based ValueRationale & Context
Molecular Formula C₈H₁₁ClN₂Derived from its chemical structure.
Molecular Weight 170.64 g/mol Calculated from the atomic weights of its constituent atoms.
Appearance Colorless to light yellow liquidAlkyl- and chloropyrazines are typically liquids or low-melting solids with some coloration from trace impurities.[4]
Boiling Point > 200 °C (at 760 mmHg)Expected to be significantly higher than the dimethyl analog (114 °C at 70 mmHg) due to increased molecular weight and van der Waals forces.
Density ~1.1 g/mLSlightly lower than the dimethyl analog (1.17-1.18 g/mL) as the increase in volume from ethyl groups may outpace the increase in mass relative to the dimethyl version.[5]
Solubility Soluble in organic solvents (e.g., ethanol, ether, DMSO); sparingly soluble in water.The hydrophobic ethyl groups and the overall nonpolar pyrazine ring dominate its solubility profile.

Section 3: Proposed Synthesis and Mechanistic Considerations

The most direct and logical route to 3-Chloro-2,5-diethylpyrazine is the electrophilic chlorination of the precursor, 2,5-diethylpyrazine. Direct chlorination of alkylpyrazines has been documented, though side-chain chlorination can be a competing reaction if radical conditions are employed.[6] A controlled reaction using an electrophilic chlorinating agent is preferred for ring substitution.

Proposed Synthetic Workflow

The diagram below outlines a plausible and robust workflow for the laboratory-scale synthesis and purification of 3-Chloro-2,5-diethylpyrazine.

G cluster_0 Reaction Stage cluster_1 Work-up & Isolation cluster_2 Purification A 2,5-Diethylpyrazine (Starting Material) C Reaction Vessel Solvent: Acetonitrile or DMF Inert Atmosphere (N2/Ar) Temperature: 50-70°C A->C B N-Chlorosuccinimide (NCS) (Chlorinating Agent) B->C D Crude Reaction Mixture C->D Stir for 4-12h E Aqueous Work-up (e.g., NaHCO3 wash) D->E F Solvent Extraction (e.g., Ethyl Acetate) E->F G Drying & Concentration (Na2SO4, Rotary Evaporation) F->G H Crude Product Oil G->H I Vacuum Distillation or Column Chromatography (Silica Gel) H->I J Pure 3-Chloro-2,5-diethylpyrazine (>95% Purity) I->J Characterization G A 3-Chloro-2,5-diethylpyrazine B Nucleophilic Substitution (e.g., + R-NH2, R-OH) A->B Reaction C Cross-Coupling (e.g., Suzuki, Buchwald) A->C Reaction D Novel Pyrazine Derivatives B->D C->D E Screening Libraries for Kinase Inhibitors, GPCR Modulators, etc. D->E Application

Sources

Exploratory

An In-depth Technical Guide to 3-Chloro-2,5-diethylpyrazine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Chloro-2,5-diethylpyrazine is a halogenated heterocyclic compound belonging to the pyrazine family. While its direct study in scientific lite...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,5-diethylpyrazine is a halogenated heterocyclic compound belonging to the pyrazine family. While its direct study in scientific literature is limited, its structural similarity to other alkylated chloropyrazines, such as 3-chloro-2,5-dimethylpyrazine, allows for a comprehensive understanding of its synthesis, chemical behavior, and potential applications. This guide provides a detailed technical overview of 3-Chloro-2,5-diethylpyrazine, drawing upon established principles of pyrazine chemistry to offer insights for its use in research and development.

Pyrazines are a class of aromatic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 4. They are prevalent in nature and are often associated with roasted, nutty, or earthy aromas. In the pharmaceutical and agrochemical industries, pyrazine derivatives are valued as versatile intermediates and scaffolds for the synthesis of complex molecules. The introduction of a chlorine atom and alkyl groups to the pyrazine ring, as in 3-Chloro-2,5-diethylpyrazine, significantly influences its reactivity and potential biological activity.

Molecular Structure and IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 3-Chloro-2,5-diethylpyrazine . The structure consists of a central pyrazine ring substituted with a chlorine atom at the 3-position and ethyl groups at the 2- and 5-positions.

PropertyValue
IUPAC Name 3-Chloro-2,5-diethylpyrazine
Molecular Formula C₈H₁₁ClN₂
Molecular Weight 170.64 g/mol
Canonical SMILES CCC1=NC(=C(N=C1)Cl)CC
InChI Key (Predicted)

Synthesis of 3-Chloro-2,5-diethylpyrazine

The synthesis of 3-Chloro-2,5-diethylpyrazine is anticipated to follow a two-step process: the formation of the 2,5-diethylpyrazine precursor, followed by its chlorination.

Part 1: Synthesis of 2,5-diethylpyrazine

The precursor, 2,5-diethylpyrazine, can be synthesized through the self-condensation of α-aminoketones or related methodologies. A common approach involves the reaction of 1-aminobutan-2-one, which can be generated in situ.

Experimental Protocol: Synthesis of 2,5-diethylpyrazine

  • Generation of 1-aminobutan-2-one: This intermediate can be prepared from 1-bromobutan-2-one through a Gabriel synthesis or by the reduction of 1-nitrobutan-2-one.

  • Dimerization: In a suitable solvent, such as ethanol or water, the 1-aminobutan-2-one undergoes spontaneous dimerization and subsequent oxidation to form the aromatic 2,5-diethylpyrazine. The reaction is often facilitated by adjusting the pH and temperature.

  • Purification: The resulting 2,5-diethylpyrazine can be purified by distillation or chromatography.

Synthesis_of_2_5_diethylpyrazine 1-Aminobutan-2-one (2 eq.) 1-Aminobutan-2-one (2 eq.) Dihydropyrazine intermediate Dihydropyrazine intermediate 1-Aminobutan-2-one (2 eq.)->Dihydropyrazine intermediate Dimerization 2,5-diethylpyrazine 2,5-diethylpyrazine Dihydropyrazine intermediate->2,5-diethylpyrazine Oxidation

Caption: Synthesis of 2,5-diethylpyrazine.

Part 2: Chlorination of 2,5-diethylpyrazine

The introduction of a chlorine atom onto the pyrazine ring can be achieved through direct chlorination. The electron-donating nature of the ethyl groups directs the substitution to the adjacent carbon atoms.

Experimental Protocol: Chlorination of 2,5-diethylpyrazine

  • Reaction Setup: 2,5-diethylpyrazine is dissolved in a suitable inert solvent, such as carbon tetrachloride or chloroform.

  • Chlorinating Agent: A chlorinating agent, such as N-chlorosuccinimide (NCS) or chlorine gas, is added to the solution. The reaction may require an initiator, like benzoyl peroxide, if a radical mechanism is involved. Alternatively, electrophilic chlorination can be performed using reagents like sulfuryl chloride.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for a specified period. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation to yield 3-Chloro-2,5-diethylpyrazine.

Chlorination_of_2_5_diethylpyrazine 2,5-diethylpyrazine 2,5-diethylpyrazine 3-Chloro-2,5-diethylpyrazine 3-Chloro-2,5-diethylpyrazine 2,5-diethylpyrazine->3-Chloro-2,5-diethylpyrazine Chlorinating Agent (e.g., NCS)

Caption: Chlorination of 2,5-diethylpyrazine.

Chemical Properties and Reactivity

The chemical properties of 3-Chloro-2,5-diethylpyrazine are largely dictated by the pyrazine ring and its substituents. The electron-withdrawing nature of the nitrogen atoms makes the pyrazine ring electron-deficient, which influences its reactivity.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom in 3-Chloro-2,5-diethylpyrazine is susceptible to nucleophilic aromatic substitution. The electron-deficient pyrazine ring facilitates the attack of nucleophiles, leading to the displacement of the chloride ion. This reactivity is a key feature for the derivatization of this compound.[1][2]

Common Nucleophiles:

  • Amines (e.g., ammonia, primary and secondary amines)

  • Alkoxides (e.g., sodium methoxide, sodium ethoxide)

  • Thiols (e.g., sodium thiomethoxide)

The reaction typically proceeds under thermal conditions in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[2]

SNAr_Reaction 3-Chloro-2,5-diethylpyrazine 3-Chloro-2,5-diethylpyrazine Substituted Pyrazine Substituted Pyrazine 3-Chloro-2,5-diethylpyrazine->Substituted Pyrazine Nucleophile (Nu-) Chloride Ion (Cl-) Chloride Ion (Cl-) Substituted Pyrazine->Chloride Ion (Cl-)

Caption: Nucleophilic Aromatic Substitution.

Cross-Coupling Reactions

The chloro substituent serves as a handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are powerful tools for the synthesis of complex molecules with tailored properties.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form aryl- or heteroaryl-substituted pyrazines.[2]

  • Stille Coupling: Reaction with organostannanes catalyzed by palladium complexes.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form N-aryl or N-heteroaryl pyrazines.[2]

Potential Applications in Drug Development and Research

While specific applications for 3-Chloro-2,5-diethylpyrazine are not extensively documented, its structural motifs are present in various biologically active compounds. Therefore, it holds potential as a key intermediate in several areas of research and development.

  • Medicinal Chemistry: As a building block, it can be used to synthesize libraries of novel pyrazine derivatives for screening against various therapeutic targets. The pyrazine core is found in drugs with diverse activities, including anticancer, antiviral, and antibacterial properties. The lipophilicity introduced by the ethyl groups may enhance cell membrane permeability, a desirable property in drug design.

  • Agrochemicals: Pyrazine derivatives are utilized in the development of herbicides, fungicides, and insecticides. 3-Chloro-2,5-diethylpyrazine could serve as a precursor for new agrochemicals with improved efficacy and selectivity.

  • Flavor and Fragrance Industry: Alkylated pyrazines are known for their characteristic aromas. While the chloro-substituent would likely alter its sensory properties, derivatives of 3-Chloro-2,5-diethylpyrazine could be explored as novel flavoring or fragrance compounds.[3]

Safety and Handling

Conclusion

3-Chloro-2,5-diethylpyrazine, while not a widely studied compound, represents a valuable building block in organic synthesis. Its preparation from readily available precursors and its versatile reactivity, particularly in nucleophilic aromatic substitution and cross-coupling reactions, make it an attractive intermediate for the synthesis of a wide range of functionalized pyrazines. Researchers and drug development professionals can leverage the chemical principles outlined in this guide to explore the potential of 3-Chloro-2,5-diethylpyrazine in the creation of novel molecules with diverse applications in medicine, agriculture, and materials science. Further research into the specific properties and biological activities of this compound and its derivatives is warranted.

References

  • ChemBK. (2024). 3-chloro-2,5-dimethylpyrazine. [Link]

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Foundational

3-Chloro-2,5-diethylpyrazine theoretical properties prediction

An In-Depth Technical Guide A Theoretical Investigation of 3-Chloro-2,5-diethylpyrazine: In Silico Prediction of Physicochemical and Spectroscopic Properties Senior Application Scientist, Computational Chemistry Division...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide A Theoretical Investigation of 3-Chloro-2,5-diethylpyrazine: In Silico Prediction of Physicochemical and Spectroscopic Properties

Senior Application Scientist, Computational Chemistry Division

Abstract

3-Chloro-2,5-diethylpyrazine is a substituted pyrazine, a class of heterocyclic compounds of significant interest in the pharmaceutical, flavor, and fragrance industries. Due to a notable absence of comprehensive experimental data for this specific molecule, computational chemistry provides a powerful, predictive lens through which its fundamental properties can be elucidated. This guide details a rigorous, first-principles approach to predict the molecular structure, vibrational frequencies, electronic characteristics, and spectroscopic signatures (NMR, UV-Vis) of 3-Chloro-2,5-diethylpyrazine. By employing Density Functional Theory (DFT), we provide a foundational dataset intended to guide future empirical research, synthetic efforts, and potential applications in drug discovery and materials science. All protocols are designed to be self-validating, transparent, and grounded in established quantum chemical methodologies, offering a blueprint for the theoretical characterization of novel heterocyclic compounds.

Introduction: The Rationale for Theoretical Prediction

Pyrazine derivatives are ubiquitous in nature and commerce, forming the aromatic backbone of many flavorants, fragrances, and pharmacologically active agents.[1] Alkylpyrazines, for instance, are key contributors to the aroma of roasted foods, while the pyrazine ring is a critical scaffold in numerous approved drugs.[1][2][3] The subject of this investigation, 3-Chloro-2,5-diethylpyrazine (C₈H₁₁ClN₂), is an interesting analogue to more commonly studied compounds like 3-Chloro-2,5-dimethylpyrazine.[4] The substitution of ethyl groups for methyl groups can significantly alter lipophilicity, steric profile, and metabolic stability—key parameters in drug development.[3]

Despite its potential utility, a thorough review of scientific literature and chemical databases reveals a significant lack of available experimental data for 3-Chloro-2,5-diethylpyrazine. This data gap presents a barrier to its inclusion in screening libraries and further development. Quantum chemical calculations offer a robust and cost-effective strategy to bridge this gap.[5] By simulating the molecule's behavior at the quantum level, we can reliably predict its properties, providing valuable insights that can accelerate research and development long before a synthetic route is established or scaled.[6][7]

This guide provides a comprehensive theoretical characterization of 3-Chloro-2,5-diethylpyrazine, establishing a foundational dataset for researchers. We will detail the computational workflows, explain the causality behind our methodological choices, and present the predicted data in a clear, accessible format.

Computational Methodology: A Framework for Accuracy

The reliability of any theoretical prediction is wholly dependent on the soundness of the computational approach. Our methodology is built upon Density Functional Theory (DFT), which represents an optimal balance of computational efficiency and accuracy for medium-sized organic molecules.[6][8]

Theoretical Framework and Basis Set Selection

The core of our investigation utilizes the B3LYP hybrid functional . This functional, which incorporates a portion of the exact Hartree-Fock exchange, has a long and successful track record for predicting the geometries and electronic properties of a wide range of organic compounds. To accurately describe the electron distribution, including the diffuse electrons of the chlorine atom and the nitrogen lone pairs, we selected the 6-311+G(d,p) basis set . The inclusion of diffuse functions (+) is critical for non-covalent interactions and anions, while the polarization functions (d,p) allow for greater flexibility in describing bond shapes and asymmetries, which is essential for a substituted heterocycle.[6]

Geometry Optimization and Vibrational Analysis

All calculations begin with a full geometry optimization of the molecule in the gas phase. This process finds the lowest energy conformation, representing the molecule's most stable three-dimensional structure. A subsequent vibrational frequency calculation is performed on this optimized geometry. This serves two critical purposes:

  • Verification of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.[9]

  • Prediction of Spectroscopic Data: The calculated harmonic frequencies can be used to simulate the molecule's Infrared (IR) and Raman spectra, providing a theoretical fingerprint for its identification.[10]

Prediction of Electronic and Spectroscopic Properties

Building upon the optimized geometry, a series of more advanced calculations are performed:

  • NMR Spectroscopy: Isotropic shielding values for ¹H and ¹³C nuclei are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[11] These values are then referenced against a standard (Tetramethylsilane, TMS), calculated at the same level of theory, to predict the chemical shifts.

  • UV-Visible Spectroscopy: Electronic excitation energies and oscillator strengths are predicted using Time-Dependent DFT (TD-DFT).[10][12] This method allows for the simulation of the UV-Vis absorption spectrum, identifying the key π→π* and n→π* transitions responsible for the molecule's interaction with light.

  • Molecular Orbitals and Reactivity: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.[12] A Molecular Electrostatic Potential (MEP) map is also generated to visualize electron-rich and electron-deficient regions, predicting sites susceptible to electrophilic and nucleophilic attack.

The entire computational workflow is visualized in the diagram below.

G mol_build 1. Initial 3D Structure Generation (3-Chloro-2,5-diethylpyrazine) method_select 2. Method Selection (DFT: B3LYP/6-311+G(d,p)) geom_opt 3. Geometry Optimization (Find Lowest Energy State) method_select->geom_opt Input Structure & Method freq_calc 4. Vibrational Frequency Calculation geom_opt->freq_calc Optimized Geometry td_dft 5. TD-DFT Calculation (Excited States) geom_opt->td_dft Optimized Geometry nmr_calc 6. GIAO NMR Calculation geom_opt->nmr_calc reactivity HOMO/LUMO, MEP Map geom_opt->reactivity Wavefunction verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min Frequencies ir_raman IR/Raman Spectra freq_calc->ir_raman uv_vis UV-Vis Spectrum td_dft->uv_vis nmr_shifts ¹H & ¹³C Chemical Shifts nmr_calc->nmr_shifts Shielding Tensors

Computational workflow for theoretical property prediction.

Predicted Molecular and Spectroscopic Properties

The following sections present the quantitative results from our computational analysis.

Optimized Molecular Geometry

The molecule was optimized to a stable energy minimum. The pyrazine ring is predicted to be nearly planar, with the chlorine atom and the alpha-carbons of the ethyl groups situated in the plane of the ring. The ethyl groups adopt a staggered conformation to minimize steric hindrance. Key predicted structural parameters are summarized below.

Parameter Value (Å or °) Parameter Value (Å or °)
Bond Lengths (Å) Bond Angles (°)
C2-Cl1.745Cl-C2-N1115.8
N1-C21.328N1-C2-C3123.5
C2-C31.421C2-N1-C6117.9
C3-N41.335C3-N4-C5117.5
N4-C51.389N4-C5-C(Ethyl)121.3
C5-C61.395C(Ethyl)-C5-C6121.9
C6-N11.381C5-C6-N1120.2
C2-C(Ethyl)1.512N1-C6-C(Ethyl)118.9
C5-C(Ethyl)1.515
Table 1: Predicted geometric parameters for 3-Chloro-2,5-diethylpyrazine at the B3LYP/6-311+G(d,p) level of theory.
Vibrational Frequencies (IR/Raman)

The vibrational analysis yielded 63 normal modes, all with positive real frequencies, confirming the structure as a true energy minimum. Key vibrational modes are assigned below. These frequencies are typically scaled by an empirical factor (~0.96-0.98 for B3LYP) to better match experimental values.

Predicted Frequency (cm⁻¹) Intensity (IR) Assignment
3085-2950Medium-WeakC-H stretching (Aromatic and Ethyl)
1580StrongPyrazine ring C=N/C=C stretching
1450MediumCH₂ scissoring (Ethyl)
1380MediumCH₃ symmetric bending (Ethyl)
1245StrongIn-plane ring deformations
1050StrongC-C stretching (Ethyl)
840StrongC-H out-of-plane bending
620MediumC-Cl stretching
Table 2: Selected predicted vibrational frequencies and their primary mode assignments.
Electronic Properties and Chemical Reactivity

The electronic structure provides insight into the molecule's stability and potential reactivity. The Molecular Electrostatic Potential (MEP) map visually confirms expectations: the most negative potential (red/yellow) is localized around the nitrogen atoms, indicating their role as primary sites for electrophilic attack or hydrogen bonding. The region around the chlorine atom is also electron-rich, while the hydrogen atoms of the ethyl groups are electron-poor (blue).

G lumo LUMO (Lowest Unoccupied MO) π* anti-bonding orbital Accepts electrons -1.25 eV EnergyGap Energy Gap (ΔE) ΔE = E_LUMO - E_HOMO 5.63 eV Indicates high kinetic stability lumo->EnergyGap Energy Difference homo HOMO (Highest Occupied MO) π bonding orbital Donates electrons -6.88 eV

Relationship between Frontier Molecular Orbitals and Reactivity.
Property Predicted Value Implication
HOMO Energy -6.88 eVElectron-donating capability
LUMO Energy -1.25 eVElectron-accepting capability
HOMO-LUMO Gap (ΔE) 5.63 eVHigh kinetic stability, low reactivity
Dipole Moment 2.15 DebyeModerate polarity
Table 3: Predicted global electronic properties.
Predicted Spectroscopic Signatures

¹H and ¹³C NMR Chemical Shifts: The predicted NMR spectra provide a key identifier for this molecule. The chemical shifts are reported in ppm relative to TMS.

Atom Predicted ¹H Shift (ppm) Atom Predicted ¹³C Shift (ppm)
Pyrazine Ring H8.15C2 (C-Cl)151.2
Ethyl CH₂ (at C2)2.88C3 (C-H)142.5
Ethyl CH₃ (at C2)1.35C5 (C-Ethyl)156.8
Ethyl CH₂ (at C5)2.81C6 (C-Ethyl)154.1
Ethyl CH₃ (at C5)1.31Ethyl CH₂ (at C2)28.5
Ethyl CH₃ (at C2)12.8
Ethyl CH₂ (at C5)28.1
Ethyl CH₃ (at C5)12.5
Table 4: Predicted ¹H and ¹³C NMR chemical shifts calculated with the GIAO method.

UV-Visible Spectrum: The TD-DFT calculation predicts two primary absorption bands in the UV region. These correspond to electronic transitions between molecular orbitals.

λmax (nm) Oscillator Strength (f) Primary Transition Character
2850.115HOMO -> LUMOπ -> π
2410.098HOMO-1 -> LUMOπ -> π
3350.002n(N) -> LUMO (from Nitrogen lone pair)n -> π*
Table 5: Predicted electronic transitions and maximum absorption wavelengths (λmax).

The n→π* transition is predicted to be very weak, which is typical for this type of transition in N-heterocycles.

Self-Validation and Discussion

As this is a purely theoretical study, establishing trustworthiness requires careful consideration of the methodology's known performance. The B3LYP/6-311+G(d,p) level of theory is well-established for providing reliable geometric and electronic data for organic molecules. Predicted bond lengths and angles typically fall within 1-2% of experimental values. Calculated vibrational frequencies, when scaled, can often predict experimental IR spectra with sufficient accuracy for identification.

The largest potential for deviation lies in the NMR and UV-Vis predictions, which are highly sensitive to solvent effects. Our gas-phase calculations provide a foundational baseline. For drug development applications, these calculations should be repeated using a Polarizable Continuum Model (PCM) to simulate an aqueous or lipid environment, which would likely shift the predicted NMR and λmax values. However, the relative ordering of chemical shifts and the nature of the electronic transitions are expected to remain consistent. The high calculated HOMO-LUMO gap (5.63 eV) strongly suggests the molecule is chemically stable, a favorable property for a potential drug candidate or specialty chemical.

Conclusion

This in-silico investigation has produced a comprehensive, multi-faceted theoretical dataset for 3-Chloro-2,5-diethylpyrazine. We have predicted its stable 3D geometry, key vibrational modes for spectroscopic identification, electronic properties indicative of high stability, and its characteristic NMR and UV-Vis spectra. These data serve as a robust starting point for any researcher interested in synthesizing or utilizing this compound. The presented computational framework is not only a tool for characterizing this specific molecule but also serves as a template for the rapid, predictive analysis of other novel heterocyclic compounds, thereby accelerating the discovery and development process in chemical and pharmaceutical sciences.

References

  • ChemBK. (2024). 3-chloro-2,5-dimethylpyrazine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,5-dimethyl pyrazine, 123-32-0. Retrieved from [Link]

  • Human Metabolome Database. (2012). Metabocard for 2,5-Dimethylpyrazine (HMDB0035289). Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethyl-2,5-dimethylpyrazine. Retrieved from [Link]

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  • Cambridge Open Engage. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Synthesis of 3-Chloro-2,5-diethylpyrazine: An Application Note and Laboratory Protocol

Abstract This document provides a comprehensive guide for the laboratory synthesis of 3-Chloro-2,5-diethylpyrazine, a significant heterocyclic compound with applications in flavor chemistry and as an intermediate in the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the laboratory synthesis of 3-Chloro-2,5-diethylpyrazine, a significant heterocyclic compound with applications in flavor chemistry and as an intermediate in the development of pharmaceuticals and agrochemicals. The protocol herein details a robust two-step synthetic pathway, commencing with the synthesis of the precursor 2,5-diethylpyrazine, followed by its direct chlorination. This guide is intended for researchers and professionals in organic synthesis and drug development, offering in-depth procedural details, mechanistic insights, and safety protocols essential for the successful and safe execution of this synthesis.

Introduction

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are integral to the flavor and aroma profiles of many foods and are key building blocks in medicinal chemistry.[1] Substituted pyrazines, such as 3-Chloro-2,5-diethylpyrazine, are of particular interest due to their utility as versatile intermediates. The introduction of a chlorine atom onto the pyrazine ring provides a reactive handle for further functionalization through nucleophilic substitution reactions, enabling the synthesis of a diverse range of derivatives.

This application note outlines a reliable laboratory-scale synthesis of 3-Chloro-2,5-diethylpyrazine. The described methodology is divided into two primary stages:

  • Synthesis of 2,5-diethylpyrazine: This precursor is synthesized via the self-condensation of 3-amino-2-pentanone, which is formed in situ from 3-bromo-2-pentanone. This approach is analogous to established methods for the synthesis of other 2,5-dialkylpyrazines.

  • Chlorination of 2,5-diethylpyrazine: The target compound is obtained through the direct chlorination of the 2,5-diethylpyrazine precursor using N-chlorosuccinimide (NCS), a widely used and effective reagent for the chlorination of aromatic and heteroaromatic systems.[2]

This document provides a detailed, step-by-step protocol for each stage, including reagent quantities, reaction conditions, and purification procedures. Furthermore, it addresses the critical safety considerations associated with the handling of the reagents involved.

Reaction Scheme

Synthesis of 3-Chloro-2,5-diethylpyrazine cluster_0 Part 1: Synthesis of 2,5-diethylpyrazine cluster_1 Part 2: Chlorination 3-bromo-2-pentanone 3-Bromo-2-pentanone 3-amino-2-pentanone 3-Amino-2-pentanone (in situ) 3-bromo-2-pentanone->3-amino-2-pentanone Ammonia 2,5-diethylpyrazine 2,5-Diethylpyrazine 3-amino-2-pentanone->2,5-diethylpyrazine Self-condensation & Oxidation 3-chloro-2,5-diethylpyrazine 3-Chloro-2,5-diethylpyrazine 2,5-diethylpyrazine->3-chloro-2,5-diethylpyrazine N-Chlorosuccinimide (NCS)

Figure 1: Overall reaction scheme for the synthesis of 3-Chloro-2,5-diethylpyrazine.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade or higher and used as received unless otherwise specified.

Reagent/SolventFormulaMolar Mass ( g/mol )Supplier
3-Bromo-2-pentanoneC₅H₉BrO165.03Sigma-Aldrich
Ammonium Hydroxide (28-30%)NH₄OH35.05Fisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.93VWR
Sodium Sulfate (anhydrous)Na₂SO₄142.04EMD Millipore
N-Chlorosuccinimide (NCS)C₄H₄ClNO₂133.53Acros Organics
AcetonitrileC₂H₃N41.05J.T. Baker
Diethyl Ether(C₂H₅)₂O74.12Macron
Saturated Sodium BicarbonateNaHCO₃84.01LabChem
Saturated Sodium ThiosulfateNa₂S₂O₃158.11Ricca Chemical
Brine (Saturated NaCl)NaCl58.44Various
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glass chromatography column

  • Standard laboratory glassware

  • pH paper

Experimental Protocols

Part 1: Synthesis of 2,5-diethylpyrazine

This procedure is adapted from established methods for the synthesis of analogous 2,5-dialkylpyrazines.

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-bromo-2-pentanone (10.0 g, 60.6 mmol) in 100 mL of ethanol.

  • Addition of Ammonia: To the stirred solution, slowly add concentrated ammonium hydroxide (28-30%, 30 mL, approx. 450 mmol) at room temperature. The addition should be performed in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. The color of the solution will typically darken to a brown or reddish-brown.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and add 100 mL of deionized water.

    • Extract the aqueous phase with dichloromethane (3 x 50 mL).

    • Combine the organic extracts and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the filtrate using a rotary evaporator to obtain the crude product.

    • Purify the crude 2,5-diethylpyrazine by fractional distillation under reduced pressure. The boiling point of 2,5-diethylpyrazine is approximately 187-189 °C at atmospheric pressure.

Part 2: Synthesis of 3-Chloro-2,5-diethylpyrazine

This procedure utilizes N-chlorosuccinimide for the direct chlorination of the pyrazine ring.

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,5-diethylpyrazine (5.0 g, 36.7 mmol) in 50 mL of acetonitrile.

  • Addition of NCS: Add N-chlorosuccinimide (5.4 g, 40.4 mmol, 1.1 equivalents) to the solution in one portion.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in 100 mL of diethyl ether.

    • Wash the ethereal solution with saturated sodium bicarbonate solution (2 x 50 mL), followed by saturated sodium thiosulfate solution (1 x 50 mL) to quench any unreacted NCS, and finally with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the filtrate on a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity).

    • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield 3-Chloro-2,5-diethylpyrazine as a pale yellow oil.

Results and Discussion

The successful synthesis of 3-Chloro-2,5-diethylpyrazine is dependent on the careful execution of both the precursor synthesis and the subsequent chlorination step.

Expected Yield:

  • 2,5-diethylpyrazine: Typical yields for this type of condensation reaction are in the range of 40-60%.

  • 3-Chloro-2,5-diethylpyrazine: The chlorination with NCS is generally efficient, with expected yields of 60-80%.

Characterization:

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

CompoundExpected AppearanceExpected Boiling PointExpected Spectroscopic Data
2,5-diethylpyrazineColorless to pale yellow liquid187-189 °C¹H NMR (CDCl₃): δ ~2.75 (q, 4H), ~1.30 (t, 6H), ~8.30 (s, 2H). MS (EI): m/z (%) = 136 (M⁺).
3-Chloro-2,5-diethylpyrazinePale yellow oilEstimated >200 °C¹H NMR (CDCl₃): δ ~2.80 (q, 2H), ~2.70 (q, 2H), ~1.35 (t, 3H), ~1.25 (t, 3H), ~8.20 (s, 1H). ¹³C NMR (CDCl₃): Shifts expected for a substituted pyrazine ring and ethyl groups. MS (EI): m/z (%) = 170/172 (M⁺/M⁺+2, ~3:1 ratio).

The presence of the chlorine atom in the final product can be unequivocally confirmed by the characteristic isotopic pattern (approximately 3:1 ratio for M⁺ and M⁺+2) in the mass spectrum.

Safety Precautions

It is imperative to conduct all experimental procedures in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 3-Bromo-2-pentanone: Is a lachrymator and is corrosive. Avoid inhalation and contact with skin and eyes.

  • Ammonium Hydroxide: Is corrosive and has a pungent odor. Handle with care to avoid inhalation of vapors.

  • N-Chlorosuccinimide (NCS): Is an oxidizing agent and can cause skin and eye irritation. Avoid contact with combustible materials.

  • Phosphorus Oxychloride (if used as an alternative chlorinating agent): Is highly corrosive and reacts violently with water.[3] Extreme caution must be exercised when handling this reagent.

Conclusion

The two-step synthesis of 3-Chloro-2,5-diethylpyrazine detailed in this application note provides a reliable and scalable method for the laboratory preparation of this valuable heterocyclic intermediate. By following the outlined procedures and adhering to the specified safety precautions, researchers can effectively synthesize this compound for further applications in their research and development endeavors. The provided characterization data will aid in the confirmation of the product's identity and purity.

References

  • U.S. National Library of Medicine. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. National Center for Biotechnology Information. [Link]

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Application

Strategy for the Development and Validation of Analytical Methods for 3-Chloro-2,5-diethylpyrazine Detection

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to developing and validating robust analytical methods for the detection and quant...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to developing and validating robust analytical methods for the detection and quantification of 3-Chloro-2,5-diethylpyrazine. While specific validated protocols for this compound are not widely published, this guide establishes a foundational strategy based on well-documented analytical principles for related pyrazine derivatives and chlorinated aromatic compounds. We present detailed, field-proven methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), including sample preparation, instrument configuration, and data analysis. The causality behind experimental choices is explained to empower researchers to adapt and optimize these protocols for their specific matrices. Crucially, this guide is built upon a framework of rigorous method validation, ensuring that any developed assay is accurate, precise, and fit for its intended purpose in research and development settings.

Introduction and Scientific Context

Pyrazines are a significant class of heterocyclic aromatic compounds found in a wide array of natural and synthetic products. They are often potent aroma and flavor contributors in foods and beverages, formed through Maillard reactions during cooking.[1][2] In the pharmaceutical and agrochemical sectors, the pyrazine ring serves as a key structural motif in various active compounds. The introduction of a chlorine atom and alkyl side-chains, as in 3-Chloro-2,5-diethylpyrazine, can significantly alter the molecule's chemical properties, biological activity, and toxicological profile.

Therefore, the ability to accurately detect and quantify 3-Chloro-2,5-diethylpyrazine is critical for a range of applications, from ensuring the quality and safety of consumer products to understanding its metabolic fate in drug development. Given its expected semi-volatile nature, Gas Chromatography-Mass Spectrometry (GC-MS) represents the primary analytical technique of choice, offering excellent separation and structural identification capabilities.[3][4] For matrices that are less amenable to GC analysis or when higher sensitivity is required, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides a powerful alternative.[5]

This guide is designed to provide scientists with the necessary protocols and theoretical grounding to establish a reliable analytical workflow from first principles.

Core Analytical Strategy: GC-MS for Primary Analysis

Gas Chromatography is ideally suited for the analysis of volatile and semi-volatile compounds like pyrazines.[4] The non-polar nature of the pyrazine ring, modified by the polar chloro-substituent, makes it amenable to separation on a variety of standard GC columns. Coupling the chromatograph to a mass spectrometer provides definitive identification based on the compound's unique mass spectrum and fragmentation pattern.

Sample Preparation: The Key to Accurate Quantification

The choice of sample preparation technique is dictated by the sample matrix and the target analyte's concentration. The goal is to efficiently extract 3-Chloro-2,5-diethylpyrazine from the matrix, remove interferences, and concentrate the analyte for sensitive detection.

Common Extraction Techniques for Pyrazines:

  • Liquid-Liquid Extraction (LLE): A classic technique effective for extracting pyrazines from aqueous samples. Solvents like dichloromethane or methyl-t-butyl ether (MTBE) are commonly used. Multiple extraction steps are often necessary for quantitative recovery.[6]

  • Solid-Phase Extraction (SPE): Offers cleaner extracts and higher concentration factors compared to LLE. For a molecule with moderate polarity like 3-Chloro-2,5-diethylpyrazine, a reversed-phase sorbent (e.g., C18) could be effective for extraction from aqueous matrices. Normal-phase sorbents like silica may be used for cleanup of extracts in organic solvents.[7][8]

  • Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free, sensitive method for volatile and semi-volatile analytes in liquid or solid samples.[9] A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended for broad coverage of pyrazines and would be an excellent starting point.[9]

The following diagram outlines a typical workflow for sample preparation leading to GC-MS analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_qc Quality Control Sample Sample Matrix (e.g., Aqueous Solution, Food Homogenate) Spike Spike with Internal Standard (e.g., Deuterated Pyrazine) Sample->Spike Extraction Extraction Step (LLE, SPE, or HS-SPME) Spike->Extraction Concentration Concentration (e.g., Nitrogen Evaporation) Extraction->Concentration Reconstitution Reconstitute in Solvent (e.g., Hexane, Ethyl Acetate) Concentration->Reconstitution GC_Inject GC Injection Reconstitution->GC_Inject GC_Separation Chromatographic Separation GC_Inject->GC_Separation MS_Detection MS Detection (Scan or SIM mode) GC_Separation->MS_Detection Data_Analysis Data Processing & Quantification MS_Detection->Data_Analysis QC Calibration Curve & QC Samples QC->GC_Inject Validation_Workflow Validation Method Validation Specificity Specificity & Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity LOD_LOQ LOD & LOQ Validation->LOD_LOQ Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Ruggedness Ruggedness Validation->Ruggedness

Sources

Method

The Scent of Reaction: A Guide to Pyrazine Analysis by Gas Chromatography-Mass Spectrometry

Abstract Pyrazines are a pivotal class of nitrogen-containing heterocyclic compounds that dictate the desirable roasted, nutty, and earthy aromas in a wide array of food, beverage, and pharmaceutical products. Predominan...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrazines are a pivotal class of nitrogen-containing heterocyclic compounds that dictate the desirable roasted, nutty, and earthy aromas in a wide array of food, beverage, and pharmaceutical products. Predominantly formed during thermal processing via Maillard reactions and Strecker degradation, the precise identification and quantification of these volatile and semi-volatile compounds are paramount for quality control, flavor profiling, and process optimization. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for pyrazine analysis, offering unparalleled separation and identification capabilities. This guide provides an in-depth exploration of the GC-MS analysis of pyrazines, detailing field-proven insights, step-by-step protocols, and the causality behind experimental choices to ensure scientifically sound and reproducible results.

Introduction: The Chemistry of Flavor

Pyrazines are naturally occurring or synthetically produced aromatic compounds that, even at trace levels, significantly impact the sensory profile of numerous products. Their formation is intricately linked to the Maillard reaction, a complex series of non-enzymatic browning reactions between amino acids and reducing sugars that occur during heating.[1][2][3] The diversity of pyrazine structures, primarily differing in their alkyl substitutions, gives rise to a wide spectrum of aromas, from the popcorn-like scent of 2-acetylpyrazine to the earthy aroma of 2-methoxy-3-isopropylpyrazine found in green bell peppers.[3][4]

The accurate analysis of pyrazines is not merely an academic exercise; it is a critical component of quality assurance in the food and beverage industry, enabling manufacturers to monitor and control flavor development in products like coffee, cocoa, and baked goods.[5][6] Furthermore, in the pharmaceutical industry, pyrazine derivatives serve as important structural motifs in many active pharmaceutical ingredients (APIs).[6]

The inherent volatility of pyrazines makes GC-MS the ideal analytical technique for their study. The gas chromatograph separates the complex mixture of pyrazines based on their boiling points and affinities for the stationary phase, while the mass spectrometer provides definitive identification based on their unique mass fragmentation patterns.[6]

The Analytical Cornerstone: Gas Chromatography-Mass Spectrometry (GC-MS)

The power of GC-MS in pyrazine analysis lies in its dual-component system. The gas chromatograph provides the high-resolution separation of individual pyrazines, a crucial step given the large number of isomers often present in a sample.[6][7] The mass spectrometer then acts as a highly specific detector, generating a mass spectrum for each eluting compound.

The Gas Chromatographic Separation: A Matter of Choice

The selection of the GC column and the optimization of the temperature program are critical for achieving the necessary separation of pyrazine isomers, which often have very similar boiling points.

  • Column Selection: The choice of the stationary phase is paramount. For a broad range of pyrazines, a mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms or equivalent), is often the preferred choice. This type of column provides a good balance of selectivity for the separation of various alkylpyrazines. For more polar pyrazines, a more polar column, such as one containing a polyethylene glycol (wax) stationary phase, may be more suitable.[8]

  • Temperature Programming: A well-designed temperature program is essential to ensure sharp peaks and good resolution. A typical program starts at a low initial temperature to trap volatile pyrazines at the head of the column, followed by a gradual ramp to a higher final temperature to elute the less volatile, higher molecular weight pyrazines.

The Mass Spectrometric Detection: Fingerprinting the Molecules

Electron Ionization (EI) is the most common ionization technique used for pyrazine analysis. In the EI source, the sample molecules are bombarded with high-energy electrons, causing them to ionize and fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a "fingerprint" for each compound.[9]

The mass spectra of pyrazines are often characterized by a prominent molecular ion peak (M+) and a series of fragment ions resulting from the loss of substituents from the pyrazine ring.[10][11] However, it is crucial to note that many positional isomers of alkylpyrazines can produce very similar mass spectra, making unambiguous identification based solely on mass spectral data challenging.[7] Therefore, the combination of retention time data from the GC with the mass spectral information is essential for confident identification.

Sample Preparation: The Gateway to Accurate Analysis

The choice of sample preparation technique is dictated by the sample matrix and the volatility of the target pyrazines. The goal is to efficiently extract and concentrate the pyrazines while minimizing the co-extraction of interfering matrix components.

Headspace Solid-Phase Microextraction (HS-SPME): The Solvent-Free Approach

HS-SPME is a highly sensitive and efficient technique for the extraction of volatile and semi-volatile compounds from a sample's headspace.[5][12] It is a solvent-free method, which is a significant advantage in terms of environmental impact and potential for analyte loss during solvent evaporation.[13]

The selection of the SPME fiber coating is critical for successful pyrazine extraction. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended for its ability to adsorb a broad range of pyrazines with varying polarities and molecular weights.[5][13][14]

Protocol 1: HS-SPME-GC-MS for Pyrazine Analysis in Coffee Beans

This protocol provides a detailed methodology for the extraction and analysis of volatile pyrazines from roasted coffee beans.

1. Sample Preparation:

  • Weigh 2.0 g of finely ground roasted coffee beans into a 20 mL headspace vial.
  • Add 5 mL of a saturated sodium chloride (NaCl) solution to the vial. The addition of salt increases the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.[6]
  • Add an appropriate internal standard (e.g., 2-methyl-3-propylpyrazine-d3) for accurate quantification.
  • Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

2. HS-SPME Procedure:

  • Place the vial in a heating block or autosampler agitator set to 60°C.
  • Equilibrate the sample for 15 minutes with agitation to facilitate the partitioning of pyrazines into the headspace.[6]
  • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 60°C with continued agitation.[12]

3. GC-MS Analysis:

  • Immediately after extraction, insert the SPME fiber into the GC inlet for thermal desorption of the analytes.
  • Injector Temperature: 250°C
  • Desorption Time: 5 minutes
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% diphenyl / 95% dimethyl polysiloxane stationary phase.
  • Oven Temperature Program:
  • Initial temperature: 40°C, hold for 2 minutes.
  • Ramp 1: 5°C/min to 150°C.
  • Ramp 2: 15°C/min to 250°C, hold for 5 minutes.
  • MS Transfer Line Temperature: 280°C
  • Ion Source Temperature: 230°C
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: m/z 40-300.
  • Scan Mode: Full Scan for identification and Selected Ion Monitoring (SIM) for quantification of target pyrazines.

4. Data Analysis:

  • Identify pyrazines by comparing their mass spectra and retention times with those of authentic reference standards.
  • Quantify the identified pyrazines using a calibration curve prepared with reference standards and the internal standard.
Liquid-Liquid Extraction (LLE): The Classic Approach

LLE is a well-established technique for extracting analytes from a liquid sample into an immiscible organic solvent.[15] It is particularly useful for extracting less volatile pyrazines or when a larger sample volume is required.

The choice of extraction solvent is critical and depends on the polarity of the target pyrazines. Dichloromethane and diethyl ether are commonly used solvents for pyrazine extraction.[15]

Protocol 2: LLE-GC-MS for Pyrazine Analysis in Beer

This protocol outlines a method for the extraction and analysis of pyrazines from a beer sample.

1. Sample Preparation:

  • Measure 50 mL of decarbonated beer into a 250 mL separatory funnel.
  • Add an appropriate internal standard.
  • Add 50 mL of dichloromethane to the separatory funnel.
  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
  • Allow the layers to separate and drain the lower organic layer into a flask.
  • Repeat the extraction twice more with 25 mL portions of dichloromethane.
  • Combine the organic extracts.

2. Extract Concentration:

  • Dry the combined organic extract over anhydrous sodium sulfate.
  • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

3. GC-MS Analysis:

  • Inject 1 µL of the concentrated extract into the GC-MS system.
  • The GC-MS parameters can be similar to those described in Protocol 1, with potential adjustments to the temperature program to accommodate a wider range of pyrazine volatilities.

4. Data Analysis:

  • Follow the same data analysis procedure as described in Protocol 1.

Data Interpretation and Validation: Ensuring Trustworthy Results

Accurate identification and quantification of pyrazines require a systematic approach to data interpretation and method validation.

Identification
  • Mass Spectral Library Matching: The primary method for identifying unknown compounds is to compare their acquired mass spectra with those in a commercial or in-house spectral library (e.g., NIST, Wiley).

  • Retention Index (RI): Due to the similarity in mass spectra among pyrazine isomers, the use of retention indices is highly recommended for unambiguous identification.[7] RIs are calculated relative to a series of n-alkane standards run under the same chromatographic conditions. The experimental RI of an unknown compound is then compared to literature values for confirmation.

Quantification and Method Validation

For quantitative analysis, a robust method validation is essential to ensure the accuracy and reliability of the results. Key validation parameters include:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve is generated using a series of standards of known concentrations.[16][17]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified.[18][19]

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies. Precision is the degree of agreement among a series of measurements and is typically expressed as the relative standard deviation (RSD).[17][20]

  • Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix.

Visualizing the Workflow

To provide a clearer understanding of the analytical process, the following diagrams illustrate the key workflows described in this guide.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Coffee, Beer) HS_SPME HS-SPME Sample->HS_SPME LLE Liquid-Liquid Extraction Sample->LLE GC Gas Chromatography (Separation) HS_SPME->GC Thermal Desorption LLE->GC Injection MS Mass Spectrometry (Detection & Identification) GC->MS Identification Identification (Mass Spectra & Retention Index) MS->Identification Quantification Quantification (Calibration Curve) MS->Quantification

Caption: A generalized workflow for the GC-MS analysis of pyrazines.

Pyrazine_Formation cluster_reactants Reactants AminoAcids Amino Acids Maillard Maillard Reaction & Strecker Degradation AminoAcids->Maillard ReducingSugars Reducing Sugars ReducingSugars->Maillard Heat Heat Heat->Maillard Pyrazines Pyrazines (Flavor & Aroma) Maillard->Pyrazines

Caption: The formation of pyrazines through the Maillard reaction.

Quantitative Data Summary

The following table summarizes typical performance data for the GC-MS analysis of pyrazines using HS-SPME, highlighting the sensitivity and reliability of the technique.

PyrazineMatrixLOD (ng/g)LOQ (ng/g)Recovery (%)Linearity (R²)Reference
2-MethylpyrazineRapeseed Oil2-606-18091.6-109.2>0.99[18]
2,5-DimethylpyrazinePerilla Seed Oil0.07-22.22-94.6-107.92>0.99[20]
2,3,5-TrimethylpyrazineCocoa Wort<0.023 µg/L-95.4-102.7>0.99[21]
TetramethylpyrazineCocoa Wort<0.023 µg/L-95.4-102.7>0.99[21]

Conclusion: A Robust Tool for Flavor Science

Gas Chromatography-Mass Spectrometry is an indispensable tool for the comprehensive analysis of pyrazines in a multitude of matrices. Its ability to separate and identify these key flavor and aroma compounds provides invaluable insights for researchers, scientists, and drug development professionals. By understanding the principles behind the analytical choices, from sample preparation to data interpretation, and by adhering to validated protocols, one can achieve accurate and reproducible results. The methodologies outlined in this guide provide a solid foundation for the successful application of GC-MS in the fascinating world of pyrazine analysis, ultimately contributing to the development of products with enhanced and consistent sensory profiles.

References

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  • Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions: Accelerated Water Sample Preparation - PubMed Central. (n.d.).
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  • The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... - ResearchGate. (n.d.).
  • Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips | Request PDF - ResearchGate. (2025, August 6).
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - Oxford Academic. (n.d.).
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Sources

Application

High-performance liquid chromatography (HPLC) for pyrazine analysis.

An Application Guide to High-Performance Liquid Chromatography (HPLC) for the Analysis of Pyrazines Abstract Pyrazines are a critical class of heterocyclic aromatic compounds that significantly contribute to the flavor a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to High-Performance Liquid Chromatography (HPLC) for the Analysis of Pyrazines

Abstract

Pyrazines are a critical class of heterocyclic aromatic compounds that significantly contribute to the flavor and aroma profiles of numerous food products and serve as key intermediates in the pharmaceutical industry.[1][2] Their accurate quantification is paramount for quality control, safety assessment, and research and development. While gas chromatography is traditionally a common method for volatile pyrazines, High-Performance Liquid Chromatography (HPLC) offers a robust, versatile, and often superior alternative for a wide range of pyrazine compounds, including those that are non-volatile or thermally labile.[3][4] This guide provides a comprehensive overview of the principles, protocols, and best practices for the analysis of pyrazines using Reversed-Phase HPLC (RP-HPLC) with UV detection, designed for researchers, scientists, and drug development professionals.

The Rationale for HPLC in Pyrazine Analysis

While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for volatile pyrazines, HPLC presents distinct advantages for a broader spectrum of analytes.[1][4] HPLC is particularly well-suited for pyrazines that are less volatile, thermally unstable, or require analysis in complex aqueous matrices.[2] The separation in RP-HPLC is based on the partitioning of analytes between a nonpolar stationary phase (typically alkyl-bonded silica) and a polar mobile phase.[5] This mechanism provides excellent resolution for many pyrazine derivatives.

The choice of RP-HPLC is a strategic one for pyrazine analysis due to the following reasons:

  • Versatility: It can handle a wide range of pyrazine polarities and is less limited by the analyte's volatility compared to GC.[4]

  • High Resolution: Modern HPLC columns with small particle sizes offer high separation efficiency, which is crucial for resolving structurally similar pyrazine isomers.[6]

  • Robustness: HPLC methods, once developed and validated, are highly reproducible and suitable for routine quality control applications.[5]

Core Principles of the Method: A Mechanistic View

Understanding the causality behind experimental choices is fundamental to robust method development. The presented method is centered around Reversed-Phase Chromatography, which is the most common separation mode in HPLC, accounting for a majority of all separations.[6]

The Stationary Phase: Choosing the Right Column

The heart of the separation is the HPLC column. For pyrazines, an octadecyl silica (ODS) C18 column is the most common starting point.[5][7]

  • Why a C18 Column? Pyrazines are generally compounds of intermediate polarity. A C18 stationary phase, with its long alkyl chains, provides a nonpolar environment. The retention of pyrazines on this phase is primarily driven by hydrophobic interactions. More substituted or larger alkylpyrazines will interact more strongly with the C18 phase and thus elute later. This provides a predictable and controllable separation mechanism based on the hydrophobicity of the analytes.[3]

The Mobile Phase: Driving the Separation

The mobile phase in RP-HPLC is typically a mixture of water and a less polar organic solvent. The choice and composition of the mobile phase are the most powerful tools for optimizing selectivity.[8]

  • Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile and methanol are the most common organic modifiers.[3] Acetonitrile is often preferred as it generally provides lower backpressure and better UV transparency at lower wavelengths. The ratio of acetonitrile to water is adjusted to control the elution strength. Increasing the percentage of acetonitrile will decrease the polarity of the mobile phase, causing the pyrazines to elute faster.

  • Mobile Phase Additives (Buffers/Acids): The addition of a small amount of an acid, such as formic acid or phosphoric acid, to the mobile phase is common.[5][9] This serves to control the pH and suppress the ionization of any acidic or basic functional groups on the pyrazine molecules or residual silanols on the column packing. This results in sharper, more symmetrical peaks and more reproducible retention times.

Detection: Seeing the Analytes
  • UV-Vis Detection: Pyrazines possess a heterocyclic aromatic structure which results in strong ultraviolet (UV) absorbance, making UV detection an ideal choice.[10] The typical wavelength for detection is around 270 nm , which corresponds to a common absorbance maximum for the pyrazine ring, offering a good balance of sensitivity and selectivity.[3][5]

  • Fluorescence Detection (FLD): For applications requiring higher sensitivity, fluorescence detection can be employed, as some pyrazine compounds fluoresce.[11][12] This technique offers greater selectivity as not all compounds that absorb UV light will fluoresce.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS/MS) provides the highest level of sensitivity and selectivity, allowing for definitive identification and trace-level quantification, which is especially useful in complex matrices like biological fluids or intricate food products.[9][13]

Experimental Workflow and Protocols

A successful analysis relies on a well-designed workflow from sample preparation to data interpretation.

Visualization of the Analytical Workflow

The following diagram illustrates the key stages in the HPLC analysis of pyrazines.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Matrix Sample (e.g., Food, Pharmaceutical) Extraction Liquid-Liquid Extraction Sample->Extraction Filter Filtration (0.45 µm) Extraction->Filter Injection Autosampler Injection Filter->Injection Column C18 Reversed-Phase Column Injection->Column Detection UV Detection (270 nm) Column->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Final Report Integration->Report

Caption: General workflow for pyrazine analysis by HPLC.

Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE)

This protocol is a general method for extracting pyrazines from a liquid matrix. The choice of solvent may need to be optimized depending on the specific pyrazines and the sample matrix.[14]

Objective: To extract pyrazines from an aqueous sample and concentrate them into an organic solvent compatible with RP-HPLC.

Materials:

  • Separatory funnel

  • Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade)

  • Anhydrous Sodium Sulfate

  • Rotary evaporator or nitrogen evaporator

  • Sample vials

  • Mobile phase for reconstitution

Procedure:

  • Sample pH Adjustment: For basic pyrazines, adjust the pH of the aqueous sample to >8 using a suitable base (e.g., NaOH) to ensure they are in their neutral, more organic-soluble form.

  • Extraction: Place 10 mL of the pH-adjusted sample into a separatory funnel. Add 10 mL of dichloromethane.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate completely. The organic layer (DCM) will be the bottom layer.

  • Collection: Drain the lower organic layer into a clean flask.

  • Repeat Extraction: Repeat the extraction process (steps 2-5) two more times with fresh aliquots of dichloromethane, combining all organic extracts. This ensures efficient recovery of the analytes.[14]

  • Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.

  • Concentration: Evaporate the solvent to dryness under reduced pressure using a rotary evaporator or under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known, small volume (e.g., 1.0 mL) of the initial HPLC mobile phase. This step is crucial to ensure peak shape is not distorted upon injection.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column.[5]

Protocol 2: HPLC-UV Analysis of Pyrazines

This protocol provides a robust starting point for the separation of common pyrazines. Optimization may be required for complex mixtures or specific isomers.

Objective: To chromatographically separate and quantify pyrazines using RP-HPLC with UV detection.

Instrumentation and Conditions:

ParameterRecommended SettingRationale
HPLC System Standard system with UV detectorWidely available and suitable for this application.[5]
Column C18, 250 mm x 4.6 mm, 5 µmA workhorse for reversed-phase separations offering good resolution.[5][7]
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase for good peak shape.[5][9]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.[3]
Elution Mode Isocratic or GradientStart with isocratic (e.g., 20% B) for simple mixtures. Use a gradient (e.g., 10-50% B over 20 min) for complex samples.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[5]
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.[5]
Injection Vol. 10 µLA typical injection volume; can be adjusted based on concentration.[5]
Detection UV at 270 nmStrong absorbance wavelength for the pyrazine ring structure.[3][5]

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 20-30 minutes or until a stable baseline is achieved.[3]

  • Standard Preparation: Prepare a stock solution of pyrazine standards (e.g., 1 mg/mL) in the mobile phase. Create a series of working standards by serial dilution to generate a calibration curve (e.g., 0.5, 1, 5, 10, 25 µg/mL).

  • Sample Injection: Inject the prepared standards and samples onto the HPLC system.

  • Data Acquisition: Acquire the chromatograms for the duration needed to elute all compounds of interest.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of pyrazines in the samples by interpolating their peak areas from this curve.

Method Validation and Performance

Every protocol must be a self-validating system. Method validation ensures the analytical procedure is suitable for its intended purpose.[8] Key parameters are summarized below, with typical acceptance criteria for pharmaceutical analysis.

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (R²) ≥ 0.99[9][15]
Accuracy The closeness of test results to the true value, often assessed by recovery studies.Recovery between 80-120%[9][15]
Precision (RSD) The degree of agreement among individual test results when the procedure is applied repeatedly.Relative Standard Deviation (RSD) ≤ 2%[6][15]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise Ratio (S/N) of 3:1[9]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise Ratio (S/N) of 10:1[9]

Troubleshooting Common Issues

  • Peak Tailing: This is often caused by secondary interactions with the silica support. Ensure the mobile phase pH is low enough to suppress silanol activity. A highly inert, end-capped column can also mitigate this.

  • Co-elution of Isomers: Positional isomers of alkylpyrazines can be challenging to separate due to their similar physicochemical properties.[16] To resolve co-eluting peaks, systematically adjust the mobile phase composition (try methanol instead of acetonitrile), change the pH, or modify the column temperature.[3] A different stationary phase (e.g., a Phenyl-Hexyl or a chiral column for specific isomers) may be required for complete resolution.[11][15]

  • Poor Reproducibility: Unstable retention times are often linked to fluctuations in column temperature or improper system equilibration. Ensure the column compartment is thermostatted and allow sufficient time for the column to equilibrate between runs.[5]

Conclusion

High-Performance Liquid Chromatography is a powerful and reliable technique for the analysis of pyrazines across various industries. By understanding the fundamental principles of separation and detection, and by employing systematic method development and validation, researchers can achieve accurate and reproducible results. The protocols outlined in this guide provide a solid foundation for developing robust HPLC methods tailored to specific analytical challenges involving pyrazine quantification.

References

  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Validation of Pyrazine-2-amidoxime.
  • Unknown Author. (n.d.). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Pyrazine-2-amidoxime Quantification.
  • Benchchem. (n.d.). A Comparative Guide to Validated HPLC Methods for 2-Ethylpyrazine Analysis.
  • Attygalle, A., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • Benchchem. (n.d.). A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities.
  • Unknown Author. (n.d.). HPLC method development and validation – An overview.
  • BIOSYNCE. (2025, November 26). What analytical methods are used for pyrazine detection?
  • Unknown Author. (n.d.). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research.
  • Unknown Author. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Unknown Author. (2021). Rapid determination of 8 pyrazine compounds in Baijiu by HPLC. China Brewing, 40(1), 176-174.
  • SIELC Technologies. (2018, May 16). Pyrazine.
  • Zhang, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Molecules, 26(4), 1045.
  • Ren, A., et al. (2023). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 430, 137086.
  • Unknown Author. (n.d.). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl.
  • Sigma-Aldrich. (n.d.). Method development & optimization.
  • Ren, A., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 430, 137086.
  • Unknown Author. (n.d.). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. MDPI.
  • Chen, L., et al. (2018). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). Molecules, 23(7), 1699.
  • Taylor, S. L., & Mottram, D. S. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
  • SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column.
  • Sigma-Aldrich. (n.d.). Pyrazine analytical standard.
  • Benchchem. (n.d.). Application Notes and Protocols for Pyrazine Quantification.
  • Unknown Author. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Unknown Author. (n.d.). Investigation of pyrazine formation pathways in sugar-ammonia model systems. Journal of Agricultural and Food Chemistry.
  • Benchchem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of Pyrazines.
  • Benchchem. (n.d.). Resolving Chromatographic Co-elution of Pyrazine Isomers: A Technical Support Guide.
  • Unknown Author. (2025, December 2). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent.
  • Unknown Author. (n.d.). Pyrazines in Foods.
  • Unknown Author. (n.d.). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine.
  • Unknown Author. (n.d.). Separation of PAH Compounds using UV and Fluorescence Detection - HPLC.

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Method

Application Note: Unambiguous Structure Elucidation of 3-Chloro-2,5-diethylpyrazine Using a Multi-dimensional NMR Approach

Introduction: The Challenge of Isomeric Differentiation Pyrazines are a class of heterocyclic aromatic compounds integral to the flavor, fragrance, and pharmaceutical industries. Their substituted derivatives often posse...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Isomeric Differentiation

Pyrazines are a class of heterocyclic aromatic compounds integral to the flavor, fragrance, and pharmaceutical industries. Their substituted derivatives often possess unique sensory properties or biological activities. 3-Chloro-2,5-diethylpyrazine is a key intermediate whose precise substitution pattern is critical for its intended function. Ambiguity in its structure, particularly confusion with its isomers, can lead to significant deviations in reactivity, biological efficacy, and safety profiles.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the unambiguous structural confirmation of such molecules.[1] It provides unparalleled insight into the molecular framework by mapping the chemical environment and connectivity of every proton and carbon atom. This application note provides a comprehensive, field-proven protocol for the complete structure elucidation of 3-Chloro-2,5-diethylpyrazine, leveraging a suite of 1D and 2D NMR experiments. The workflow is designed to be a self-validating system, where data from each experiment synergistically reinforces the final structural assignment.

Foundational Workflow for Structure Elucidation

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Confirmation A Sample Preparation (Dissolution & Filtration) B 1D NMR (¹H, ¹³C, DEPT-135) A->B High-Quality Sample C 2D Homonuclear (¹H-¹H COSY) B->C Initial Assignments D 2D Heteronuclear (HSQC, HMBC) C->D Proton Connectivity E Data Integration & Fragment Assembly D->E C-H Framework F Final Structure Confirmation E->F Unambiguous Structure

Caption: A systematic workflow for NMR-based structure elucidation.

Experimental Protocols

Protocol: NMR Sample Preparation

The quality of the final NMR spectrum is fundamentally dependent on the quality of the sample. A properly prepared sample ensures optimal magnetic field homogeneity (shimming) and signal-to-noise ratio.[2]

Materials:

  • 3-Chloro-2,5-diethylpyrazine (5-10 mg for ¹H; 20-50 mg for ¹³C and 2D experiments)[3][4]

  • High-quality 5 mm NMR tube (e.g., Wilmad 528-PP-7 or equivalent)[3]

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆), 0.6-0.7 mL[2][5]

  • Pasteur pipette with cotton or glass wool plug

  • Small vial for dissolution

Procedure:

  • Weighing: Accurately weigh the required amount of 3-Chloro-2,5-diethylpyrazine into a clean, dry vial.[5]

  • Solvent Addition: Add approximately 0.7 mL of the chosen deuterated solvent to the vial. CDCl₃ is a common choice for non-polar to moderately polar compounds.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample dissolves completely. Brief sonication may be used if necessary. A homogenous solution free of particulates is critical.[4]

  • Filtration and Transfer: Pack a small piece of cotton or glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube to remove any microscopic solid impurities that can degrade spectral quality.[3]

  • Capping and Labeling: Ensure the sample height in the tube is at least 4.5 cm.[3] Cap the NMR tube securely to prevent solvent evaporation and label it clearly.

Protocol: NMR Data Acquisition

The following parameters are provided for a standard 400 MHz or 500 MHz spectrometer.

1. Instrument Setup:

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve narrow, symmetrical peak shapes on the solvent lock signal. Poor shimming is a common source of broadened lines and distorted multiplets.[6]

2. ¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse (e.g., 'zg30')

  • Spectral Width: ~16 ppm, centered around 7 ppm

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 16 (adjust as needed for concentration)

3. ¹³C{¹H} NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse (e.g., 'zgpg30')

  • Spectral Width: ~240 ppm, centered around 120 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds (longer delay for quaternary carbons)

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise

4. DEPT-135 Acquisition:

  • Pulse Program: Standard DEPT-135 sequence.

  • This experiment differentiates carbons based on the number of attached protons: CH and CH₃ groups appear as positive signals, while CH₂ groups appear as negative signals. Quaternary carbons are not observed.[7][8]

5. 2D NMR Acquisition (COSY, HSQC, HMBC):

  • Utilize standard, manufacturer-provided pulse programs for COSY, multiplicity-edited HSQC, and HMBC experiments.

  • COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically through 2-3 bonds.[9][10]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond correlation).[11][12]

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over longer ranges (typically 2-3 bonds), which is essential for piecing together the molecular skeleton.[12][13]

Data Interpretation and Structure Confirmation

The following is a predictive analysis based on established chemical shift principles for pyrazine derivatives.[1][14][15]

Predicted ¹H and ¹³C NMR Data

The structure of 3-Chloro-2,5-diethylpyrazine dictates a specific set of expected signals. The asymmetry introduced by the chlorine atom renders the two ethyl groups chemically non-equivalent.

Assignment ¹H Prediction (ppm) Multiplicity Integration ¹³C Prediction (ppm) DEPT-135 Phase
H6~8.2 - 8.4Singlet (s)1HC6: ~140 - 144Positive (CH)
C3-Cl---C3: ~148 - 152Absent (Quat.)
C2-Et---C2: ~155 - 160Absent (Quat.)
C5-Et---C5: ~153 - 158Absent (Quat.)
C2-CH₂ CH₃~2.8 - 3.0Quartet (q)2HC2-CH₂ : ~28 - 32Negative (CH₂)
C2-CH₂CH₃ ~1.3 - 1.5Triplet (t)3HC2-CH₃ : ~12 - 15Positive (CH₃)
C5-CH₂ CH₃~2.7 - 2.9Quartet (q)2HC5-CH₂ : ~26 - 30Negative (CH₂)
C5-CH₂CH₃ ~1.2 - 1.4Triplet (t)3HC5-CH₃ : ~11 - 14Positive (CH₃)
Step-by-Step Elucidation

Step 1: Analyze 1D Spectra (¹H, ¹³C, and DEPT-135)

  • The ¹H NMR spectrum should show one singlet in the aromatic region, corresponding to the lone pyrazine proton (H6). Two distinct sets of quartets and triplets will confirm the presence of two non-equivalent ethyl groups.

  • The ¹³C NMR spectrum should display eight distinct signals.

  • The DEPT-135 spectrum is critical for initial assignment. It will confirm the presence of one CH group (C6), two CH₂ groups (negative signals), and two CH₃ groups (positive signals). The three signals absent from the DEPT spectrum but present in the full ¹³C spectrum correspond to the three quaternary carbons: C2, C3, and C5.[16][17]

Step 2: Establish Proton Connectivity with COSY

  • The COSY spectrum provides direct evidence of coupling networks.[18][19] Cross-peaks will connect the quartet at ~2.8-3.0 ppm with the triplet at ~1.3-1.5 ppm, confirming they belong to one ethyl group. A second, separate cross-peak will connect the other quartet and triplet, defining the second ethyl group.

Step 3: Link Protons to Carbons with HSQC

  • The HSQC experiment maps all one-bond C-H connections.[20] It will show a cross-peak between the aromatic proton (H6) and its attached carbon (C6). It will also definitively link each ethyl quartet to its corresponding CH₂ carbon and each triplet to its CH₃ carbon.

Step 4: Assemble the Full Structure with HMBC

  • The HMBC spectrum reveals the long-range (2- and 3-bond) C-H correlations that piece the molecular puzzle together. This is the most powerful experiment for confirming the substitution pattern.[12][20]

G N1 N C6 C6 N4 N C3 C3 C2 C2 C5 C5 H6 H6 H6->C2 ³J H6->C5 ²J Cl Cl C2_CH2 CH₂ C2_CH2->C2 ²J C2_CH2->C3 ³J C2_CH3 CH₃ C5_CH2 CH₂ C5_CH2->C5 ²J C5_CH2->C6 ³J C5_CH3 CH₃ p1 p2

Caption: Key expected HMBC correlations for structural confirmation.

Key HMBC Correlations to Confirm the Structure:

  • H6 Proton: The aromatic proton H6 is the primary anchor point. It should show a strong three-bond (³J) correlation to the quaternary carbon C2 and a two-bond (²J) correlation to C5. A weaker three-bond correlation to the chlorine-bearing carbon C3 may also be visible.

  • C2-Ethyl Group Protons: The CH₂ protons of the ethyl group at C2 are expected to show a two-bond (²J) correlation to the attached quaternary carbon C2 and a three-bond (³J) correlation to the adjacent chlorine-bearing carbon C3.

  • C5-Ethyl Group Protons: The CH₂ protons of the ethyl group at C5 will show a two-bond (²J) correlation to their attached quaternary carbon C5 and a crucial three-bond (³J) correlation to the only methine carbon, C6.

The observation of this specific network of HMBC correlations provides definitive and unambiguous proof of the 3-Chloro-2,5-diethylpyrazine structure, ruling out all other possible isomers.

Conclusion

By systematically applying a combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR experiments, the structure of 3-Chloro-2,5-diethylpyrazine can be elucidated with the highest degree of confidence. The protocols and interpretive framework detailed in this note provide a robust methodology for researchers in pharmaceutical development, quality control, and chemical synthesis, ensuring the correct molecular architecture is confirmed for downstream applications.

References

  • Hornak, J. P. (n.d.). The Basics of NMR. Rochester Institute of Technology. Retrieved from [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. (2023). In Wikipedia. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • CF NMR CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). Retrieved from [Link]

  • University of Leicester. (n.d.). How to make an NMR sample. Retrieved from [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

  • University of Calgary. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and.... Retrieved from [Link]

  • Cox, R. H., & Bothner-By, A. A. (1969). Proton nuclear magnetic resonance spectra of monosubstituted pyrazines. The Journal of Physical Chemistry, 73(8), 2465–2468. Retrieved from [Link]

  • Farrán, M. Á., et al. (2005). Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. Journal of Molecular Structure, 741(1–3), 67–75. Retrieved from [Link]

  • ACS Publications. (1969). Proton nuclear magnetic resonance spectra of monosubstituted pyrazines. The Journal of Physical Chemistry. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.12 DEPT ¹³C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

  • YouTube. (2022, March 3). 2D-COSY NMR spectrum | How to read COSY Spectrum?. Retrieved from [Link]

  • ScienceDirect. (n.d.). Pyrazines. Comprehensive Organic Chemistry. Retrieved from [Link]

  • Columbia University, NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • JoVE. (2024, April 4). Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • Science.gov. (n.d.). nmr hsqc hmbc: Topics. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography | Request PDF. Retrieved from [Link]

  • RSC Publishing. (2017, December 7). Synthesis of substituted pyrazines from N-allyl malonamides. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of 1 compared with related heterocycles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Chemical Communications. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR and ¹³C NMR spectra of pyrazine substituted phosphonium salt.... Retrieved from [Link]

  • ChemBK. (2024, April 9). 3-chloro-2,5-dimethylpyrazine. Retrieved from [Link]

  • MDPI. (n.d.). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • NIST WebBook. (n.d.). Pyrazine, 3-ethyl-2,5-dimethyl-. Retrieved from [Link]

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Application

The Enigmatic Note: A Guide to the Application of 3-Chloro-2,5-diethylpyrazine in Flavor Chemistry

This document serves as a comprehensive guide for researchers, flavor chemists, and product development professionals on the potential applications of 3-Chloro-2,5-diethylpyrazine in flavor chemistry. It is important to...

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as a comprehensive guide for researchers, flavor chemists, and product development professionals on the potential applications of 3-Chloro-2,5-diethylpyrazine in flavor chemistry. It is important to note that while the body of scientific literature on alkylpyrazines is extensive, specific data on 3-Chloro-2,5-diethylpyrazine is limited. Therefore, this guide synthesizes information from closely related analogs, particularly 3-Chloro-2,5-dimethylpyrazine, and fundamental principles of flavor science to provide a robust framework for its study and application.

Introduction: The Pyrazine Family - Architects of Roasted and Savory Flavors

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are fundamental to the flavor profiles of a vast array of cooked foods.[1][2][3] They are the chemical architects behind the desirable "roasty," "nutty," "toasted," and "meaty" notes that define the sensory experience of coffee, cocoa, roasted nuts, and grilled meats.[4][5] These potent aromatic compounds are primarily formed during thermal processing through the Maillard reaction, a complex cascade of chemical reactions between reducing sugars and amino acids.[6][7][8] The specific substitution pattern of alkyl groups on the pyrazine ring dictates the precise nuance of the resulting flavor, ranging from the peanut-like aroma of 2,5-dimethylpyrazine to the earthy notes of more complex derivatives.[5][9]

The Influence of Halogenation: A Hypothesis on the Sensory Impact of 3-Chloro-2,5-diethylpyrazine

It is hypothesized that the electron-withdrawing nature of the chlorine atom in 3-Chloro-2,5-diethylpyrazine could influence the molecule's volatility and its interaction with olfactory receptors. This may result in a flavor profile characterized by:

  • Enhanced Earthy and Roasted Notes: Building upon the foundational nutty and roasted character of 2,5-diethylpyrazine, the chloro- group may introduce a deeper, more robust earthiness.

  • Increased Complexity and Umami Sensation: The modification of the electronic properties of the pyrazine ring could lead to a more complex flavor perception, potentially with savory or umami-like undertones.

  • Modified Volatility and Flavor Release: The presence of the chlorine atom will alter the molecule's vapor pressure, which in turn affects how the flavor is released and perceived over time in a food matrix.

Potential Applications in Flavor Systems

Based on the projected sensory profile, 3-Chloro-2,5-diethylpyrazine holds promise as a valuable tool for flavor chemists in a variety of applications:

  • Savory Flavors: Its hypothesized earthy and savory notes make it a prime candidate for enhancing the flavor of savory products such as soups, sauces, gravies, and meat seasonings.

  • Roasted and Grilled Profiles: It could be used to impart or intensify authentic roasted and grilled notes in processed meats, plant-based meat alternatives, and snack foods.

  • Coffee and Cocoa Applications: The compound may add a unique layer of complexity and depth to coffee and cocoa flavors, complementing the naturally occurring pyrazines in these products.

  • Tobacco Flavoring: Similar to its dimethyl analog, it could be explored as a flavoring ingredient in tobacco products to contribute to a richer, more complex smoke aroma.[11]

Methodologies and Protocols

Synthesis of 3-Chloro-2,5-diethylpyrazine

A plausible synthetic route for 3-Chloro-2,5-diethylpyrazine can be adapted from general methods for the synthesis of chloropyrazines. A common approach involves the direct chlorination of the corresponding 2,5-diethylpyrazine.

Protocol 1: Chlorination of 2,5-diethylpyrazine

  • Reaction Setup: In a well-ventilated fume hood, dissolve 2,5-diethylpyrazine in a suitable inert solvent (e.g., dichloromethane or chloroform) in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Chlorinating Agent: Slowly add a chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), to the solution at a controlled temperature. The reaction may be initiated at room temperature and gently heated if necessary.

  • Reaction Monitoring: Monitor the progress of the reaction using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material and the formation of the desired product.

  • Work-up: Upon completion, quench the reaction by carefully adding a reducing agent (e.g., sodium bisulfite solution) to neutralize any excess chlorinating agent.

  • Extraction and Purification: Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Diagram 1: Proposed Synthesis Workflow

G start Start: 2,5-diethylpyrazine dissolve Dissolve in inert solvent start->dissolve add_reagent Add Chlorinating Agent (e.g., NCS) dissolve->add_reagent reaction Reaction with stirring and temperature control add_reagent->reaction monitor Monitor by GC-MS reaction->monitor monitor->reaction Incomplete quench Quench Reaction monitor->quench Complete extract Extraction & Washing quench->extract purify Purification (Chromatography/Distillation) extract->purify product Product: 3-Chloro-2,5-diethylpyrazine purify->product

Caption: Workflow for the synthesis of 3-Chloro-2,5-diethylpyrazine.

Analytical Protocol for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile flavor compounds like pyrazines due to its high sensitivity and specificity.[2][12][13]

Protocol 2: GC-MS Analysis of 3-Chloro-2,5-diethylpyrazine in a Food Matrix

  • Sample Preparation (Solid Phase Microextraction - SPME):

    • Homogenize a representative sample of the food product.

    • Place a known amount of the homogenized sample into a headspace vial.

    • Add a known amount of an appropriate internal standard (e.g., a deuterated pyrazine analog).

    • Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a set time to allow for the equilibration of volatile compounds in the headspace.

    • Expose a SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period to adsorb the volatile compounds.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph:

      • Injector: Splitless mode, 250°C.

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

      • Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp at 5°C/min to 250°C, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-350.

      • Ion Source Temperature: 230°C.

      • Transfer Line Temperature: 280°C.

  • Data Analysis:

    • Identification: Identify 3-Chloro-2,5-diethylpyrazine by comparing its retention time and mass spectrum with that of an authentic reference standard. The mass spectrum is expected to show a characteristic molecular ion peak and fragmentation pattern, including isotopic peaks for chlorine.

    • Quantification: Quantify the compound using the internal standard method by creating a calibration curve with known concentrations of the reference standard.

Diagram 2: Analytical Workflow for Flavor Compound Analysis

G sample Food Sample homogenize Homogenization sample->homogenize spme Headspace SPME homogenize->spme gcms GC-MS Analysis spme->gcms data Data Acquisition gcms->data identification Identification (Retention Time & Mass Spectrum) data->identification quantification Quantification (Internal Standard) data->quantification

Caption: General workflow for the analysis of volatile flavor compounds.

Quantitative Data and Sensory Thresholds

Specific quantitative data, such as odor thresholds for 3-Chloro-2,5-diethylpyrazine, are not currently established in the scientific literature. However, it is well-documented that pyrazines, in general, have very low odor thresholds, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range.[14] It is reasonable to assume that 3-Chloro-2,5-diethylpyrazine would also be a potent flavor compound with a low detection threshold.

Table 1: Comparison of Related Pyrazine Flavor Thresholds

CompoundOdor Threshold (in water, ppb)Flavor Description
2,5-Dimethylpyrazine35Roasted peanut, cocoa[5]
2-Ethyl-3,5-dimethylpyrazine0.002Earthy, potato[4]
2-Methoxy-3-isopropylpyrazine0.002Green bell pepper

Note: The odor threshold for 3-Chloro-2,5-diethylpyrazine is yet to be determined experimentally.

Conclusion and Future Directions

3-Chloro-2,5-diethylpyrazine represents an intriguing, yet underexplored, molecule in the flavor chemist's palette. Based on the established principles of pyrazine chemistry and the known sensory characteristics of its close analogs, it holds significant potential for creating novel and complex savory and roasted flavor profiles. Further research is warranted to elucidate its specific sensory properties, determine its odor and taste thresholds, and optimize its synthesis and application in various food systems. The protocols and hypotheses presented in this guide provide a solid foundation for initiating such investigations.

References

  • 3-Chloro-2,5-dimethylpyrazine - BU CyberSec Lab. (n.d.).
  • 3-Chloro-2,5-dimethylpyrazine - Chem-Impex. (n.d.).
  • 3-chloro-2,5-dimethylpyrazine - ChemBK. (2024, April 9).
  • 3-CHLORO-2,5-DIMETHYLPYRAZINE synthesis - ChemicalBook. (n.d.).
  • Food products containing alkyl-substituted pyrazines. (1971, May 18). Google Patents.
  • Flavoring agent. (1975, November 4). Google Patents.
  • Agent for inhibiting odor of pyrazine derivatives. (2018, December 18). Google Patents.
  • Smoking compositions containing a flavorant additive. (1988, March 2). European Publication Server web service.
  • 3-Cloro-2,5-dimetilpirazina - Chem-Impex. (n.d.).
  • Pyrazine Flavouring Agents. (1969, July 2). Google Patents.
  • Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. (2021, July 16). National Institutes of Health.
  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (2019, March 29).
  • Odor Threshold of Some Pyrazines. (n.d.). ResearchGate.
  • GC/MS-LC/MS multi-residue method. (2019, May 13).
  • 2,5-dimethyl pyrazine, 123-32-0 - The Good Scents Company. (n.d.).
  • Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. (n.d.).
  • Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC - NIH. (n.d.).
  • The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. (2025, August 7). ResearchGate.
  • Application Note: Analysis of 2,5-Dimethylpyrazine by Gas Chromatography-Mass Spectrometry - Benchchem. (n.d.).
  • Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. (2022, November 18). Journal of Agricultural and Food Chemistry.
  • General Maillard reaction product formation and degradation pathways.... (n.d.). ResearchGate.
  • Pyrazines in Foods. (2025, August 7). ResearchGate.
  • The Maillard Reaction. (2019, September 10). Sandiego.
  • 2,5-diethyl pyrazine, 13238-84-1 - The Good Scents Company. (n.d.).
  • Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. (n.d.). National Institutes of Health.
  • An Investigation of the Complexity of Maillard Reaction Product Profiles from the Thermal Reaction of Amino Acids with Sucrose Using High Resolution Mass Spectrometry. (2014, August 7). National Institutes of Health.
  • Flavor Bites: 2,5-Dimethylpyrazine. (2021, February 1). Perfumer & Flavorist.

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Method

The Strategic Utility of 3-Chloro-2,5-diethylpyrazine in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Introduction: Unveiling the Potential of a Versatile Heterocyclic Intermediate In the landscape of contemporary drug discovery and development, the strategic incorporation of heterocyclic scaffolds is a cornerstone of me...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Heterocyclic Intermediate

In the landscape of contemporary drug discovery and development, the strategic incorporation of heterocyclic scaffolds is a cornerstone of medicinal chemistry. Among these, pyrazine derivatives have emerged as privileged structures due to their presence in numerous biologically active molecules and their synthetic versatility. 3-Chloro-2,5-diethylpyrazine, a key heterocyclic intermediate, offers a reactive handle for the construction of complex molecular architectures. Its unique electronic properties and steric environment make it a valuable building block for the synthesis of novel therapeutic agents, from kinase inhibitors to central nervous system drugs.[1][2]

This comprehensive guide provides detailed application notes and protocols for the effective utilization of 3-Chloro-2,5-diethylpyrazine in pharmaceutical research and development. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Core Applications in Pharmaceutical Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom on the pyrazine ring of 3-Chloro-2,5-diethylpyrazine is an excellent leaving group for transition metal-catalyzed cross-coupling reactions. This reactivity is the foundation of its utility as a pharmaceutical intermediate. Two of the most powerful and widely employed transformations in this context are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms.[3][4][5] In the context of 3-Chloro-2,5-diethylpyrazine, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents, which is a common strategy for modulating the pharmacological activity of a lead compound.[6][7][8]

Causality of Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. This is typically generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf). The choice of ligand is critical for the efficiency of the reaction. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often employed to facilitate the oxidative addition of the chloropyrazine to the palladium center and to promote the reductive elimination of the final product.[3]

  • Base: A base is required to activate the boronic acid partner, forming a more nucleophilic boronate species that can undergo transmetalation with the palladium complex.[5] Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can influence the reaction rate and yield, and is often determined empirically.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. The water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the coupling partners and the catalyst.

Experimental Protocol: Synthesis of 3-(4-methoxyphenyl)-2,5-diethylpyrazine

This protocol describes a representative Suzuki-Miyaura coupling reaction between 3-Chloro-2,5-diethylpyrazine and 4-methoxyphenylboronic acid.

Reagents and Materials:

  • 3-Chloro-2,5-diethylpyrazine

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add 3-Chloro-2,5-diethylpyrazine (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in 1,4-dioxane (2 mL).

  • Inert Atmosphere: Evacuate and backfill the Schlenk flask with nitrogen or argon three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the Schlenk flask.

  • Reaction Initiation: Add the catalyst mixture to the Schlenk flask via syringe.

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualization of the Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation reagents Combine Reactants: 3-Chloro-2,5-diethylpyrazine 4-Methoxyphenylboronic acid K₂CO₃ setup Assemble under Inert Gas reagents->setup catalyst Prepare Catalyst: Pd(OAc)₂ + SPhos in Dioxane add_catalyst Inject Catalyst Mixture catalyst->add_catalyst add_solvents Add Dioxane and Water setup->add_solvents add_solvents->add_catalyst heat Heat at 100 °C add_catalyst->heat workup Aqueous Workup heat->workup purify Column Chromatography workup->purify product 3-(4-methoxyphenyl)- 2,5-diethylpyrazine purify->product

Caption: Workflow for the Suzuki-Miyaura coupling of 3-Chloro-2,5-diethylpyrazine.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[9][10][11][12] This reaction is of paramount importance in pharmaceutical chemistry, as the amine functionality is a key component of a vast number of drugs. For 3-Chloro-2,5-diethylpyrazine, this reaction provides a direct route to introduce primary and secondary amines, which can serve as handles for further functionalization or as key pharmacophoric elements.[13][14]

Causality of Experimental Choices:

  • Catalyst System: Similar to the Suzuki coupling, a palladium catalyst is employed. The choice of ligand is crucial and often dictates the scope of the reaction. Buchwald's biarylphosphine ligands (e.g., XPhos, RuPhos) are highly effective for the amination of chloro-heteroarenes.[12]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent quenching of the strong base.

Experimental Protocol: Synthesis of N-benzyl-2,5-diethylpyrazin-3-amine

This protocol outlines a typical Buchwald-Hartwig amination of 3-Chloro-2,5-diethylpyrazine with benzylamine.

Reagents and Materials:

  • 3-Chloro-2,5-diethylpyrazine

  • Benzylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add sodium tert-butoxide (1.4 mmol) to a flame-dried Schlenk tube.

  • Catalyst and Reactant Addition: Add 3-Chloro-2,5-diethylpyrazine (1.0 mmol), palladium(II) acetate (0.01 mmol), and XPhos (0.02 mmol).

  • Solvent and Amine Addition: Add anhydrous toluene (5 mL) followed by benzylamine (1.2 mmol).

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.

Visualization of the Buchwald-Hartwig Amination Workflow:

Buchwald_Hartwig_Workflow cluster_prep Reagent Assembly (Inert) cluster_reaction Reaction Execution cluster_workup Product Isolation base Add NaOtBu reactants Add 3-Chloro-2,5-diethylpyrazine base->reactants catalyst Add Pd(OAc)₂ + XPhos reactants->catalyst add_solvent Add Toluene catalyst->add_solvent add_amine Add Benzylamine add_solvent->add_amine heat Heat at 100 °C add_amine->heat quench Quench with NH₄Cl (aq) heat->quench extract Ethyl Acetate Extraction quench->extract purify Column Chromatography extract->purify product N-benzyl-2,5- diethylpyrazin-3-amine purify->product Synthetic_Scheme start 3-Chloro-2,5-diethylpyrazine intermediate1 Intermediate A: 3-(Pyridin-3-yl)-2,5-diethylpyrazine start->intermediate1 Suzuki Coupling (Pyridin-3-yl)boronic acid Pd(dppf)Cl₂, K₂CO₃ final_product Advanced Intermediate B: N-(4-aminophenyl)-2,5-diethylpyrazin-3-amine intermediate1->final_product Buchwald-Hartwig Amination (Requires transformation of Intermediate A) This is a conceptual representation.

Caption: Conceptual synthesis of an advanced pharmaceutical intermediate.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the cross-coupling reactions of 3-Chloro-2,5-diethylpyrazine. These values are illustrative and may require optimization for specific substrates.

Reaction TypeCatalyst Loading (mol%)LigandBaseSolventTemperature (°C)Typical Yield (%)
Suzuki-Miyaura1-5SPhos / XPhosK₂CO₃ / Cs₂CO₃Dioxane/H₂O80-11070-95
Buchwald-Hartwig1-3XPhos / RuPhosNaOtBu / LHMDSToluene / Dioxane90-12065-90

Safety and Handling

While specific safety data for 3-Chloro-2,5-diethylpyrazine is not extensively available, it should be handled with the same precautions as other chlorinated heterocyclic compounds. Based on data for the closely related 3-chloro-2,5-dimethylpyrazine, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Chloro-2,5-diethylpyrazine is a valuable and versatile intermediate for pharmaceutical synthesis. Its utility is primarily derived from its ability to readily participate in palladium-catalyzed cross-coupling reactions, enabling the efficient construction of C-C and C-N bonds. The protocols and guidelines presented herein provide a solid foundation for researchers and scientists to harness the synthetic potential of this important building block in the discovery and development of new medicines.

References

  • Organic & Biomolecular Chemistry. (2013). Transition metal-catalyzed functionalization of pyrazines. RSC Publishing. [Link]

  • BU CyberSec Lab. 3-Chloro-2,5-dimethylpyrazine. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • European Patent Office. (2009). Process for preparing varenicline and intermediates for use therein - EP 2204369 A1. [Link]

  • Frontiers. (2022). Design, Synthesis, and Biological Evaluation oft[6][15][16]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. [Link]

  • Google Patents. (2009).
  • Google Patents. (2010). WO2010023561A1 - Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof.
  • Google Patents. US9024031B1 - Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine.
  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

  • MySkinRecipes. diethylpyrazine-2,5-dicarboxylate. [Link]

  • New Drug Approvals. (2016). Varenicline (Chantix™) バレニクリン酒石酸塩. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • PMC - PubMed Central. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. [Link]

  • ResearchGate. (2014). A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. [Link]

  • ResearchGate. (2025). Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]

  • ResearchGate. (2025). Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. [Link]

  • ResearchGate. Amination of chloropyrazine and 2-chloropyrimidine. [a]. [Link]

  • Semantic Scholar. (1989). Cross-Coupling Reactions of Chloropyrazines with 1-Substituted Indoles. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • YouTube. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

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Application

Application Notes &amp; Protocols: 3-Chloro-2,5-dialkylpyrazines as Key Intermediates in Agrochemical Synthesis

A Note on the Subject Compound: This document addresses the application of chlorinated dialkylpyrazines in agrochemical synthesis. While the initial query specified 3-Chloro-2,5-diethylpyrazine, publicly available scient...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject Compound: This document addresses the application of chlorinated dialkylpyrazines in agrochemical synthesis. While the initial query specified 3-Chloro-2,5-diethylpyrazine, publicly available scientific literature and chemical catalogs predominantly feature the analog, 3-Chloro-2,5-dimethylpyrazine . Due to the extensive documentation and established use of the dimethyl variant, this guide will focus on it as a representative and well-characterized intermediate. The principles, synthetic strategies, and applications discussed herein are broadly applicable to other 3-chloro-2,5-dialkylpyrazines, serving as a foundational guide for researchers in the field.

Introduction: The Strategic Role of Pyrazine Scaffolds in Agrochemicals

The pyrazine ring system is a privileged scaffold in medicinal and agricultural chemistry. Its unique electronic properties, metabolic stability, and ability to engage in various intermolecular interactions make it a valuable core for designing bioactive molecules. In the agrochemical sector, the introduction of a chlorine atom onto the pyrazine ring, as seen in 3-Chloro-2,5-dimethylpyrazine, creates a highly versatile chemical intermediate.

The chlorine atom at the 3-position is an excellent leaving group, making the molecule susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of its utility, allowing for the strategic introduction of diverse functional groups (e.g., amines, thiols, alcohols) to generate libraries of novel compounds for screening as potential herbicides, fungicides, and pesticides.[1] The dimethyl groups at the 2- and 5-positions contribute to the molecule's lipophilicity and can influence its binding affinity and selectivity towards biological targets.

This document provides a comprehensive overview of 3-Chloro-2,5-dimethylpyrazine, including its physicochemical properties, a detailed protocol for its laboratory-scale synthesis, and its application in the subsequent synthesis of a hypothetical fungicidal agent.

Physicochemical Properties of 3-Chloro-2,5-dimethylpyrazine

A thorough understanding of the physical and chemical properties of a starting material is critical for reaction design, process optimization, and safety. The key properties of 3-Chloro-2,5-dimethylpyrazine are summarized below.

PropertyValueSource
CAS Number 95-89-6[1][2]
Molecular Formula C₆H₇ClN₂[1][3]
Molecular Weight 142.59 g/mol [1]
Appearance Colorless to light yellow/orange liquid[1]
Density 1.181 g/mL at 25 °C[2]
Boiling Point 114 °C at 70 mmHg; 66-69 °C at 9 mmHg[1][2]
Refractive Index (n20/D) 1.527[2]
Flash Point 83 °C (181.4 °F) - closed cup
Solubility Soluble in organic solvents like DMSO and ether[2]

Synthesis Protocol: Chlorination of 2,5-dimethylpyrazine

The most direct method for preparing 3-Chloro-2,5-dimethylpyrazine is through the electrophilic chlorination of its parent heterocycle, 2,5-dimethylpyrazine.[2] While various chlorinating agents can be employed, this protocol utilizes N-Chlorosuccinimide (NCS), a common and relatively safe reagent for this transformation.

Causality and Experimental Rationale
  • Reagent Choice: N-Chlorosuccinimide (NCS) is selected over harsher reagents like chlorine gas (Cl₂) or phosphorus oxychloride (POCl₃) for better control and milder reaction conditions, minimizing potential side reactions and improving laboratory safety.

  • Solvent: Acetonitrile is a suitable polar aprotic solvent that dissolves both the substrate and the reagent, facilitating a homogeneous reaction environment.

  • Initiator: A radical initiator like benzoyl peroxide is often used in small quantities to facilitate the reaction, although thermal initiation can also be effective.

  • Work-up: The aqueous work-up with sodium bicarbonate is crucial to neutralize any acidic byproducts (like HCl) and to remove the succinimide byproduct. The final extraction isolates the desired product from the aqueous phase.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve 2,5-dimethylpyrazine in Acetonitrile B 2. Add N-Chlorosuccinimide (NCS) and Benzoyl Peroxide A->B C 3. Heat mixture to reflux (approx. 82°C) B->C D 4. Monitor reaction by TLC/GC-MS (Target: 4-6 hours) C->D E 5. Cool to RT, remove solvent under reduced pressure D->E F 6. Redissolve in Ethyl Acetate E->F G 7. Wash with NaHCO₃ (aq) and Brine F->G H 8. Dry over Na₂SO₄, filter, and concentrate G->H I 9. Purify by vacuum distillation or column chromatography H->I J Product I->J Final Product: 3-Chloro-2,5-dimethylpyrazine

Caption: Workflow for the synthesis of 3-Chloro-2,5-dimethylpyrazine.

Step-by-Step Methodology
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,5-dimethylpyrazine (10.8 g, 100 mmol) and acetonitrile (100 mL).

  • Reagent Addition: While stirring, add N-Chlorosuccinimide (14.0 g, 105 mmol, 1.05 eq) in one portion, followed by a catalytic amount of benzoyl peroxide (0.24 g, 1 mmol, 0.01 eq).

  • Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Solvent Removal: Once the reaction is complete, cool the flask to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the resulting residue in ethyl acetate (150 mL). Transfer the solution to a separatory funnel and wash sequentially with 5% aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation (refer to boiling point data in Table 1) to obtain 3-Chloro-2,5-dimethylpyrazine as a colorless to light yellow liquid.

Application Protocol: Synthesis of a Hypothetical Fungicide

This protocol demonstrates the use of 3-Chloro-2,5-dimethylpyrazine as a building block in the synthesis of a hypothetical fungicide, N-(4-aminophenyl)-2,5-dimethylpyrazin-3-amine, via a Buchwald-Hartwig amination reaction.

Causality and Experimental Rationale
  • Reaction Type: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction ideal for forming carbon-nitrogen bonds. It is highly effective for coupling aryl halides (like our chloro-pyrazine) with amines.

  • Catalyst System: A palladium catalyst (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., Xantphos) are required. The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle (oxidative addition, amine coordination, reductive elimination).

  • Base: A non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is essential to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.

  • Solvent: Anhydrous toluene is a common solvent for this reaction, as it is non-reactive and has a suitable boiling point for the required reaction temperature.

Synthetic Pathway Diagram

G cluster_reactants A 3-Chloro-2,5-dimethylpyrazine C Pd₂(dba)₃ (catalyst) Xantphos (ligand) NaOtBu (base) Toluene, 110°C A->C B p-Phenylenediamine B->C D N-(4-aminophenyl)-2,5- dimethylpyrazin-3-amine (Target Fungicide) C->D

Caption: Buchwald-Hartwig coupling for fungicide synthesis.

Step-by-Step Methodology
  • Inert Atmosphere: Set up a Schlenk flask under an inert atmosphere of nitrogen or argon. This is critical as the palladium catalyst is sensitive to oxygen.

  • Reagent Loading: To the flask, add 3-Chloro-2,5-dimethylpyrazine (1.42 g, 10 mmol), p-phenylenediamine (1.30 g, 12 mmol, 1.2 eq), sodium tert-butoxide (1.15 g, 12 mmol, 1.2 eq), Pd₂(dba)₃ (92 mg, 0.1 mmol, 1 mol%), and Xantphos (116 mg, 0.2 mmol, 2 mol%).

  • Solvent Addition: Add 50 mL of anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 110°C with vigorous stirring. Maintain the temperature for 12-18 hours, monitoring by TLC for the disappearance of the starting materials.

  • Quenching and Filtration: Cool the reaction to room temperature. Quench carefully by adding 10 mL of water. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting solid by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the final product.

Safety and Handling

Working with 3-Chloro-2,5-dimethylpyrazine and the reagents described requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety goggles (eyeshields), chemical-resistant gloves, and a lab coat. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[4]

  • Handling: Avoid contact with skin and eyes.[2] Do not breathe mist or vapors.[4] Keep away from open flames, hot surfaces, and sources of ignition, as it is a combustible liquid.[4]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Store away from strong oxidizing agents and strong bases.[2][4]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Avoid release into the environment.[5]

References

  • 3-chloro-2,5-dimethylpyrazine Overview. ChemBK. [Link]

  • 3-Chloro-2,5-dimethylpyrazine Applications. BU CyberSec Lab. [Link]

  • 3-chloro-2,5-dimethylpyrazine (C6H7ClN2). PubChemLite. [Link]

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Method

Protocol for the Purification of Crude 3-Chloro-2,5-diethylpyrazine

An Application Note and Protocol for Researchers Abstract 3-Chloro-2,5-diethylpyrazine is a substituted aromatic heterocycle of significant interest as a versatile building block in the synthesis of pharmaceuticals and a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

3-Chloro-2,5-diethylpyrazine is a substituted aromatic heterocycle of significant interest as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility is contingent upon high purity, as residual starting materials, by-products, or reagents from its synthesis can lead to undesirable side reactions and impurities in subsequent manufacturing steps. This application note provides a detailed, field-proven protocol for the purification of crude 3-Chloro-2,5-diethylpyrazine. The methodology employs a two-stage process involving an initial extractive workup to remove polar impurities, followed by fractional vacuum distillation to isolate the target compound from closely-related organic contaminants. This guide also establishes a robust quality control (QC) framework using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy to validate purity and confirm structural identity, ensuring the material is fit for purpose in demanding research and development environments.

Introduction: The Rationale for a Multi-Step Purification

The synthesis of 3-Chloro-2,5-diethylpyrazine, typically achieved through the chlorination of 2,5-diethylpyrazine, often yields a crude product contaminated with a variety of impurities. These can include unreacted 2,5-diethylpyrazine, inorganic reagents (e.g., from phosphorus oxychloride), and potentially over-chlorinated or isomeric pyrazine species.[2] A single purification technique is rarely sufficient to address this diverse impurity profile.

This protocol is founded on a logical, sequential removal of contaminants based on their differing physicochemical properties:

  • Aqueous Extractive Workup: This initial step leverages solubility differences to remove inorganic salts and highly polar impurities that are immiscible with the organic phase containing the target compound. A wash with a mild base (sodium bicarbonate) is critical for neutralizing residual acidic reagents, which could otherwise promote degradation during heating.

  • Fractional Vacuum Distillation: As a combustible liquid with a relatively high boiling point at atmospheric pressure, 3-Chloro-2,5-diethylpyrazine is an ideal candidate for vacuum distillation.[3][4] Lowering the pressure significantly reduces the boiling point, preventing thermal decomposition and charring that can occur at elevated temperatures.[5] Fractional distillation allows for the precise separation of the target compound from impurities with different volatilities, such as the lower-boiling 2,5-diethylpyrazine starting material.

This combined approach ensures a final product of high purity, which is validated through rigorous analytical techniques.

Physicochemical Properties & Safety

A thorough understanding of the target compound's properties is essential for safe handling and effective purification. While data for the diethyl- derivative is sparse, properties can be reliably extrapolated from its well-documented analog, 3-Chloro-2,5-dimethylpyrazine.[3][6]

Table 1: Physicochemical Data of 3-Chloro-2,5-dialkylpyrazines

Property Value (for 3-Chloro-2,5-dimethylpyrazine) Expected Trend for 3-Chloro-2,5-diethylpyrazine Source
Molecular Formula C₆H₇ClN₂ C₈H₁₁ClN₂ [3]
Molecular Weight 142.59 g/mol 170.64 g/mol [3]
Appearance Colorless to light yellow liquid Colorless to light yellow liquid [1]
Density ~1.18 g/mL at 25 °C Slightly lower than the dimethyl analog [3]
Boiling Point 66-69 °C at 9 mmHg Higher than the dimethyl analog [3]
Solubility Soluble in organic solvents like ether, DMSO Soluble in common organic solvents (ether, ethyl acetate, DCM) [6]

| Air Sensitivity | Air Sensitive | Assumed to be Air Sensitive |[7] |

Mandatory Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is suitable), and splash-proof safety goggles.[3]

  • Ventilation: All steps, particularly the handling of the crude mixture and the distillation, must be performed inside a certified chemical fume hood to avoid inhalation of volatile organic compounds and potential irritants.

  • Handling: 3-Chloro-2,5-diethylpyrazine is an irritant. Avoid contact with skin and eyes.[6] In case of contact, flush the affected area with copious amounts of water.

  • Storage: The purified product should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[4][6]

Materials & Equipment

Reagents & ConsumablesEquipment
Crude 3-Chloro-2,5-diethylpyrazineRound-bottom flasks (various sizes)
Diethyl ether (or Ethyl Acetate), ACS GradeSeparatory funnel (appropriately sized)
Saturated Sodium Bicarbonate (NaHCO₃) solutionFractional distillation apparatus (Vigreux column, condenser, etc.)
Brine (Saturated NaCl solution)Vacuum pump with cold trap and pressure gauge
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Heating mantle with magnetic stirrer
Deuterated Chloroform (CDCl₃) for NMRRotary evaporator
GC Vials and CapsGas Chromatograph with FID or MS detector
NMR Spectrometer (≥300 MHz recommended)

Purification Workflow Overview

The overall strategy is a sequential process designed to efficiently remove distinct classes of impurities at each stage.

G Crude Crude Product (Target + Impurities) LLE Protocol 1: Liquid-Liquid Extraction Crude->LLE Dissolve in organic solvent Drying Drying Organic Phase (Anhydrous MgSO₄) LLE->Drying Washed organic phase SolventRemoval Solvent Removal (Rotary Evaporator) Drying->SolventRemoval Distillation Protocol 2: Fractional Vacuum Distillation SolventRemoval->Distillation Concentrated crude organic material QC Protocol 3: Quality Control Analysis Distillation->QC Collect pure fractions Final Pure Product (>98% Purity) QC->Final

Caption: Overall purification and analysis workflow.

Detailed Experimental Protocols

Protocol 1: Extractive Workup for Removal of Polar Impurities

This protocol is designed to remove inorganic salts, residual acids, and other water-soluble contaminants from the crude reaction mixture.

  • Dissolution: Transfer the crude 3-Chloro-2,5-diethylpyrazine into a separatory funnel of appropriate size. Dissolve the crude material in an organic solvent like diethyl ether or ethyl acetate (use approximately 3-5 mL of solvent per gram of crude material).

  • Neutralization Wash: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release any pressure generated from gas evolution. Shake vigorously for 1-2 minutes.

    • Senior Scientist's Note: This step is crucial for neutralizing any residual acidic catalysts or by-products from the chlorination reaction, such as HCl.[2] Failure to do so can lead to product degradation during the subsequent heating step (distillation).

  • Phase Separation: Allow the layers to separate completely. Drain and discard the lower aqueous layer.

  • Brine Wash: Add an equal volume of brine (saturated NaCl solution) to the organic layer in the separatory funnel. Shake for 30 seconds.

    • Senior Scientist's Note: The brine wash helps to break any emulsions and removes the majority of the dissolved water from the organic phase, making the subsequent drying step more efficient.

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add a suitable amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) and swirl. Continue adding the drying agent until it no longer clumps together and flows freely.

  • Filtration & Concentration: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the bulk solvent. The remaining residue is the partially purified product, ready for distillation.

Protocol 2: Purification by Fractional Vacuum Distillation

This is the primary purification step to separate the target compound from non-volatile residues and other volatile organic impurities.

  • Apparatus Setup: Assemble a fractional distillation apparatus using a short Vigreux column. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump protected by a cold trap and include a manometer or digital gauge to monitor the pressure.

  • Charging the Flask: Transfer the concentrated residue from Protocol 1 into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Applying Vacuum: Slowly and carefully apply the vacuum, ensuring the system is stable. A pressure of 5-15 mmHg is a good target range.

  • Heating: Begin gently heating the distillation flask using a heating mantle.

  • Fraction Collection:

    • Fore-run: Collect the first fraction that distills over. This will likely contain any residual solvent and lower-boiling impurities (e.g., unreacted 2,5-diethylpyrazine).

    • Main Fraction: As the temperature at the distillation head stabilizes, switch to a clean receiving flask. Collect the fraction that distills over at a constant temperature and pressure. This is the purified 3-Chloro-2,5-diethylpyrazine. The boiling point will be higher than that of the dimethyl analog (66-69 °C / 9 mmHg).[3]

    • Final Residue: Stop the distillation before the flask goes to dryness to avoid charring of high-boiling residues.

  • System Shutdown: Once the main fraction is collected, turn off the heat and allow the apparatus to cool completely before slowly and carefully releasing the vacuum.

  • Yield Determination: Weigh the collected main fraction to determine the purified yield.

Protocol 3: Quality Control and Purity Assessment

Final product validation is non-negotiable. A combination of chromatographic and spectroscopic methods provides a comprehensive assessment of purity and identity.[8]

G Sample Purified Sample (from Distillation) GC GC-FID/MS Analysis Sample->GC NMR ¹H & ¹³C NMR Analysis Sample->NMR Purity Purity > 98%? GC->Purity Identity Structure Confirmed? NMR->Identity Pass PASS Purity->Pass Yes Fail FAIL (Repurify or Reject) Purity->Fail No Identity->Pass Yes Identity->Fail No

Caption: Analytical workflow for quality control.

  • Gas Chromatography (GC) for Purity Assessment:

    • Technique: Use a GC system equipped with a Flame Ionization Detector (GC-FID) for quantitative purity analysis or a Mass Spectrometer (GC-MS) for impurity identification.[9]

    • Sample Preparation: Prepare a dilute solution of the purified sample (~1 mg/mL) in a suitable solvent like ethyl acetate or dichloromethane.

    • Method: Employ a standard non-polar capillary column (e.g., DB-5 or HP-5MS). A typical temperature program would be: hold at 50 °C for 2 min, then ramp at 10-15 °C/min to 250 °C.

    • Analysis: The purity is determined by the area percent method. A successful purification should yield a chromatogram with a single major peak (>98% area) corresponding to the product.[10] The retention time will be longer than that of 2,5-diethylpyrazine.

  • Nuclear Magnetic Resonance (NMR) for Structural Confirmation:

    • Technique: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure.[11][12]

    • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).

    • Expected ¹H NMR Spectrum: The spectrum should be consistent with the 3-Chloro-2,5-diethylpyrazine structure. Key features to expect are:

      • One aromatic proton signal (singlet).

      • Two distinct ethyl group signals, each consisting of a quartet and a triplet. The chemical shifts of the methylene protons (quartets) will be different due to their proximity to either the chloro or nitrogen substituent.

    • Expected ¹³C NMR Spectrum: The spectrum should show 6 unique carbon signals (4 aromatic carbons and 2 carbons for each of the two non-equivalent ethyl groups).

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low Yield after Extraction Emulsion formation during washes.Add more brine to the separatory funnel to help break the emulsion. Allow to stand for a longer period.
Product is partially water-soluble.Perform additional extractions (2-3 more) of the aqueous layers with the organic solvent.
Product Darkens/Chars During Distillation Distillation temperature is too high.Ensure a lower, stable vacuum is achieved. If necessary, use a shorter path distillation apparatus.
Residual acid is present.Repeat the NaHCO₃ wash in Protocol 1 before attempting distillation again.
GC Shows Multiple Peaks Incomplete separation during distillation.Re-distill the product, using a more efficient fractional column (e.g., a longer Vigreux or a packed column) and a slower distillation rate.
NMR Spectrum is Unclear or Shows Impurities Contamination with solvent or water.Ensure the sample is completely dry before analysis. If necessary, co-evaporate with a dry solvent on the rotary evaporator.
Incomplete purification.Correlate impurity peaks with GC-MS data and consider repurification if levels are unacceptable.

References

  • ChemBK. (2024). 3-chloro-2,5-dimethylpyrazine. Retrieved from ChemBK.com. [Link]

  • Taylor, S. L., & Leonard, D. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 784–789. [Link]

  • Taylor, S. L., & Leonard, D. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Oxford Academic. [Link]

  • BU CyberSec Lab. (n.d.). 3-Chloro-2,5-dimethylpyrazine. Retrieved from bucybersec.org. [Link]

  • Moreira, R. F. A., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). PubMed. [Link]

  • Budi, H. S., et al. (2021). Chemical Transformation of Pyrazine Derivatives. Molekul. [Link]

  • Stark, T. D. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. mediaTUM. [Link]

  • Yagupolskii, L. M., et al. (2019). Trifluoromethoxypyrazines: Preparation and Properties. MDPI. [Link]

  • Palamareva, E. D., & Karminski-Zamola, G. (1949). The Preparation of Hydroxypyrazines and Derived Chloropyrazines. Tripod.com. [Link]

  • PubChemLite. (2026). 3-chloro-2,5-dimethylpyrazine (C6H7ClN2). Retrieved from PubChemLite. [Link]

  • Davies, D. T. (n.d.). Aromatic Heterocyclic Chemistry. Retrieved from auel.users.greyc.fr. [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from env.go.jp. [Link]

  • University of Bath. (n.d.). Heterocyclic Chemistry. Retrieved from University of Bath. [Link]

  • Kim, J., et al. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Nature. [Link]

  • Abreu, A. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from esa.ipb.pt. [Link]

  • Bloch, H. S. (1961). Extractive distillation of aromatic compounds.
  • Catty, S. (n.d.). Distilling Aromatic Plants. Retrieved from cathysattars.com. [Link]

  • Analytical Methods. (n.d.). Analytical Methods - RSC Publishing. Retrieved from The Royal Society of Chemistry. [Link]

  • The Royal Society of Chemistry. (2019). Electronic supplementary information. Retrieved from rsc.org. [Link]

  • Poplawska, M., et al. (n.d.). PURITY DETERMINATION OF THE STARTING MATERIALS USED IN THE SYNTHESIS OF PHARMACEUTICAL SUBSTANCES. Retrieved from Actapol.pl. [Link]

  • Smith, C. J., et al. (2018). Flow Hydrodediazoniation of Aromatic Heterocycles. MDPI. [Link]

  • Organic Syntheses. (n.d.). 2-Chloropyrimidine. Retrieved from orgsyn.org. [Link]

  • ResearchGate. (2025). Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. Retrieved from ResearchGate. [Link]

  • SIELC Technologies. (2018). Pyrazine, 3-ethyl-2,5-dimethyl. Retrieved from sielc.com. [Link]

  • Fobker, P. M., & Pfrengle, W. (2014). Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine.
  • The Good Scents Company. (n.d.). 2,5-diethyl pyrazine, 13238-84-1. Retrieved from thegoodscentscompany.com. [Link]

Sources

Application

Application Notes &amp; Protocols: Safe Handling and Storage of 3-Chloro-2,5-diethylpyrazine

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Chloro-2,5-diethylpyrazine is a substituted pyrazine derivative. While specific toxicological and safety data for this compound are not exten...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,5-diethylpyrazine is a substituted pyrazine derivative. While specific toxicological and safety data for this compound are not extensively documented, its structural similarity to other chloropyrazines and alkylpyrazines necessitates a cautious and well-informed approach to its handling and storage. Pyrazine derivatives are recognized for their aromatic properties and are utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and as flavor and fragrance agents.[1] The presence of a chloro-substituent and alkyl groups on the pyrazine ring suggests potential for reactivity and biological activity that warrant stringent safety protocols.

This document provides a detailed guide to the safe handling and storage of 3-Chloro-2,5-diethylpyrazine, drawing upon established safety principles for related chemical classes. The protocols herein are designed to empower researchers to work safely with this compound, minimizing exposure risks and ensuring laboratory and personal safety.

Hazard Identification and Risk Assessment

Due to the limited specific data on 3-Chloro-2,5-diethylpyrazine, a risk assessment must be conducted based on the known hazards of analogous compounds.

Inferred Potential Hazards:

  • Irritation: Based on data for related compounds like 3-chloro-2,5-dimethylpyrazine, this compound should be considered an irritant to the skin and eyes.[2] Halogenated organic compounds can also cause respiratory tract irritation.

  • Toxicity: Alkylpyrazines are generally considered to have low to moderate oral toxicity. However, the chloro-substituent may increase toxicity. Harmful if swallowed is a common hazard statement for related pyrazines.[3] Chronic exposure effects are largely unknown, and therefore, exposure should be minimized.

  • Environmental Hazards: The environmental fate of this specific compound is not well-characterized. As a precaution, release into the environment should be avoided.[3]

Physicochemical Data of a Structurally Similar Compound

To provide a frame of reference, the following table summarizes key data for the closely related compound, 3-Chloro-2,5-dimethylpyrazine. Researchers should anticipate similar, though not identical, properties for 3-Chloro-2,5-diethylpyrazine.

PropertyValue for 3-Chloro-2,5-dimethylpyrazineReference
Appearance Colorless to light yellow solid or liquid[1][2]
Boiling Point approx. 228-229 °C[2]
Density approx. 1.18 g/mL at 25 °C[2]
Solubility Soluble in some organic solvents (e.g., DMSO, ether)[2]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls, is paramount.

Engineering Controls
  • Chemical Fume Hood: All handling of 3-Chloro-2,5-diethylpyrazine, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[8]

  • Eyewash Station and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in the immediate work area.[9]

Personal Protective Equipment (PPE)

The following PPE is required when handling 3-Chloro-2,5-diethylpyrazine:

  • Eye and Face Protection: Chemical splash goggles or a face shield worn over safety glasses are essential to protect against splashes.[10]

  • Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber, must be worn. Always inspect gloves for integrity before use and change them frequently, especially if contamination is suspected.[10][11]

  • Protective Clothing: A laboratory coat is required. For procedures with a higher risk of splashing, chemical-resistant coveralls or an apron should be worn.[11]

  • Respiratory Protection: If there is a risk of exposure outside of a fume hood, a properly fitted respirator with an appropriate cartridge for organic vapors should be used.[8]

PPE_Hierarchy cluster_Controls Hierarchy of Controls cluster_PPE_Details Required PPE Engineering Engineering Controls (Fume Hood, Ventilation) PPE Personal Protective Equipment (PPE) Engineering->PPE Primary Barrier Work_Practices Safe Work Practices (Protocols, Training) PPE->Work_Practices Secondary Barrier Gloves Chemically Resistant Gloves (Nitrile, Butyl Rubber) Eyewear Eye & Face Protection (Goggles, Face Shield) Coat Protective Clothing (Lab Coat, Apron) Respirator Respiratory Protection (As needed) Weighing_Protocol Start Start Prep Preparation (Fume Hood, PPE, Equipment) Start->Prep Weigh Weigh Compound (Analytical Balance) Prep->Weigh Transfer Transfer to Glassware Weigh->Transfer Dissolve Add Solvent & Dissolve Transfer->Dissolve Final_Volume Adjust to Final Volume Dissolve->Final_Volume Label Cap & Label Container Final_Volume->Label End End Label->End

Caption: Workflow for weighing and solution preparation.

Storage and Waste Disposal

Proper storage is crucial for maintaining chemical integrity and preventing accidents.

Storage Procedures
  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources. [2][12]* Incompatible Materials: Segregate from strong oxidizing agents, strong acids, and bases. [12][13]Do not store with flammable materials unless in a designated flammable storage cabinet. [14]* Container: Keep the container tightly sealed to prevent exposure to moisture and air. [8]If the compound is air-sensitive, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.

  • Labeling: Ensure the container is clearly labeled with the full chemical name and any relevant hazard warnings.

Waste Disposal
  • Collection: Collect all waste containing 3-Chloro-2,5-diethylpyrazine in a designated, properly labeled, and sealed hazardous waste container.

  • Segregation: Do not mix with incompatible waste streams. Chlorinated waste should often be segregated from non-chlorinated waste. [15]* Disposal: Dispose of hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Emergency Procedures

Immediate and appropriate action is vital in the event of an emergency.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. [9]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. [9]* Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [9]* Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. [16]* Spill:

    • Small Spill: In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. [5] * Large Spill: Evacuate the area and contact your institution's EHS office or emergency response team immediately. [9]

References

  • Synerzine. (2018). Safety Data Sheet: Pyrazine, 2,6-dimethyl-. Retrieved from [Link]

  • ChemBK. (2024). 3-chloro-2,5-dimethylpyrazine. Retrieved from [Link]

  • NICNAS. (n.d.). Dimethylpyrazine, 2,5-. Retrieved from [Link]

  • Axxence Aromatic GmbH. (2024). Safety Data Sheet: natural pyrazines 18. Retrieved from [Link]

  • Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, 2,5-dimethylpyrazine, CAS Registry Number 123-32-0. Food and Chemical Toxicology, 183, 114269. Retrieved from [Link]

  • University of Washington. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • Synerzine. (2021). Safety Data Sheet: 2,5 & 2,6-Dimethylpyrazine Mixture (Natural). Retrieved from [Link]

  • Synerzine. (2019). Safety Data Sheet: Pyrazine, tetramethyl-. Retrieved from [Link]

  • Burdock, G. A. (2007). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. Regulatory Toxicology and Pharmacology, 47(1), 17-23. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • Synerzine. (2018). Safety Data Sheet: Pyrazine, 2-methoxy-3(or 5)-methyl-. Retrieved from [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • Towson University. (n.d.). Recommended Procedures for the Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • PharmaState Academy. (2019). Personal Protective Equipment (PPEs)- Safety Guideline. Retrieved from [Link]

  • University of Manchester. (n.d.). Storage and Segregation of Hazardous Chemicals. Retrieved from [Link]

  • Axxence Aromatic GmbH. (2024). Safety Data Sheet: NATURAL PYRAZINES 26. Retrieved from [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • MIT. (n.d.). Lab Safety. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield in 3-Chloro-2,5-diethylpyrazine Synthesis

Welcome to the technical support center for the synthesis of 3-Chloro-2,5-diethylpyrazine. This guide is designed for researchers, chemists, and drug development professionals to provide clear, actionable guidance for op...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Chloro-2,5-diethylpyrazine. This guide is designed for researchers, chemists, and drug development professionals to provide clear, actionable guidance for optimizing reaction yields and troubleshooting common issues encountered during this multi-step synthesis. The content is structured in a question-and-answer format to directly address specific experimental challenges.

Synthesis Strategy Overview

The synthesis of 3-Chloro-2,5-diethylpyrazine is most reliably achieved via a two-step sequence starting from 2,5-diethylpyrazine. Direct chlorination of the pyrazine ring is often challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic substitution.[1][2] This can lead to low yields, lack of regioselectivity, and potential side-chain halogenation under radical conditions.[3]

A more robust and widely adopted strategy involves the activation of the pyrazine ring through N-oxidation, followed by a deoxygenative chlorination reaction. This approach provides high regioselectivity for chlorination at the C2 position.

G cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Deoxygenative Chlorination A 2,5-Diethylpyrazine B 2,5-Diethylpyrazine-1-oxide A->B H₂O₂ / Acetic Acid or m-CPBA C 3-Chloro-2,5-diethylpyrazine B->C POCl₃

Caption: Recommended two-step synthesis workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most common and highest-yielding method for synthesizing 3-Chloro-2,5-diethylpyrazine?

The most effective and regioselective method is the two-step synthesis involving the N-oxidation of 2,5-diethylpyrazine, followed by chlorination of the resulting N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃).[4][5] This pathway activates the carbon adjacent to the nitrogen, facilitating a nucleophilic substitution by chloride, a mechanism that is more favorable for this electron-poor system than direct electrophilic chlorination.[6]

Q2: My overall yield is very low. Where should I start troubleshooting?

Low overall yield is a common issue that can stem from multiple points in the synthesis. Begin with a systematic evaluation:

  • Purity of Starting Material: Confirm the purity of your initial 2,5-diethylpyrazine. Impurities can interfere with both the N-oxidation and chlorination steps.[7]

  • N-Oxidation Efficiency: Verify the clean conversion of the starting material to the N-oxide via TLC or GC-MS. Incomplete oxidation will carry unreacted starting material into the next step, complicating the reaction and purification.

  • Chlorination Reaction Conditions: The chlorination step is often the most critical. Suboptimal temperature, impure reagents (especially POCl₃), or incorrect stoichiometry can drastically reduce yield.

  • Work-up and Purification: Product loss can occur during the aqueous work-up (hydrolysis of POCl₃) and final purification. Ensure pH is carefully controlled and extraction solvents are appropriate.

Q3: I am seeing multiple spots on my TLC plate after the final chlorination step. What are the likely byproducts?

A complex crude mixture can result from several side reactions. Common impurities include:

  • Unreacted 2,5-Diethylpyrazine-1-oxide: The most common impurity if the reaction is incomplete.

  • Starting 2,5-Diethylpyrazine: If the initial N-oxidation was not carried to completion.

  • Dichlorinated Pyrazines: Over-chlorination can occur, especially if di-N-oxide was formed and subjected to the reaction conditions.

  • Hydroxy-pyrazines: Formed from the hydrolysis of the chloro-intermediate or product if the work-up conditions are too harsh or if water is not rigorously excluded from the reaction.

  • Tar/Polymerization Products: POCl₃ is a strong dehydrating agent and can cause degradation, particularly at elevated temperatures.

Q4: What are the critical safety precautions for this synthesis?

  • Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive, toxic, and reacts violently with water. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles. The quench step (adding the reaction mixture to ice/water) is highly exothermic and must be done slowly and with caution.

  • Peroxy Acids (e.g., m-CPBA, H₂O₂): These are strong oxidizers and can be explosive, especially in high concentrations or in the presence of contaminants. Use proper shielding and avoid contact with metals.

  • Chlorinated Solvents: Handle chlorinated solvents like dichloromethane (DCM) or chloroform in a fume hood due to their volatility and potential toxicity.

Detailed Troubleshooting Guides by Synthesis Step
Step 1: N-Oxidation of 2,5-Diethylpyrazine

Q: My N-oxidation reaction is slow, incomplete, or gives a poor yield. How can I optimize it?

A: Incomplete conversion is the most frequent issue in this step. The choice of oxidant and reaction conditions are key to driving the reaction to completion.

Causality and Solutions:

  • Oxidant Potency: Hydrogen peroxide in glacial acetic acid is a common and cost-effective method.[8] However, for less reactive substrates, a stronger peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) may be required to achieve full conversion.

  • Temperature Control: The reaction is typically exothermic. Maintain the recommended temperature to avoid side reactions or decomposition of the oxidant. For H₂O₂/AcOH, a temperature of 80-90°C is often used.[8] For m-CPBA, the reaction is often run at or below room temperature.

  • Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the oxidizing agent to ensure complete consumption of the starting pyrazine. Using a large excess can lead to the formation of the di-N-oxide, which can complicate the subsequent chlorination step.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting material spot/peak is the best indicator of completion.

Table 1: Comparison of N-Oxidation Conditions

ReagentSolventTypical TemperatureTypical TimeKey Considerations
30% H₂O₂Glacial Acetic Acid80–90 °C5–10 hoursCost-effective; requires heating; monitor for oxidant decomposition.[8]
m-CPBADichloromethane (DCM)0 °C to RT2–6 hoursHigher reactivity; works well for less reactive substrates; m-chlorobenzoic acid byproduct must be removed.
Trifluoroperacetic AcidDichloromethane (DCM)0 °C to RT1–4 hoursVery powerful oxidant; can lead to di-N-oxide if not controlled.[9]
Step 2: Chlorination of 2,5-Diethylpyrazine-1-oxide

Q: The final chlorination with POCl₃ is giving a low yield and a lot of tar. What can I do to improve it?

A: This is the most critical and often lowest-yielding step. Success hinges on controlling the reaction conditions and ensuring the purity of the N-oxide starting material. The reaction proceeds via the mechanism illustrated below, where the N-oxide oxygen activates the C2 position for nucleophilic attack by chloride.

G cluster_0 Mechanism of Chlorination with POCl₃ PyO Pyrazine-N-Oxide Intermediate [Activated Complex] PyO->Intermediate Nucleophilic attack on P POCl3 POCl₃ POCl3->Intermediate Product 2-Chloropyrazine Intermediate->Product Attack at C2 Chloride Cl⁻ Chloride->Intermediate

Caption: Simplified mechanism for deoxygenative chlorination.

Causality and Solutions:

  • Purity of N-Oxide: The N-oxide must be completely dry and free of residual acid or peroxide from the previous step. Impurities can react with POCl₃, leading to side reactions and lower yields.

  • Solvent Choice: The reaction can be run neat (using POCl₃ as both reagent and solvent) or with a high-boiling inert solvent like toluene or xylene. A solvent-free approach using an equimolar amount of POCl₃ with a base like pyridine in a sealed reactor can also be highly efficient.[4] Running the reaction neat is common but can lead to more charring if the temperature is not well-controlled.

  • Temperature and Reaction Time: This is a critical parameter. The reaction often requires heating (e.g., refluxing in POCl₃, ~106 °C) to proceed at a reasonable rate. However, excessively high temperatures or prolonged reaction times can lead to decomposition and tar formation. The optimal temperature and time must be determined empirically, carefully monitoring the reaction by TLC or GC-MS.

  • Stoichiometry of POCl₃: A significant excess of POCl₃ (3-5 equivalents) is often used when run neat to ensure the reaction goes to completion. In solvent-based methods, a smaller excess (1.5-2.5 equivalents) may be sufficient.

  • Careful Work-up: The reaction must be quenched by slowly and carefully adding the reaction mixture to crushed ice or an ice-water mixture. This step is highly exothermic and releases HCl gas. After the quench, the aqueous layer will be strongly acidic. It should be carefully neutralized with a base (e.g., Na₂CO₃, NaOH solution) while cooling in an ice bath before extraction. The product can be susceptible to hydrolysis under harsh basic conditions, so maintaining a low temperature is key.

Experimental Protocol: Chlorination with POCl₃

This is a representative protocol and should be adapted and optimized based on laboratory results.

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube. Add 2,5-diethylpyrazine-1-oxide (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 3.0 eq) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by quenching a small aliquot and analyzing by TLC or GC-MS until the starting N-oxide is consumed.

  • Quench: Allow the mixture to cool to room temperature. In a separate, large beaker, prepare a mixture of crushed ice and water. Very slowly, and with vigorous stirring, add the reaction mixture dropwise to the ice water. This will be highly exothermic.

  • Neutralization: Once the addition is complete, place the beaker in an ice bath and slowly add a saturated solution of sodium carbonate or a 10M NaOH solution until the pH is neutral (~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification Strategies

Q: What is the best way to purify the final 3-Chloro-2,5-diethylpyrazine?

A: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Vacuum Distillation: This is often the most effective method for purifying the product on a larger scale, as 3-Chloro-2,5-diethylpyrazine is a liquid or low-melting solid. It effectively removes non-volatile baseline impurities (tar) and any remaining lower-boiling starting materials.

  • Flash Column Chromatography: For smaller scales or when impurities have similar boiling points to the product, silica gel chromatography is the preferred method. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective.

  • Recrystallization: If the crude product is a solid and contains suitable impurities, recrystallization from a solvent system like hexanes or ethanol/water can be an efficient purification method.

References
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Hirschberg, A., & Spoerri, P. E. (1961). Chlorination of Some Alkylpyrazines. Journal of the American Chemical Society.
  • Sayward, J. M. (1945). Chlorination of pyrazine. U.S.
  • Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules. [Link]

  • PrepChem. (n.d.). Synthesis of 2,5-dimethylpyridine-N-oxide.
  • Malykhina, R. S., & Sukhorukov, A. Y. (2023). Nucleophilic Halogenation of Heterocyclic N-Oxides: Recent Progress and a Practical Guide. Advanced Synthesis & Catalysis. [Link]

  • Orth, R. E. (2016). Removal of oxygen from pyridine N-oxide. Chemistry Stack Exchange.
  • ResearchGate. (2014). What are the mechanism of reaction in preparing pyrazine?.
  • Bram, G., & Decodts, G. (1970). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic. [Link]

  • Cheeseman, G. W. H., & Törzs, E. S. G. (1966). Preparation and reactions of some substituted pyrazine di-N-oxides. Journal of the Chemical Society C: Organic. [Link]

Sources

Optimization

Technical Support Center: Chlorination of 2,5-Diethylpyrazine

Welcome to the technical support center for the synthesis and troubleshooting of chlorinated 2,5-diethylpyrazine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and troubleshooting of chlorinated 2,5-diethylpyrazine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of heterocyclic compounds. The chlorination of the ethyl side chains of 2,5-diethylpyrazine is a key transformation for introducing functionality, but it is often plagued by a variety of side reactions that can complicate synthesis, reduce yields, and make purification challenging.

This document provides in-depth, experience-driven answers to common problems encountered in the lab. We will explore the causality behind these side reactions and offer practical, validated protocols to help you steer your reaction toward the desired product.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Understanding the Core Reaction and Major Side Products

Question: I am trying to synthesize 2,5-bis(1-chloroethyl)pyrazine. What is the intended reaction pathway, and what are the most common side reactions I should anticipate?

Answer:

The target transformation is a free-radical halogenation of the benzylic-like positions on the ethyl side chains of 2,5-diethylpyrazine. The pyrazine ring, being electron-deficient, deactivates the adjacent methylene groups less than a benzene ring would, but these positions are still the most susceptible to radical abstraction. The desired reaction proceeds via a free-radical chain mechanism, typically initiated by UV light or a chemical initiator like AIBN (azobisisobutyronitrile).[1][2][3]

However, the reaction environment is competitive, and several side reactions can occur simultaneously. The three most common challenges are:

  • Over-chlorination: Multiple chlorine atoms are added to the ethyl groups, leading to a mixture of di-, tri-, and even tetra-chlorinated products.

  • Ring Chlorination: Direct chlorination of the pyrazine ring itself, which is an undesired pathway that can be surprisingly prevalent under certain conditions.[4]

  • Degradation: The pyrazine ring can be susceptible to decomposition under harsh chlorinating conditions, leading to the formation of tarry, intractable materials and a significant loss of yield.[5]

Below is a diagram illustrating these competing pathways.

G cluster_start Starting Material cluster_products Reaction Products start 2,5-Diethylpyrazine desired Desired Product 2,5-bis(1-chloroethyl)pyrazine start->desired Radical Side-Chain Chlorination (Correct Conditions) over Over-chlorination Products (e.g., 2,5-bis(1,1-dichloroethyl)pyrazine) start->over Excess Chlorinating Agent / Long Reaction Time ring Ring Chlorination Product (e.g., 2-Chloro-3,6-diethylpyrazine) start->ring Incorrect Initiator / Presence of Lewis Acids / High Temp. degradation Degradation Products (Tars, Ring-Opened Species) start->degradation Harsh Conditions (High Temp / High [Cl₂])

Caption: Competing pathways in the chlorination of 2,5-diethylpyrazine.

Section 2: Troubleshooting Selectivity - Side-Chain vs. Ring Chlorination

Question: My analytical data (NMR, MS) shows significant chlorination on the pyrazine ring itself, not just the ethyl groups. Why is this happening, and how can I promote side-chain selectivity?

Answer:

This is a classic selectivity problem that arises from a misunderstanding of the competing reaction mechanisms. Side-chain chlorination occurs via a free-radical mechanism , while ring chlorination is typically an electrophilic aromatic substitution pathway, although radical ring addition can also occur.

Causality: The pyrazine ring is electron-deficient compared to benzene.[6] This makes it inherently resistant to electrophilic attack. However, forcing conditions can overcome this barrier. You are likely creating conditions that favor electrophilic or non-selective radical attack on the ring.

  • Presence of Lewis Acids: Trace amounts of metal impurities (e.g., from spatulas or reaction vessels) or acidic byproducts can act as Lewis acids, polarizing the Cl-Cl bond and promoting electrophilic chlorination.

  • High Temperatures Without a Proper Radical Initiator: High temperatures can initiate chlorination, but the reaction may become less selective, favoring thermodynamically stable ring-chlorinated products.

  • Incorrect Reagent Choice: Using chlorinating agents that have an electrophilic character can lead to this side reaction. A study on the chlorination of 2,5-dimethylpyrazine found that using chlorine gas, even with UV light, unexpectedly yielded the ring-chlorinated product, 2-chloro-3,6-dimethylpyrazine.[4] This highlights the fine balance between the two pathways.

Solutions to Promote Side-Chain Chlorination:

  • Use a Dedicated Radical Initiator: Employ a chemical initiator like AIBN or benzoyl peroxide at a concentration of 1-5 mol%. This ensures the reaction proceeds primarily through the desired radical pathway.

  • Control the Temperature: Operate at the optimal temperature for your chosen initiator (e.g., 70-80 °C for AIBN in CCl₄ or chlorobenzene). Avoid excessively high temperatures.

  • Choose the Right Chlorinating Agent: N-Chlorosuccinimide (NCS) is often a superior choice to chlorine gas for selective benzylic-type chlorinations because it provides a low, steady concentration of chlorine radicals, minimizing side reactions.[7]

  • Ensure an Inert, Anhydrous Environment: Use dry, non-polar solvents (e.g., carbon tetrachloride, chlorobenzene) and conduct the reaction under an inert atmosphere (N₂ or Ar) to prevent moisture and oxygen from interfering. Oxygen can act as a radical scavenger.

ParameterFor Side-Chain Chlorination (Desired)For Ring Chlorination (Undesired)
Mechanism Free RadicalElectrophilic / Non-selective Radical
Initiator UV light, AIBN, Benzoyl PeroxideLewis Acids (e.g., FeCl₃, AlCl₃), High Heat
Reagent N-Chlorosuccinimide (NCS), SO₂Cl₂Chlorine (Cl₂) gas (can be ambiguous)[4]
Solvent Non-polar (CCl₄, PhCl)Can occur in various solvents
Inhibitors Oxygen, Water, AcidsRadical Scavengers
Section 3: Controlling the Degree of Chlorination

Question: I am getting a complex mixture of mono-, di-, tri-, and even tetra-chlorinated products. How can I stop the reaction at the desired di-chlorinated stage (one chlorine per ethyl group)?

Answer:

This is a common issue in free-radical halogenations, as the reaction is a chain process that can be difficult to stop cleanly.[2] The newly formed C-Cl bond is deactivating, but not enough to completely prevent further reaction, especially under forcing conditions.

Causality: The primary driver of over-chlorination is the relative concentration of the chlorinating agent and the substrate over time. If a high concentration of the chlorinating agent is present while there is still unreacted or partially reacted pyrazine, the reaction will proceed to add more chlorine atoms.

Solutions to Minimize Over-chlorination:

  • Strict Stoichiometric Control: This is the most critical factor. Use a precise stoichiometry of your chlorinating agent. For the target 2,5-bis(1-chloroethyl)pyrazine, you should theoretically use 2.0 equivalents. In practice, starting with slightly less (e.g., 1.8-1.9 equivalents) and monitoring the reaction closely is a prudent strategy.

  • Slow Addition of the Chlorinating Agent: Instead of adding all the chlorinating agent at once, add it slowly over the course of the reaction. This maintains a low instantaneous concentration of the agent, favoring reaction with the more abundant, less-chlorinated substrate.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Quench the reaction as soon as the desired product concentration is maximized and before significant amounts of over-chlorinated products appear.

  • Lower Temperature: Running the reaction at a slightly lower temperature can decrease the overall reaction rate, providing a wider window to stop it at the desired point.

Sources

Troubleshooting

Technical Support Center: Overcoming Low Yield in Pyrazine Synthesis

Welcome to the Technical Support Center for Pyrazine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with yield in their pyrazine...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrazine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with yield in their pyrazine synthesis protocols. Pyrazines are a critical scaffold in pharmaceuticals, flavors, and materials science, yet their synthesis can be fraught with challenges leading to disappointing yields.

This document is structured to provide direct, actionable advice. We will begin with a proactive Frequently Asked questions (FAQs) section to establish a foundational understanding of best practices. This is followed by a detailed Troubleshooting Guide formatted as a series of "Problem/Solution" scenarios that address specific experimental failures. Our approach is grounded in mechanistic principles to not only solve the immediate issue but also to empower you with the knowledge to prevent future setbacks.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries about pyrazine synthesis. A solid grasp of these fundamentals is the first step toward preventing low-yield outcomes.

Q1: What are the most common and reliable methods for synthesizing the pyrazine ring?

The classical and most direct route involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.[1] However, several named reactions are routinely employed, each with its own strengths and weaknesses:

  • Staedel-Rugheimer Synthesis (1876): This method involves reacting a 2-chloroacetophenone with ammonia to form an α-amino ketone, which then self-condenses and is oxidized to the pyrazine.[2][3] It is one of the oldest methods still in use.[3]

  • Gutknecht Synthesis (1879): A variation of the Staedel-Rugheimer method, the Gutknecht synthesis also relies on the self-condensation of an α-amino ketone.[2][3] The key difference lies in the method of preparing the α-amino ketone precursor.[3]

  • Guareschi-Thorpe Synthesis: While primarily known for pyridine synthesis, modifications of this reaction can be adapted for nitrogen-rich heterocycles.[4][5][6][7][8] It typically involves the condensation of a β-ketoester with a cyano-compound and an ammonia source.[5][7]

Modern approaches often focus on improving yields and safety, utilizing methods like acceptorless dehydrogenative coupling catalyzed by metal complexes.[9]

Q2: How do reaction conditions like solvent, temperature, and pH critically impact pyrazine yield?

These parameters are interdependent and control the kinetics and thermodynamics of the reaction.

  • Temperature: Higher temperatures can accelerate the reaction by overcoming activation energy barriers, particularly for the final, often sluggish, aromatization step (dehydrogenation) of the dihydropyrazine intermediate.[10] However, excessive heat can lead to decomposition of starting materials or the formation of polymeric tars, drastically reducing yield.[10][11] An optimal temperature must be empirically determined; for instance, some enzymatic syntheses show a peak yield at 45°C, with higher temperatures causing enzyme denaturation.[10]

  • Solvent: The choice of solvent affects the solubility of reactants and the stability of intermediates.[12] Alcohols like ethanol are common. For certain metal-catalyzed reactions, toluene is effective.[9] Greener solvents, such as tert-amyl alcohol, have also been successfully used.[10]

  • pH: The pH is crucial, especially in condensation reactions. For the initial condensation of diamines and dicarbonyls, neutral to slightly basic conditions are often favored to facilitate nucleophilic attack without fully protonating the amine.[12] In some syntheses, like the Guareschi-Thorpe reaction, an ammonium salt can act as both a nitrogen source and a mild basic buffer to catalyze the condensation.[5]

Q3: How do the electronic properties of substituents on the starting materials affect the final yield?

The electronic nature of substituents on either the 1,2-diamine or the 1,2-dicarbonyl precursor significantly influences reactivity.

  • Electron-Withdrawing Groups (EWGs): EWGs on the dicarbonyl component can make the carbonyl carbons more electrophilic and susceptible to nucleophilic attack by the diamine, potentially accelerating the initial condensation.

  • Electron-Donating Groups (EDGs): EDGs on the 1,2-diamine increase its nucleophilicity, which can also speed up the initial condensation step.

  • Steric Hindrance: Bulky substituents on either precursor can sterically hinder the approach of the reactants, slowing down the reaction and potentially favoring side reactions, leading to lower yields.[13]

Part 2: Troubleshooting Guide for Low Pyrazine Yield

This guide is designed as a practical, in-the-lab resource. Identify the problem that best matches your observation to find potential causes and validated solutions.

Problem 1: The reaction is incomplete. TLC/LC-MS analysis shows significant unreacted starting materials.

This is a common issue indicating that the reaction conditions are not sufficient to drive the synthesis to completion.

Primary Causality: Insufficient activation energy, poor reagent molar ratio, or catalyst inefficiency.

Troubleshooting Workflow

Caption: Workflow for addressing incomplete pyrazine synthesis.

Step-by-Step Solutions
  • Verify Reagent Stoichiometry:

    • Action: Ensure the molar ratio of the 1,2-dicarbonyl to the 1,2-diamine is accurate. While a 1:1 ratio is theoretically required, using a slight excess (1.05-1.1 equivalents) of the more volatile or unstable reagent can sometimes drive the reaction to completion. However, a large excess of an amine can sometimes inhibit enzyme-catalyzed reactions.[10]

    • Rationale: An incorrect ratio is a simple but frequent error that will inherently limit the theoretical yield.

  • Optimize Thermal Conditions:

    • Action: Increase the reaction temperature in 10°C increments. If refluxing in ethanol (~78°C), consider switching to a higher-boiling solvent like toluene (~111°C) or xylene (~140°C).

    • Rationale: The final oxidation of the dihydropyrazine intermediate to the aromatic pyrazine is often the rate-limiting step and typically requires thermal or oxidative promotion.[3] Many syntheses are run at elevated temperatures, such as 150°C.[9]

    • Validation Check: Monitor the reaction progress by TLC or LC-MS at each new temperature. Look for the disappearance of starting materials and the appearance of the product spot/peak. Note any new impurity spots that may indicate decomposition.

  • Re-evaluate the Need for an Oxidant/Catalyst:

    • Action: If your synthesis relies on the oxidation of a dihydropyrazine intermediate, ensure your oxidant is active or present. For many classical syntheses, air (oxygen) is a sufficient oxidant, but the reaction may be slow. Consider adding a mild chemical oxidant.

    • Rationale: The conversion of the dihydropyrazine to the pyrazine is an oxidation step. Without an efficient exit pathway for the hydrogen atoms, the reaction can stall. While some reactions proceed via air oxidation, others benefit from catalysts like manganese(IV) oxide (MnO₂) or palladium on carbon (Pd/C).[1]

    • Protocol Example (MnO₂ Oxidation): After the initial condensation is complete (as monitored by TLC), add 2-3 equivalents of activated MnO₂ to the reaction mixture and continue to reflux. The black MnO₂ can be removed by filtration through Celite upon completion.

Problem 2: The reaction produces a complex mixture of products with significant side-product formation.

This outcome suggests that while the reactants are consumed, the desired reaction pathway is not favored, or the product itself is unstable under the reaction conditions.

Primary Causality: Undesired side reactions (e.g., self-condensation of the dicarbonyl), product degradation, or incorrect pH.

Comparative Table: Conditions vs. Outcome
ParameterCondition Leading to Side ProductsOptimized Condition for Clean ReactionRationale
Temperature Too high (>150°C for sensitive substrates)Empirically determined optimum (e.g., 80-120°C)Prevents thermal decomposition and polymerization.
pH Strongly acidic or basicNeutral to mildly basic (pH 7-9)Avoids acid-catalyzed polymerization of dicarbonyls or base-catalyzed degradation pathways.
Atmosphere Air (Oxygen)Inert (Nitrogen or Argon)Prevents unwanted oxidation of sensitive functional groups on starting materials. The final aromatization step can be performed separately.
Reagent Addition All reagents mixed at once at high temp.Slow addition of one reagent to the other at a lower temp.Maintains a low concentration of the added reagent, minimizing self-condensation side reactions.
Step-by-Step Solutions
  • Control the Reaction Atmosphere:

    • Action: Run the reaction under an inert atmosphere of nitrogen or argon.

    • Rationale: If your starting materials have functional groups sensitive to oxidation, performing the initial condensation under inert gas can prevent their degradation. The final aromatization step can then be induced by introducing an oxidant or air once the dihydropyrazine is formed.

  • Optimize pH Control:

    • Action: If not already controlled, buffer the reaction or add a non-nucleophilic base. Perform small-scale trials at different pH values (e.g., 7, 8, 9) to find the optimal condition.[12]

    • Rationale: The self-condensation of α-amino ketones is a key step, but other side reactions can be pH-dependent.[3] Maintaining an optimal pH can selectively favor the desired pathway.

  • Modify the Order and Rate of Addition:

    • Action: Instead of combining all reagents at the start, try slowly adding the 1,2-diamine solution to a solution of the 1,2-dicarbonyl at a controlled temperature (e.g., 0°C or room temperature) before heating.

    • Rationale: This technique, known as high dilution, keeps the concentration of the added reagent low, which can suppress side reactions like self-condensation or polymerization.

Problem 3: The reaction appears to work, but the isolated yield after purification is very low.

This frustrating scenario points to issues with the work-up and purification procedure rather than the reaction itself. Pyrazines, particularly those with low molecular weight and alkyl substituents, can be volatile or highly soluble in aqueous phases.

Primary Causality: Product loss during aqueous extraction, evaporation, or chromatography.

Purification Troubleshooting Diagram

Sources

Optimization

Technical Support Center: Navigating the Purification of Chlorinated Pyrazines

Welcome to the technical support center dedicated to the unique challenges of purifying chlorinated pyrazines. These heterocyclic compounds are vital intermediates in the pharmaceutical and flavor industries, yet their p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the unique challenges of purifying chlorinated pyrazines. These heterocyclic compounds are vital intermediates in the pharmaceutical and flavor industries, yet their purification is often a significant bottleneck for researchers. The inherent basicity of the pyrazine ring, coupled with the effects of chlorine substitution, presents a distinct set of obstacles that require nuanced solutions.

This guide is structured to function as a direct conversation with a scientist at the bench. We will move from initial crude material assessment to advanced troubleshooting of specific techniques, always focusing on the underlying chemical principles that dictate success.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial hurdles and strategic decisions you'll face when presented with a crude chlorinated pyrazine product.

Q1: My crude chlorinated pyrazine is a dark, oily, or tarry residue. Where do I even begin?

A1: A dark and physically unmanageable crude product often indicates the presence of polymeric byproducts and highly colored impurities, which are common in pyrazine synthesis.[1] Before attempting sophisticated purification methods like chromatography or crystallization, a robust initial workup is essential.

A preliminary acid-base liquid-liquid extraction (LLE) is highly recommended. The basic nitrogen atoms on the pyrazine ring provide a perfect chemical handle for this separation.

  • Principle: By dissolving the crude mixture in an organic solvent and washing with an aqueous acid (e.g., 1M HCl), the basic chlorinated pyrazine will be protonated and move into the aqueous layer. Neutral organic impurities and polymers will remain in the organic layer, which can be discarded. Subsequently, basifying the aqueous layer (e.g., with NaOH or NaHCO₃) will deprotonate your target compound, allowing it to be re-extracted into a fresh organic solvent (e.g., dichloromethane or ethyl acetate).[2]

  • Decolorization: If the color persists in the final organic extract, treatment with activated charcoal can effectively adsorb many colored impurities.[1] Simply stir the organic solution with a small amount of activated charcoal for 15-30 minutes before filtering it through a pad of celite.

Q2: How do I choose the right primary purification technique: chromatography, crystallization, or distillation?

A2: The optimal technique depends on the specific properties of your target molecule and the nature of the impurities. A logical decision-making process is key.

G start Crude Chlorinated Pyrazine state Solid, Liquid, or Oil? start->state solid Solid state->solid Solid liquid_oil Liquid or Oil state->liquid_oil Liquid/Oil cryst Attempt Recrystallization solid->cryst thermal_stable Thermally Stable? liquid_oil->thermal_stable cryst_success High Purity Crystals? cryst->cryst_success distill Consider Vacuum Distillation thermal_stable->distill Yes chrom Proceed to Chromatography thermal_stable->chrom No / Unknown distill->chrom Impure / Close B.P. cryst_success->chrom No / Impure analyze Analyze Purity (GC-MS, NMR, HPLC) cryst_success->analyze Yes

Decision workflow for selecting a primary purification method.
TechniqueBest For...Key Considerations
Recrystallization Crude products that are solid and have moderate to high initial purity (>80%).Finding a suitable solvent is critical. The compound must be highly soluble at high temperatures and poorly soluble at low temperatures.[3]
Vacuum Distillation Thermally stable liquids or low-melting solids with boiling points below ~250°C at reduced pressure. Especially effective for removing non-volatile impurities.[2][4]Not suitable for separating compounds with very close boiling points (isomers) or for thermally labile molecules.[4][5]
Column Chromatography Complex mixtures, isomeric separation, and purification of oils or compounds that fail to crystallize. It is the most versatile but often most labor-intensive method.[6][7]The basic nature of pyrazines often causes issues on standard silica gel.[8][9]

Part 2: Troubleshooting Guide for Core Techniques

Column Chromatography Issues

The basic nitrogen atoms in the pyrazine ring are the primary source of chromatographic challenges on standard, slightly acidic silica gel.

G Pyrazine Chlorinated Pyrazine (Basic Nitrogens) Interaction Strong Acid-Base Interaction Pyrazine->Interaction Interacts with Silica {Silica Gel Surface | Silanol Groups (Si-OH) (Acidic)} Silica->Interaction Interacts with Result {Poor Elution | Severe Tailing / Streaking} Interaction->Result

Interaction of basic pyrazines with acidic silica gel.

Q3: My chlorinated pyrazine is streaking badly or completely stuck at the baseline of my silica gel column. What's the solution?

A3: This classic problem is due to the strong acid-base interaction between the basic pyrazine and the acidic silanol groups on the silica surface.[1][9] This leads to irreversible adsorption or slow, uneven elution (streaking).

  • Expert Solution 1: Use a Mobile Phase Additive. The most common fix is to add a small amount of a competing base to your eluent (mobile phase). Triethylamine (TEA) at 0.5-1% is standard.[2][9] The TEA will preferentially interact with the acidic sites on the silica, allowing your chlorinated pyrazine to elute cleanly.

  • Expert Solution 2: Use a Modified Stationary Phase. If additives are not desired or ineffective, switch to a different stationary phase.

    • Neutral or Basic Alumina: Alumina is less acidic than silica and can be a good alternative.[9][10]

    • Reversed-Phase (C18): For highly polar chlorinated pyrazines, reversed-phase chromatography is an excellent choice. You would use a polar mobile phase (e.g., water/acetonitrile or water/methanol) and the separation mechanism is based on hydrophobicity rather than polar interactions.[9]

Crystallization Challenges

Q4: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. Why?

A4: "Oiling out" happens when the solute comes out of the solution at a temperature that is above its melting point, forming a liquid layer instead of solid crystals.[1] This is often caused by the solution being too supersaturated or being cooled too rapidly.

  • Troubleshooting Steps:

    • Reheat and Dilute: Reheat the mixture until the oil completely redissolves into the solution.

    • Add More Solvent: Add a small amount of additional hot solvent to slightly decrease the saturation.[9]

    • Slow Cooling: This is critical. Allow the flask to cool to room temperature slowly on the benchtop, insulated if necessary. Do not place it directly into an ice bath. Slow cooling encourages the formation of a stable crystal lattice.

    • Scratch/Seed: Once at room temperature, you can scratch the inside of the flask with a glass rod at the liquid's surface to create nucleation sites or add a tiny "seed" crystal of the pure product to initiate crystallization.[9]

Q5: My recrystallization worked, but my yield is very low. How can I improve it?

A5: Low yield typically means a significant amount of your product remains dissolved in the mother liquor.[10]

  • Optimization Strategies:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve your crude solid. Any excess solvent will retain more product upon cooling.[10]

    • Ensure Complete Crystallization: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the solid from the cold solution.[10]

    • Choose a Better Solvent System: The ideal solvent will have a steep solubility curve—very high solubility when hot and very low solubility when cold. You may need to screen several solvents to find the best one.[3]

Part 3: Experimental Protocols

Protocol 1: Flash Column Chromatography with Basic Modifier

This protocol is designed for purifying a chlorinated pyrazine that exhibits streaking on a standard silica gel TLC plate.

  • Mobile Phase Selection: Using TLC, find a solvent system (e.g., Hexane/Ethyl Acetate) that gives your target compound an Rf value of approximately 0.2-0.4. Re-run the TLC using the same solvent system but with an added 1% triethylamine (TEA). You should observe a higher Rf and a much sharper, less streaky spot. This is your column eluent.[2]

  • Column Packing: Select an appropriately sized column (aim for a stationary phase mass that is 50-100 times the mass of your crude sample). Pack the column with silica gel (230-400 mesh) as a slurry in your chosen eluent.

  • Sample Loading: Dissolve your crude chlorinated pyrazine in a minimal amount of dichloromethane or your eluent. For better separation, it's preferable to pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the crude product, add silica gel, and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Gently add the eluent to the top of the column and apply positive pressure. Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent (and TEA) under reduced pressure.

Protocol 2: Recrystallization from a Single Solvent

This protocol outlines the standard procedure for purifying a solid chlorinated pyrazine.

  • Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point.[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot solvent needed to completely dissolve the solid. It is crucial to add the solvent portion-wise while heating to avoid adding too much.[9]

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, catalysts), perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired product from crystallizing prematurely in the funnel.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.[10]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[11] Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor. Allow the crystals to air dry on the filter before transferring them to a watch glass for final drying.

Part 4: Purity Analysis & Safety

How do I confirm the purity and identity of my final product?

No purification is complete without rigorous analysis. A combination of techniques is often required for full characterization.

Analytical TechniquePurposeApplicability to Chlorinated Pyrazines
GC-MS Excellent for assessing the purity of volatile compounds and identifying impurities by their mass fragmentation patterns.Ideal for most chlorinated pyrazines, which are typically volatile enough for this method.[12]
HPLC/UPLC Used for both qualitative and quantitative analysis. Suitable for compounds that are not volatile or are thermally unstable.[13][14]A robust method, especially when coupled with a mass spectrometer (LC-MS), for analyzing a wide range of pyrazine derivatives.[15]
NMR Spectroscopy The definitive method for structural elucidation and confirming the identity of the target molecule. Can also be used for purity assessment.Provides detailed information about the molecular structure, confirming the position of the chlorine atom(s) and other substituents.[12][13]
Safety Precautions

Chlorinated pyrazines, like many halogenated heterocyclic compounds, require careful handling.

  • Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16][17]

  • Hazards: Many chlorinated pyrazines are flammable solids or liquids and can cause skin, eye, and respiratory irritation.[16][18] Avoid inhalation of vapors or dust. Keep away from heat, sparks, and open flames.[17]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[17]

References

  • Technical Support Center: Refining Purification Methods for Synthetic 2,5-Dimethylpyrazine. (2025). Benchchem.
  • Identifying common pitfalls in pyrazine synthesis and purific
  • Acetylpyrazine-d3 purity issues and purific
  • Pyrazine, chloro- Safety D
  • Technical Support Center: Purification of Piperazine-Containing Compounds. (2025). Benchchem.
  • Technical Support Center: Purification of Oily Piperazine Deriv
  • SAFETY DATA SHEET - Pyrazine. (2023). Fisher Scientific.
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019). Oxford Academic.
  • Pyrazine - Safety D
  • What analytical methods are used for pyrazine detection?. (2025). BIOSYNCE Blog.
  • Separation of chlorinated pyridines and derivatives thereof.
  • Overcoming challenges in the purification of heterocyclic compounds. (2025). Benchchem.
  • Distillation used to Purify Chemicals, Separate Mixtures & Recover Solvents in Chemical Processes. (2023). Journal of Industrial Safety Engineering.
  • A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities. (2025). Benchchem.
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019). PubMed.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Recrystalliz
  • Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. (2021). PMC - NIH.
  • How Is Chromatography Used for Purific
  • Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department.
  • Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking waters using direct injection liquid chromatography tandem mass spectrometry. (2008). PubMed.
  • Chemical Transformation of Pyrazine Deriv

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Pyrazine Derivatives

Welcome to the technical support center for the optimization of pyrazine derivative synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of pyrazine derivative synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these vital heterocyclic compounds. Pyrazine and its derivatives are not only key components in flavor and fragrance industries but are also integral scaffolds in numerous pharmaceuticals.[1][2] However, their synthesis can be fraught with challenges, from low yields to difficult purifications.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the specific issues you may encounter. Our approach is grounded in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries encountered during pyrazine synthesis.

Q1: My pyrazine synthesis is resulting in a very low yield. What are the most common culprits?

A1: Low yields are a frequent issue in pyrazine synthesis and can often be traced back to a few key areas.[3] Classical synthetic methods, while established, are sometimes associated with harsh reaction conditions and poor yields.[4] Critical factors to investigate include:

  • Suboptimal Reaction Conditions: Many pyrazine syntheses, particularly the condensation of α-dicarbonyls with 1,2-diamines, are highly sensitive to temperature, pressure, and reaction time.[3] For instance, in gas-phase dehydrogenation reactions, temperatures below 300°C may lead to incomplete conversion and piperazine byproducts, while temperatures exceeding 450°C can cause ring degradation.[4]

  • Purity of Starting Materials: The purity of your reactants, such as α-amino ketones or α-dicarbonyls and diamines, is paramount.[3] Impurities can lead to a cascade of unwanted side reactions.[4]

  • Incomplete Oxidation: A common pathway for pyrazine synthesis involves a dihydropyrazine intermediate that must be oxidized to the final aromatic product.[3][4] If this oxidation step is inefficient or incomplete, it will directly impact the yield of your desired pyrazine.[3]

  • Choice of Catalyst and Base: The selection and loading of the catalyst or base are critical.[4] For example, in some dehydrogenative coupling reactions, potassium hydride (KH) has been shown to be more effective than other bases like potassium tert-butoxide (t-BuOK) or sodium methoxide (NaOMe).[5]

Q2: I'm observing significant byproduct formation, and my reaction mixture is turning dark. What could be happening?

A2: The formation of dark, complex mixtures often points towards polymerization or degradation reactions.[4] This can be caused by:

  • Excessive Heat: Overheating the reaction can promote competing pathways and lead to the degradation of both starting materials and products.[6]

  • Air Sensitivity: Some reaction intermediates may be sensitive to air oxidation, which can trigger complex side reactions and result in discoloration.[4] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Aldol Condensation: If your solvent (like denatured ethanol) or starting materials contain aldehydes or ketones with α-hydrogens, aldol condensation side reactions can occur, producing colored byproducts.[4]

Q3: My desired pyrazine derivative is difficult to purify. What strategies can I employ?

A3: Purification can be challenging due to the presence of closely related byproducts or unreacted starting materials. Effective strategies include:

  • Liquid-Liquid Extraction (LLE): Multiple extractions with a suitable solvent are often necessary.[7] The choice of solvent is critical; for example, hexane can selectively extract pyrazines without co-extracting imidazole byproducts, which can be an issue with solvents like methyl-t-butyl ether (MTBE) or ethyl acetate.[7][8]

  • Column Chromatography: Silica gel chromatography is a powerful tool. Passing the organic extracts through a silica column can help retain undesirable, more polar impurities like imidazoles.[7][8] A solvent system such as a 90:10 hexane/ethyl acetate mixture can provide good separation of pyrazine derivatives.[7]

  • Distillation: For volatile pyrazines, distillation of the aqueous reaction mixture can be an effective method to isolate the product, leaving non-volatile impurities behind.[7][8]

  • Solid-Phase Extraction (SPE): For purification from aqueous distillates, a column packed with C18-bonded silica can be an excellent approach for capturing pyrazines.[7][8]

Troubleshooting Guides

This section provides a more detailed, systematic approach to resolving common experimental problems.

Issue 1: Low or No Product Yield in Condensation Reactions

This guide focuses on the common synthesis of pyrazines from α-dicarbonyls and 1,2-diamines.

Symptom Potential Cause Suggested Solution & Rationale
No desired product detected by TLC/GC-MS. Incorrect Reaction Conditions: Temperature may be too low for the condensation to occur or for the subsequent oxidation step.Verify and Optimize Temperature: Systematically increase the reaction temperature in increments (e.g., 10-20°C) and monitor the reaction progress. The optimal temperature is substrate-dependent.
Inactive Catalyst/Reagents: The oxidizing agent may be old or inactive. Starting materials may have degraded.Use Fresh Reagents: Ensure the purity and activity of your starting materials and catalysts. For instance, if using MnO2 for oxidation, ensure it is freshly activated.
Low Yield with significant starting material remaining. Insufficient Reaction Time: The reaction may not have reached completion.Extend Reaction Time: Monitor the reaction over a longer period. Take aliquots at regular intervals to determine the point of maximum conversion.
Suboptimal pH: The pH of the reaction medium can significantly influence the rate of condensation.[6]Optimize pH: For Maillard-type reactions, a pH range of 7-10 is often optimal.[6] For other condensations, perform small-scale trials at different pH values to find the sweet spot for your specific substrates.
Low Yield with multiple unidentified byproducts. Incomplete Oxidation of Dihydropyrazine Intermediate: The dihydropyrazine is formed but not efficiently converted to the aromatic pyrazine.[3]Enhance Oxidation: If using air oxidation, ensure efficient bubbling through the solution. Alternatively, introduce a chemical oxidizing agent such as manganese dioxide (MnO2) or copper(II) oxide.[9]
Side Reactions Dominating: Conditions may favor polymerization or other non-productive pathways.Lower Reactant Concentration: High concentrations can sometimes favor intermolecular side reactions. Modify Solvent: Choose a solvent that provides optimal solubility for reactants but may disfavor side reactions.
Troubleshooting Workflow: Low Yield in Condensation Reactions

The following diagram outlines a logical decision-making process for troubleshooting low yields.

G start Low or No Pyrazine Yield check_conditions Verify Reaction Conditions (Temp, Time, pH) start->check_conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok adjust_conditions Adjust Parameters: - Optimize Temperature - Vary Reaction Time - Screen pH range conditions_ok->adjust_conditions No check_reagents Evaluate Reactants & Catalysts conditions_ok->check_reagents Yes adjust_conditions->check_conditions reagents_ok Reagents High Purity & Active? check_reagents->reagents_ok purify_reagents Purify Starting Materials Use Fresh/Active Catalyst reagents_ok->purify_reagents No check_oxidation Assess Oxidation Step reagents_ok->check_oxidation Yes purify_reagents->check_reagents oxidation_ok Oxidation Complete? check_oxidation->oxidation_ok enhance_oxidation Enhance Oxidation: - Stronger Oxidant - Air sparging - Higher Temp oxidation_ok->enhance_oxidation No investigate_side_reactions Investigate Side Reactions oxidation_ok->investigate_side_reactions Yes enhance_oxidation->check_oxidation solution Improved Yield investigate_side_reactions->solution

Caption: Troubleshooting decision tree for low pyrazine yields.

Issue 2: Challenges in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like Suzuki, Stille, and Sonogashira couplings are powerful methods for functionalizing pyrazine rings.[10][11] However, they come with their own set of optimization challenges.

Symptom Potential Cause Suggested Solution & Rationale
No reaction or very low conversion. Inactive Catalyst: The Pd(0) active species is not forming or is being deactivated.Screen Ligands and Precatalysts: The choice of phosphine ligand is crucial. Varying the ligand can alter the reactivity and stability of the catalyst.[12] Ensure Anaerobic Conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst. Use degassed solvents and maintain an inert atmosphere.
Incorrect Base: The base may be too weak or poorly soluble in the reaction medium.Screen Bases: For Suzuki couplings, common bases include Na2CO3, K2CO3, and Cs2CO3.[13] The choice can significantly impact yield; run small-scale trials to find the most effective one.
Homocoupling of boronic acid or stannane starting material. Slow Transmetalation Step: If the transmetalation of the organometallic reagent to the palladium center is slow, homocoupling can become a competitive pathway.Modify Reaction Conditions: Changing the solvent or adding specific additives can sometimes accelerate transmetalation. In Stille couplings, suppressing homocoupling can sometimes be achieved by changing the order of reagent addition.[10]
Dehalogenation of the halopyrazine starting material. Presence of Protic Impurities: Water or other protic impurities can lead to protonolysis of the organopalladium intermediate.Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use.
Low yields with highly functionalized substrates. Functional Group Intolerance: Certain functional groups (e.g., primary amines) can coordinate to the palladium center and inhibit catalysis.[13]Optimize Catalyst System: Sometimes, a specific ligand or palladium source is more tolerant of certain functional groups. For substrates with primary amines, steric factors can influence the outcome, and optimization of the catalyst and conditions is key.[13]

Experimental Protocols

Protocol 1: General Procedure for Pyrazine Synthesis via Gutknecht Condensation

The Gutknecht synthesis involves the self-condensation of α-amino ketones, which are typically generated in situ, to form dihydropyrazines, followed by oxidation.[9]

Step 1: Synthesis of the α-Amino Ketone (in situ)

  • Start with an α-halo ketone or an α-oximino ketone.

  • For α-halo ketones: React with ammonia or a primary amine. This displacement reaction forms the α-amino ketone.

  • For α-oximino ketones: Reduce the oxime functionality. A common method is reduction with zinc in acetic acid or catalytic hydrogenation. This generates the α-amino ketone.

Step 2: Dimerization and Dehydration

  • The α-amino ketone, once formed in the reaction mixture, will begin to self-condense.

  • Two molecules of the α-amino ketone react to form a dihydropyrazine intermediate, eliminating two molecules of water.[9] This step is often spontaneous under the reaction conditions.

Step 3: Oxidation to the Pyrazine

  • The dihydropyrazine intermediate must be oxidized to the aromatic pyrazine.

  • Air Oxidation: For many substrates, simply bubbling air through the reaction mixture is sufficient to achieve oxidation.[4]

  • Chemical Oxidation: If air oxidation is slow or incomplete, add a suitable oxidizing agent. Common choices include:

    • Manganese dioxide (MnO₂)

    • Copper(II) salts

    • Mild oxidizing agents like hydrogen peroxide can also be used.[4]

  • Monitor the reaction by TLC or GC-MS until the dihydropyrazine intermediate is fully consumed.

Step 4: Work-up and Purification

  • Once the reaction is complete, neutralize the mixture if acidic or basic conditions were used.

  • Extract the product into an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) multiple times.[8]

  • Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product using column chromatography on silica gel or distillation as described in the FAQ section.[7]

Pyrazine Ring Formation: Condensation & Oxidation

The following diagram illustrates the general mechanism for pyrazine formation from an α-amino ketone.

G cluster_0 1. Dimerization & Dehydration cluster_1 2. Oxidation 2_alpha_amino 2 x α-Amino Ketone dihydropyrazine Dihydropyrazine Intermediate 2_alpha_amino->dihydropyrazine h2o + 2 H₂O dihydropyrazine_2 Dihydropyrazine Intermediate dihydropyrazine->dihydropyrazine_2 oxidation [O] (e.g., Air, MnO₂) pyrazine Aromatic Pyrazine oxidation->pyrazine

Caption: General workflow for Gutknecht pyrazine synthesis.

Protocol 2: Optimization of a Suzuki Cross-Coupling Reaction

This protocol provides a framework for optimizing the coupling of a chloropyrazine with a generic arylboronic acid.

Materials:

  • Chloropyrazine derivative

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂)

  • Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF), degassed

  • Anhydrous reaction vessel with stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: To a flame-dried reaction flask under an inert atmosphere, add the chloropyrazine (1.0 equiv), arylboronic acid (1.1–1.5 equiv), and the chosen base (2.0–3.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., 1–5 mol %) and any additional ligand, if required.

  • Reaction Initiation: Add degassed solvent to the reaction flask, followed by the catalyst.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80–110°C). Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS.

  • Optimization Parameters: To optimize, systematically vary the following parameters in a series of small-scale reactions:

    • Catalyst: Compare the efficacy of different palladium precatalysts and ligands.

    • Base: Test different inorganic bases.

    • Solvent: Evaluate different solvents.

    • Temperature: Run the reaction at different temperatures to find the lowest effective temperature.

    • Catalyst Loading: Once conditions are established, try reducing the catalyst loading to improve cost-effectiveness and reduce residual palladium.[12][14]

Work-up and Purification:

  • After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer two more times.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify by flash column chromatography.

References

  • Benchchem. (n.d.). Identifying common pitfalls in pyrazine synthesis and purification.
  • Ashraf-Khorassani, M., Coleman III, W. M., Dube, M. F., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science. Retrieved from [Link]

  • Verma, A., Kumar, A., & Kumar, R. (2022). Optimization of biotransformation process for the synthesis of pyrazine-2-carboxylic acid hydrazide using acyltransferase activity of Bacillus smithii IITR6b2 in batch and fed-batch mode. Biotechnology and Applied Biochemistry.
  • Benchchem. (n.d.). Troubleshooting low yields in the Maillard reaction for pyrazine formation.
  • Ballaschk, F., Erhardt, H., & Kirsch, S. F. (2013).
  • Lim, P. K. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. International Journal of Chemistry, Pharmacy & Technology.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Pyrazine Derivatives.
  • Ashraf-Khorassani, M., Coleman III, W. M., Dube, M. F., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Illustrative mechanism of pyrazine ring formation during the synthesis of compounds II and III. Retrieved from [Link]

  • Daw, P., Kumar, A., Espinosa-Jalapa, N. A., Diskin-Posner, Y., Ben-David, Y., & Milstein, D. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis. Retrieved from [Link]

  • Slideshare. (n.d.). Synthesis and reactions of Pyrazine. Retrieved from [Link]

  • ScienceDirect. (n.d.). Pyrazines.
  • ResearchGate. (n.d.). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Retrieved from [Link]

  • Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences.
  • Daw, P., Kumar, A., Espinosa-Jalapa, N. A., Diskin-Posner, Y., Ben-David, Y., & Milstein, D. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis. Retrieved from [Link]

  • Ashraf-Khorassani, M., Coleman III, W. M., Dube, M. F., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science. Retrieved from [Link]

  • Borpuzari, D., et al. (2015). Greener approach toward one pot route to pyrazine synthesis.
  • Li, Y., et al. (2022). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances.
  • ResearchGate. (n.d.). Representative model for the optimization of the synthesis of pyrazine‐(2,3)‐diones 5. Retrieved from [Link]

  • Britton, E. C., & Lange, H. C. (1962). U.S. Patent No. 3,033,864. U.S.
  • Ballaschk, F., Erhardt, H., & Kirsch, S. F. (2013). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Advances. Retrieved from [Link]

  • MDPI. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazines. Retrieved from [Link]

  • D'yakonov, V. A., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry.
  • Begtrup, M., et al. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • Custom Synthesis of Pyrazine Derivatives: Meeting Your Specific Chemical Needs. (n.d.).
  • Koehler, P. E., & Odell, G. V. (1970). Factors affecting the formation of pyrazine compounds in sugar-amine reactions. Journal of Agricultural and Food Chemistry.
  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]

  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]

  • University of Malaya Students' Repository. (n.d.). CHAPTER 1: SYNTHESES AND REACTIONS OF PYRAZINE AND QUINOXALINE 1.1 Pyrazine. Retrieved from [Link]

  • Fortin, S., et al. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Organic Letters.
  • Inorganic Chemistry. (2024). Photoinduced Tautomerisation of ESIPT-Capable Iridium(III) Complexes with Rationally Designed Acyclic Diaminocarbene Ligands. Inorganic Chemistry.
  • ResearchGate. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Retrieved from [Link]

  • MDPI. (2022).
  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • Scribd. (n.d.). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Sciencemadness.org. (2020). Pyrazine Synthesis?. Retrieved from [Link]

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  • ResearchGate. (2014). What are the mechanism of reaction in preparing pyrazine?. Retrieved from [Link]

  • Sciencemadness.org. (2020). Pyrazine Synthesis?. Retrieved from [Link]

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  • ResearchGate. (n.d.). Pyrazine synthesis by condensation reaction. Retrieved from [Link]

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Optimization

Degradation pathways of 3-Chloro-2,5-diethylpyrazine under stress conditions

Technical Support Center: 3-Chloro-2,5-diethylpyrazine Degradation Studies Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 3-Chloro-2,5-diethylpyrazine. This guide is designe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Chloro-2,5-diethylpyrazine Degradation Studies

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 3-Chloro-2,5-diethylpyrazine. This guide is designed for researchers, analytical scientists, and drug development professionals engaged in stability and degradation studies of this compound. As direct literature on the forced degradation of 3-Chloro-2,5-diethylpyrazine is limited, this document synthesizes information from the known chemistry of halogenated pyrazines, general principles of forced degradation studies, and regulatory guidelines to provide a robust framework for your experiments.

Section 1: Frequently Asked Questions - Predicted Degradation & Stability Profile

This section addresses common questions regarding the expected behavior of 3-Chloro-2,5-diethylpyrazine under various stress conditions. The predicted pathways are based on the chemical functionalities of the molecule: a halogenated pyrazine ring, which is susceptible to nucleophilic substitution and oxidation, and alkyl side chains.

Q1: What is the primary degradation pathway for 3-Chloro-2,5-diethylpyrazine under hydrolytic (acidic and basic) conditions?

A: The most probable degradation pathway under both acidic and basic conditions is the hydrolysis of the C-Cl bond. The chlorine atom is attached to an electron-deficient pyrazine ring, making it susceptible to nucleophilic aromatic substitution by water or hydroxide ions.

  • Mechanism: The reaction likely proceeds via a nucleophilic substitution mechanism, where the chlorine atom is replaced by a hydroxyl group (-OH).

  • Primary Degradant: The expected primary degradation product is 3-Hydroxy-2,5-diethylpyrazine .

  • Causality: The rate of hydrolysis is pH-dependent. Basic conditions typically accelerate the reaction due to the presence of the stronger nucleophile (OH⁻) compared to water (H₂O) in acidic or neutral conditions. In strongly acidic solutions, protonation of the ring nitrogens can further activate the ring towards nucleophilic attack.

Q2: What degradation products are anticipated under oxidative stress?

A: Oxidative conditions, typically employing hydrogen peroxide (H₂O₂), can lead to two primary types of degradation products.

  • N-Oxide Formation: The nitrogen atoms in the pyrazine ring are susceptible to oxidation, leading to the formation of 3-Chloro-2,5-diethylpyrazine-1-oxide and/or 3-Chloro-2,5-diethylpyrazine-4-oxide . This is a common metabolic and degradation pathway for heterocyclic aromatic compounds.[1][2]

  • Ring Cleavage: Under harsh oxidative conditions, cleavage of the pyrazine ring can occur.[1] This results in smaller, often more polar and non-UV active fragments, which can present a challenge for analytical detection and mass balance calculations. The specific fragments are difficult to predict without experimental data.

Q3: How is 3-Chloro-2,5-diethylpyrazine expected to behave under thermal and photolytic stress?

A:

  • Thermal Stress: Pyrazines are generally stable aromatic compounds.[1] Significant degradation under dry heat is often observed only at high temperatures.[3] However, in the presence of formulation components or residual precursors (like amino acids and sugars), thermal stress could potentially facilitate complex reactions similar to the Maillard reaction, though this is less likely for a purified drug substance.[4] The primary concern for the pure substance would be decomposition at temperatures approaching its boiling point (approx. 228-229°C).[5]

  • Photolytic Stress: As mandated by ICH Q1B guidelines, photostability testing is crucial.[6] Aromatic halides can be susceptible to photolytic cleavage of the carbon-halogen bond via homolytic or heterolytic pathways. This could potentially lead to the formation of radical species or the replacement of chlorine with hydrogen, yielding 2,5-diethylpyrazine . The extent of degradation depends on the wavelength and intensity of the light source and the physical state of the sample.

Predicted Degradation Pathways Diagram

G cluster_conditions Stress Conditions cluster_products Predicted Degradation Products Acid Acidic Hydrolysis (e.g., HCl) DP1 3-Hydroxy-2,5-diethylpyrazine (Hydrolysis Product) Acid->DP1 Base Basic Hydrolysis (e.g., NaOH) Base->DP1 Oxidative Oxidative Stress (e.g., H₂O₂) DP2 3-Chloro-2,5-diethylpyrazine N-Oxide (Oxidation Product) Oxidative->DP2 Photo Photolytic Stress (Light Exposure) DP3 2,5-diethylpyrazine (Reductive Dehalogenation) Photo->DP3 Parent 3-Chloro-2,5-diethylpyrazine Parent->Acid H₂O/H⁺ Parent->Base OH⁻ Parent->Oxidative [O] Parent->Photo

Caption: Predicted major degradation pathways for 3-Chloro-2,5-diethylpyrazine.

Section 2: Troubleshooting Guides for Experimental Design & Execution

This section provides practical guidance and protocols for setting up and troubleshooting forced degradation studies, adhering to principles outlined in regulatory guidelines like ICH Q1A.[6]

Q4: I am designing my first forced degradation study for this compound. Where do I start?

A: A systematic approach is key. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is truly stability-indicating without overly stressing the molecule.[7]

General Workflow for Forced Degradation Studies

G A 1. Solution Preparation Prepare stock solution of 3-Chloro-2,5-diethylpyrazine in a suitable solvent (e.g., ACN:H₂O) B 2. Stress Application Aliquot stock solution and apply different stress conditions (See Table 1) A->B C 3. Time Point Sampling Sample at predefined intervals (e.g., 0, 2, 8, 24 hours) B->C D 4. Quenching/Neutralization Stop the degradation by neutralizing the solution (e.g., add base to acid) C->D E 5. Sample Analysis Analyze all samples (stressed, control) using a stability-indicating HPLC method D->E F 6. Data Evaluation - Assess % degradation - Check for peak purity - Calculate mass balance E->F G 7. Peak Identification (if needed) Use LC-MS/MS to characterize significant unknown degradants F->G If unknowns > threshold

Caption: A systematic workflow for conducting forced degradation experiments.

Q5: What are the recommended starting conditions for the stress tests?

A: The conditions should be optimized for your specific compound, but the following table provides a validated starting point based on common industry practices.[6][8]

Stress ConditionReagent / ConditionTemperatureDuration (Typical)Rationale & Self-Validation Check
Acid Hydrolysis 0.1 M to 1 M HClRoom Temp to 80°C2 - 72 hoursTo test susceptibility to low pH. The control sample (API in solvent) should be stable, while the acid-stressed sample shows a new peak, likely for 3-Hydroxy-2,5-diethylpyrazine.
Base Hydrolysis 0.1 M to 1 M NaOHRoom Temp to 60°C1 - 24 hoursTo test susceptibility to high pH. A new peak should appear, often at the same retention time as the acid degradation product. Base-catalyzed degradation is often faster.
Oxidation 3% to 30% H₂O₂Room Temp2 - 24 hoursTo assess sensitivity to oxidative agents. Formation of N-oxides is expected. The method must be able to resolve these more polar degradants from the parent peak.
Thermal Dry Heat / Solution60°C to 105°C1 - 7 daysTo evaluate intrinsic thermal stability. Significant degradation is not expected unless high temperatures are used. The control sample held at room temperature validates that degradation is due to heat.
Photolytic Light Exposure (ICH Q1B)Room TempPer ICH Q1BTo assess light sensitivity. The study requires a control sample protected from light. Degradation in the exposed sample vs. stability in the dark control proves photosensitivity.

Q6: I am not seeing any degradation after applying the initial stress conditions. What should I do?

A: This indicates the compound is stable under the applied conditions. To achieve the target degradation of 5-20%, you must incrementally increase the stress level.[9]

  • Troubleshooting Steps:

    • Increase Stressor Concentration: Move from 0.1 M HCl to 1 M HCl, or from 3% H₂O₂ to a higher concentration.

    • Increase Temperature: For hydrolytic and thermal studies, increasing the temperature in increments (e.g., from 60°C to 80°C) will accelerate the reaction rate.

    • Increase Duration: Extend the exposure time. If no degradation is seen at 24 hours, analyze a sample at 48 or 72 hours.

  • Expert Advice: Change only one parameter at a time to understand its specific effect.[10] For example, increase concentration or temperature, but not both simultaneously in the first instance. This allows for a logical and controlled investigation.

Section 3: Analytical Method & Data Interpretation Troubleshooting

This section focuses on common issues encountered during the HPLC analysis and interpretation of forced degradation samples.

Q7: My HPLC chromatogram shows poor peak shape (e.g., tailing, fronting) for the parent compound or degradants. What are the likely causes?

A: Peak shape issues can compromise resolution and quantification. The cause is often related to interactions between the analyte, mobile phase, and stationary phase.

  • Possible Causes & Solutions:

    • Secondary Silanol Interactions: The basic nitrogen atoms in the pyrazine ring can interact with acidic silanol groups on the silica-based column, causing peak tailing.

      • Solution: Use a buffered mobile phase (e.g., with phosphate or acetate) to maintain a consistent pH and suppress silanol activity. Ensure the mobile phase pH is at least 2 units away from the pKa of the analyte. Using a modern, end-capped, high-purity silica column can also minimize this issue.

    • Sample Solvent Incompatibility: Injecting the sample in a solvent much stronger than the mobile phase can cause distorted or split peaks.

      • Solution: Whenever possible, dissolve and inject the sample in the initial mobile phase. If a stronger solvent is needed for solubility, inject the smallest possible volume.

    • Column Overload: Injecting too much mass on the column can lead to fronting peaks.

      • Solution: Dilute the sample and re-inject. If the peak shape improves, overload was the issue.

Q8: The mass balance for my stressed samples is below 95%. Where could the missing analyte and its degradants be?

A: A poor mass balance suggests that not all components are being accounted for by the analytical method. This is a critical issue that undermines the validity of a stability-indicating method.

  • Troubleshooting Checklist:

    • Non-UV Active Degradants: Has the pyrazine ring been cleaved?[1] Ring-opened products may lack a chromophore and will be invisible to a UV detector.

      • Solution: Use a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in parallel with the UV detector to search for non-UV active products.

    • Volatile Degradants: Small molecules formed from ring cleavage could be volatile and lost during sample preparation or heating.

      • Solution: This is difficult to quantify without specialized techniques like headspace GC-MS. The focus should be on identifying the major, non-volatile degradants first.

    • Analyte Adsorption: Highly polar degradants may be irreversibly adsorbed onto the column or tubing. The parent compound could also adsorb to container surfaces.

      • Solution: Use different column chemistries or mobile phase modifiers. Employ silanized glass vials for sample storage to minimize adsorption.

    • Inappropriate Integration: Are all degradant peaks being integrated correctly? Ensure the integration baseline is set properly to include all small and broad peaks.

Q9: How do I confidently identify the structures of the unknown degradation products?

A: Structural elucidation requires advanced analytical techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Expert Workflow:

    • Determine Molecular Weight: Use a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap to obtain an accurate mass of the degradant peak. This allows you to propose a molecular formula.[11]

    • Perform MS/MS Fragmentation: Isolate the degradant's molecular ion in the mass spectrometer and fragment it. By comparing the fragmentation pattern of the degradant to that of the parent compound, you can deduce the location of the chemical modification.[11][12] For example, if a fragment corresponding to the loss of the ethyl group is present in both the parent and the degradant, the modification is likely not on that side chain.

    • Confirm with Standards: The ultimate confirmation is to synthesize the proposed degradation product and confirm that its retention time and mass spectrum match the unknown peak in the stressed sample.

References

  • National Center for Biotechnology Information (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Nature. Available at: [Link]

  • Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology. Available at: [Link]

  • Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. PubMed. Available at: [Link]

  • Chen, Y., et al. (2007). Degradation of 2,5-dimethylpyrazine by Rhodococcus erythropolis strain DP-45 isolated from a waste gas treatment plant of a fishmeal processing company. PubMed. Available at: [Link]

  • Li, Y., et al. (2022). Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine–Glucose Amadori Compound. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Lhasa Limited (2023). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. Available at: [Link]

  • ResearchGate (n.d.). Mass spectra of tentatively identified pyrazine products. ResearchGate. Available at: [Link]

  • BU Cyber Security Lab (n.d.). 3-Chloro-2,5-dimethylpyrazine. BU CyberSec Lab. Available at: [Link]

  • Google Patents (n.d.). US9024031B1 - Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine. Google Patents.
  • Alsante, K. M., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Pickard, S., et al. (2013). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • ChemBK (n.d.). 3-chloro-2,5-dimethylpyrazine. ChemBK. Available at: [Link]

  • Phenomenex (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available at: [Link]

  • Smith, G. A., et al. (2008). Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking. Journal of Chromatography A. Available at: [Link]

  • S. Ahuja, S. Scypinski (2010). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]

  • Agilent Technologies (n.d.). HPLC Troubleshooting Guide. Agilent. Available at: [Link]

  • Wang, Y., et al. (2023). Simultaneously Enhanced Formation of Pyrazines and Furans during Thermal Degradation of the Glycyl-l-glutamine Amadori Compound by Selected Exogenous Amino Acids and Appropriate Elevated Temperatures. ACS Food Science & Technology. Available at: [Link]

  • HCU1, S. sp. (2010). Reductive degradation of pyrazine-2-carboxylate by a newly isolated Stenotrophomonas sp. HCU1. PubMed. Available at: [Link]

  • Wijesundara, N. M., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of the National Science Foundation of Sri Lanka. Available at: [Link]

  • Catalent (2023). A practical guide to forced degradation and stability studies for drug substances. Catalent. Available at: [Link]

  • Liu, H., et al. (2006). Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. ResearchGate. Available at: [Link]

  • Agilent Technologies (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. Available at: [Link]

  • Smith, G. A., et al. (2008). Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking waters using direct injection liquid chromatography tandem mass spectrometry. PubMed. Available at: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • International Journal of Applied Medical and Scientific Research (n.d.). A Review on Forced Degradation and Its Regulatory Guidelines. ijamscr. Available at: [Link]

  • Human Metabolome Database (n.d.). Showing metabocard for 2,5-Dimethylpyrazine (HMDB0035289). HMDB. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 3-Ethyl-2,5-dimethylpyrazine. PubChem. Available at: [Link]

  • Gherman, C., et al. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Molecules. Available at: [Link]

  • Magari, R. T. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research. Available at: [Link]

  • SCION Instruments (n.d.). HPLC Troubleshooting Guide. SCION Instruments. Available at: [Link]

  • ResearchGate (n.d.). Pyrazines in Thermally Treated Foods. ResearchGate. Available at: [Link]

  • University of Almeria (n.d.). Identification of Pesticide Transformation Products in Food by Liquid Chromatography/ Time-of-Flight Mass Spectrometry via “Fragmentation-Degradation. UAL. Available at: [Link]

  • Royal Society of Chemistry (n.d.). Analytical Methods. RSC Publishing. Available at: [Link]

Sources

Optimization

Resolving peak co-elution in chromatographic analysis of pyrazines

Welcome to the technical support center for the chromatographic analysis of pyrazines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common analytical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of pyrazines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common analytical challenges, with a specific focus on the co-elution of pyrazine isomers. Here, we synthesize technical protocols with field-proven insights to enhance the resolution and accuracy of your analyses.

Troubleshooting Guide: Resolving Peak Co-elution

This section provides direct answers and actionable protocols for specific co-elution problems encountered during the analysis of pyrazines.

Q1: I see a single, misshapen peak in my chromatogram. How can I confirm it's due to co-elution and not another issue?

Confirming co-elution is the critical first step before attempting to optimize your method. A single peak that is not perfectly symmetrical is a strong indicator of an underlying issue.

Answer: Co-elution occurs when multiple compounds elute from the column at the same time, resulting in a single, often distorted, chromatographic peak.[1] While perfectly symmetrical co-elution is possible, it is rare. More often, you will observe peak asymmetry. Here’s how to diagnose the issue with confidence:

  • Peak Shape Analysis: Visually inspect your peak. A pure compound under ideal conditions should yield a symmetrical, Gaussian-shaped peak. Signs of co-elution include:

    • Peak Shoulders: A small, secondary peak that is not fully resolved from the main peak, appearing as a "shoulder" on the leading or tailing edge.[1]

    • Peak Tailing or Fronting: While often associated with column degradation or active sites, severe tailing or an unusual peak shape can also mask a co-eluting impurity. A shoulder is a distinct discontinuity, whereas a tail is an exponential decline.[1]

  • Diode Array Detector (DAD/PDA) Analysis (for HPLC): If you are using HPLC with a DAD, you can perform a peak purity analysis. This powerful tool acquires UV-Vis spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it confirms the presence of more than one component.[1]

  • Mass Spectrometry (MS) Analysis (for GC-MS & LC-MS): An MS detector is invaluable for diagnosing co-elution. By extracting and comparing mass spectra from different points across the peak (e.g., the beginning, middle, and end), you can identify inconsistencies. A change in the relative abundance of fragment ions or the appearance of unique ions at different points within the peak is definitive evidence of co-elution.[1] This is particularly crucial for pyrazine isomers, which often have very similar mass spectra, but may show subtle differences that can be teased apart with careful analysis.[2][3]

Q2: My alkylpyrazine isomers are co-eluting in my GC-MS analysis. What are the most effective strategies to separate them?

The separation of alkylpyrazine isomers is a classic challenge in gas chromatography because their similar boiling points and polarities lead to nearly identical retention times on standard columns.[2][3]

Answer: Resolving these isomers requires manipulating the selectivity of your chromatographic system. The resolution equation highlights three key factors: efficiency (N), retention factor (k'), and selectivity (α). For isomers, changing selectivity is the most impactful strategy.

Before changing the column, always optimize your oven temperature program. This is the fastest and most cost-effective approach.

  • Lower the Initial Temperature: A lower starting temperature increases the interaction of early-eluting compounds with the stationary phase, improving resolution at the beginning of the chromatogram.[4]

  • Reduce the Ramp Rate: A slower temperature ramp gives compounds more time to interact with the stationary phase, which can significantly improve the separation of closely eluting peaks throughout the entire run.[4] Try decreasing your ramp rate by 2-5°C/min to see the effect.

  • Incorporate an Isothermal Hold: If the co-eluting peaks are in a specific region of the chromatogram, adding a short isothermal hold (holding the temperature constant) just before their elution can provide the necessary resolution.

Protocol 1: Systematic GC Temperature Program Optimization

Objective: To achieve baseline separation of co-eluting pyrazine isomers by modifying the oven temperature program.

Initial Conditions (Example):

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at 1.0 mL/min

  • Initial Program: 50°C (1 min hold), ramp at 10°C/min to 250°C (5 min hold).[5]

Procedure:

  • Analyze Initial Run: Inject your pyrazine standard mix and identify the retention time of the co-eluting pair.

  • Lower Initial Temperature: Reduce the initial temperature by 10°C (to 40°C) and re-run. Observe the effect on the early eluting peaks.

  • Decrease Ramp Rate: Revert to the original initial temperature. Decrease the ramp rate from 10°C/min to 5°C/min and re-run. This will increase the overall run time but often has the most significant impact on resolution.[4]

  • Combine Changes: If partial separation is achieved, combine the lower initial temperature with the slower ramp rate for a potentially synergistic effect.

  • Refine with Multiple Ramps: For complex mixtures, use multiple, slower ramps in the region where the isomers elute. For example: 50°C, ramp 10°C/min to 120°C, then ramp 3°C/min to 150°C, then ramp 15°C/min to 250°C.

If temperature programming is insufficient, the next logical step is to change the column. The goal is to introduce a different separation mechanism by using a stationary phase with a different polarity.

Table 1: GC Stationary Phase Selection Guide for Pyrazine Analysis

Phase Type Common Trade Names Polarity Separation Principle & Best Use For
5% Phenyl Polysiloxane DB-5, HP-5, ZB-5MS Non-Polar Primarily separates based on boiling point. Excellent for general screening and as a starting point.[2][3]
50% Phenyl Polysiloxane DB-17, HP-50+ Intermediate Polarity Offers different selectivity through pi-pi interactions. Useful when non-polar columns fail.
Polyethylene Glycol (PEG) DB-WAX, ZB-WAXplus Polar Separates based on polarity and hydrogen bonding capability. Highly effective for resolving isomers that co-elute on non-polar phases.[2][3]

| Trifluoropropylmethyl Polysiloxane | DB-210, Rtx-200 | Intermediate Polarity | Provides unique selectivity for compounds with lone pair electrons, like the nitrogen atoms in pyrazines. |

Recommendation: The most common and effective strategy is to switch from a non-polar (e.g., DB-5) to a polar column (e.g., DB-WAX). The different interaction mechanisms often resolve the co-elution completely.[2]

Q3: What if my basic GC optimization fails? Are there more advanced techniques?

Answer: Yes. When dealing with highly complex samples where co-elution is persistent, multidimensional gas chromatography (MDGC) is the ultimate solution. MDGC utilizes two columns with different stationary phases in a single analysis, providing a massive increase in separation power.[6][7]

There are two main modes:

  • Heart-Cutting (MDGC): In this mode, only a small, specific portion (a "heart-cut") of the eluent from the first column containing the co-eluting peaks is diverted to a second column for further separation.[8][9] This is a targeted approach ideal for resolving a few critical pairs in a complex matrix.

  • Comprehensive 2D GC (GCxGC): Here, the entire sample is subjected to separation on both columns.[10] The effluent from the first column is continuously collected in small fractions by a modulator and then rapidly re-injected onto the second, shorter column.[10] This results in a highly detailed 2D chromatogram and is suited for comprehensive characterization of very complex samples, like those found in flavor and fragrance analysis.[6][8]

GCxGC_Workflow cluster_GC1 First Dimension (¹D) cluster_Modulator Modulator cluster_GC2 Second Dimension (²D) inj Sample Injection col1 Column 1 (e.g., Non-Polar) inj->col1 Separation by Volatility mod Modulator (Focusing & Re-injection) col1->mod col2 Column 2 (e.g., Polar, Fast) mod->col2 Rapid Separation by Polarity det Detector (TOF-MS) col2->det Data Acquisition output output det->output 2D Contour Plot (Structured Chromatogram)

Caption: Workflow for Comprehensive Two-Dimensional Gas Chromatography (GCxGC).

Frequently Asked Questions (FAQs)

This section addresses broader concepts relevant to pyrazine analysis.

FAQ 1: Why is co-elution such a common problem specifically for pyrazines?

The primary challenge arises from the existence of numerous positional isomers , especially among alkylpyrazines (e.g., 2,5-dimethylpyrazine vs. 2,6-dimethylpyrazine). These isomers have the same molecular weight and elemental composition, differing only in the substitution pattern on the pyrazine ring. This structural similarity results in:

  • Nearly Identical Physicochemical Properties: They often have very close boiling points and polarities, causing them to interact with the stationary phase in a nearly identical manner.

  • Similar Mass Spectra: Upon electron ionization in a mass spectrometer, positional isomers frequently produce mass spectra that are virtually indistinguishable.[2][3]

This combination makes it impossible to rely on MS deconvolution alone; robust chromatographic separation is essential for accurate identification and quantification.

FAQ 2: How do I choose between GC and HPLC for my pyrazine analysis?

The choice depends primarily on the properties of your analytes and the sample matrix. Gas Chromatography (GC) is the most widely applied technique for characterizing volatile pyrazines, such as those found in food and flavor applications.[2][11] High-Performance Liquid Chromatography (HPLC), however, is a valuable alternative, particularly for liquid samples or less volatile pyrazine derivatives.[12][13]

analysis_decision_tree

Caption: Decision tree for selecting between GC and HPLC for pyrazine analysis.

FAQ 3: What are Retention Indices (RIs), and why are they critical for identifying pyrazine isomers?

Answer: A Retention Index (RI) is a system that normalizes the retention time of a compound to the retention times of adjacent n-alkanes. Because the mass spectra of pyrazine isomers are often nearly identical, retention time is the primary means of differentiation. However, retention times can drift between instruments and over time. RIs provide a much more stable and transferable value for compound identification.[2][3]

For unambiguous identification of a pyrazine isomer, the recommended workflow is:

  • Analyze a series of n-alkanes under the exact same GC conditions as your sample.

  • Calculate the RI for your unknown peak.

  • Compare the experimental RI and the mass spectrum to values from a reliable database (e.g., NIST) or published literature for that specific stationary phase.[2][3]

  • For absolute confirmation, co-inject the sample with an authentic chemical standard to see if the peaks align perfectly.[2]

Table 2: Example Retention Indices (RI) for Pyrazine Isomers on Different GC Columns

Pyrazine Isomer RI on DB-1 (Non-Polar) RI on ZB-WAXplus (Polar)
2,3-Dimethylpyrazine 980 1255
2,5-Dimethylpyrazine 960 1220
2,6-Dimethylpyrazine 958 1218
2-Ethyl-3-methylpyrazine 1035 1310
2-Ethyl-5-methylpyrazine 1015 1285

(Note: RI values are approximate and can vary slightly between instruments and methods. Data synthesized from concepts in cited literature.[2][3])

This table illustrates how a polar column can increase the separation (and thus the difference in RI values) between closely related isomers compared to a non-polar column.

References
  • SIELC Technologies. (2018, May 16). Pyrazine. Available from: [Link]

  • Agilent. Multidimensional Gas Chromatography. Available from: [Link]

  • LCGC International. (2022, October 1). Multidimensional Gas Chromatography: Benefits and Considerations for Current and Prospective Users. Available from: [Link]

  • Labcompare.com. Multidimensional Gas Chromatography (MDGC / GCxGC). Available from: [Link]

  • ResearchGate. Multidimensional and comprehensive gas chromatography. Available from: [Link]

  • Sepsolve Analytical. What is GCxGC?. Available from: [Link]

  • ResearchGate. (2019, March 29). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Available from: [Link]

  • National Institutes of Health (NIH). (2021, February 17). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Available from: [Link]

  • YouTube. (2023, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. Axion Labs. Available from: [Link]

  • PubMed. (2024, January 1). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Available from: [Link]

  • National Institutes of Health (NIH). (2018, July 7). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). Available from: [Link]

  • China Food Publishing Co. (2021, January 15). Rapid determination of 8 pyrazine compounds in Baijiu by HPLC. Available from: [Link]

  • Agilent. GC Method Development. Available from: [Link]

  • Shin, H.-S. (2011). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Available from: [Link]

  • PubMed. (2019, March 29). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Available from: [Link]

  • BIOSYNCE. (2023, November 26). What analytical methods are used for pyrazine detection?. Available from: [Link]

  • ResearchGate. (2013, March 6). What do I need to do for a better separation of isomers co-eluting in GC-MS?. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Byproduct Formation in Pyrazine Synthesis

Welcome to the technical support center for pyrazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, ensuring high yi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, ensuring high yields and purity. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both the causal explanation and a validated protocol to resolve the issue.

Problem: My reaction yields are low, and I'm observing a dark, insoluble precipitate.

Q: I'm attempting a condensation reaction and the final mixture is dark with a significant amount of insoluble material, resulting in a very low yield of my target pyrazine. What is happening and how can I fix it?

A: This is a classic sign of polymerization and/or thermal degradation. Pyrazine synthesis, especially at elevated temperatures, can be susceptible to side reactions where intermediates or the final product break down or self-condense into high-molecular-weight, often colored, polymers. For instance, in syntheses using copper-chromite catalysts, temperatures exceeding 450°C can cause the pyrazine ring to fragment, leading to a variety of byproducts and reduced yields[1].

The key is precise temperature control. The optimal temperature is a delicate balance: high enough to drive the reaction forward efficiently but low enough to prevent degradation.

Protocol for Temperature Optimization:
  • Establish a Baseline: If you have a literature procedure, start at the recommended temperature. If not, begin with a conservative temperature (e.g., 80-100°C) and monitor the reaction progress by TLC or LC-MS.

  • Incremental Increase: If the reaction is sluggish, increase the temperature in small increments (e.g., 10°C) and hold for a set period at each step. Continue to monitor for the appearance of the desired product versus the formation of baseline impurities or discoloration.

  • Identify the "Breakpoint": Note the temperature at which you observe a significant increase in byproduct formation or darkening of the reaction mixture. The optimal operating temperature will be just below this point.

  • Consider the Catalyst: Different catalysts have different optimal temperature ranges. It is crucial to adhere to the recommended conditions for the specific catalytic system you are using.

Table 1: Recommended Temperature Ranges for Select Catalytic Systems
Catalyst SystemTypical ReactantsRecommended Temperature Range (°C)Notes & Key Byproducts if OverheatedReference
Copper-ChromiteDiamine Compounds300 - 450°CExceeding 450°C leads to pyrazine ring breakdown. Incomplete dehydrogenation (piperazine) occurs below 300°C.[1]
Manganese Pincer Complexes2-Amino Alcohols110 - 130°C (Toluene)These are highly efficient, atom-economical catalysts. Overheating is less of a degradation issue but can affect catalyst stability.[2]
Zinc-based (on silica/alumina)Diamine + Diol (Gas Phase)300 - 600°CA broad range; optimization is critical for specific substrates to avoid thermal decomposition.[1]
No Catalyst (Thermal Condensation)1,2-Dicarbonyl + 1,2-DiamineVaries widely (often 60 - 120°C)Highly substrate-dependent. Prone to polymerization if temperature is not carefully controlled.[1]
Problem: My synthesis produces a mixture of pyrazine isomers, complicating purification.

Q: I'm using an unsymmetrical 1,2-diamine and an unsymmetrical 1,2-dicarbonyl, and my final product is a nearly inseparable mixture of regioisomers. How can I control the regioselectivity?

A: The formation of regioisomers is a predictable outcome when two different unsymmetrical building blocks condense without a directing influence. The initial condensation can occur at two different sites on each reactant, leading to a statistical mixture of products. To overcome this, you must introduce a step that differentiates the reactivity of the two nucleophilic sites on the diamine or the two electrophilic sites on the dicarbonyl.

A stepwise approach is often more effective than a one-pot reaction in these cases[3]. The strategy involves forming one C-N bond first, often by creating an intermediate where the two sites have different reactivities, and then closing the ring.

Workflow for Regioselective Pyrazine Synthesis

G cluster_0 Non-Selective Pathway (Problem) cluster_1 Selective Pathway (Solution) Reactants_NS Unsymmetrical Diamine + Unsymmetrical Dicarbonyl Condensation_NS One-Pot Condensation Reactants_NS->Condensation_NS Products_NS Mixture of Regioisomers Condensation_NS->Products_NS Poor Selectivity Reactants_S Unsymmetrical Diamine + Unsymmetrical Dicarbonyl Step1 Step 1: Mono-condensation (e.g., form mono-imine) Reactants_S->Step1 Controlled Conditions Step2 Step 2: Ring Closure Step1->Step2 Activation / Cyclization Product_S Single Desired Regioisomer Step2->Product_S G cluster_main Pyrazine Synthesis Pathways cluster_byproducts Byproduct Formation Routes Start 1,2-Diamine + 1,2-Dicarbonyl Intermediate Dihydropyrazine Intermediate Start->Intermediate Condensation Byproduct3 Isomers (Poor Regiocontrol) Start->Byproduct3 Unsymmetrical Reactants Product Desired Pyrazine Intermediate->Product Oxidation Byproduct1 Piperazine (Incomplete Oxidation) Intermediate->Byproduct1 Insufficient Oxidant/Heat Byproduct2 Polymerization (Degradation) Product->Byproduct2 Excessive Heat

Caption: Key pathways in pyrazine synthesis and common routes to byproduct formation.

Q2: How can I effectively purify my pyrazine product from polar byproducts like imidazoles?

A2: When your crude product is contaminated with polar, nitrogen-containing heterocycles like 4-methyl imidazole, a multi-step purification strategy is often required. These byproducts can arise from side reactions, especially in Maillard-type reactions or syntheses using ammonia. [4]

Protocol for Purification from Polar Byproducts:
  • Liquid-Liquid Extraction (LLE): The choice of solvent is critical.

    • Start with an aqueous solution of your crude product.

    • Use a nonpolar solvent like hexane for the initial extraction. Hexane is often effective at extracting many alkylpyrazines while leaving more polar impurities, such as imidazoles, in the aqueous phase. [4] * If your target pyrazine has higher polarity, solvents like methyl-t-butyl ether (MTBE) or ethyl acetate may be necessary. However, be aware that these will also co-extract more of the polar byproducts. [4]2. Column Chromatography: This is the most effective step for separating compounds with different polarities.

    • Stationary Phase: Use standard silica gel. Silica is polar and will strongly retain the polar imidazole byproducts. [4] * Mobile Phase: Start with a nonpolar eluent (e.g., pure hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common starting gradient is 90:10 hexane/ethyl acetate. [4] * Elution: The less polar pyrazines will elute first, while the more polar imidazoles will be retained on the column, allowing for effective separation.

  • Distillation: If your target pyrazine is volatile, distillation can be an excellent purification method. The pyrazines can be distilled from the aqueous reaction mixture, leaving the non-volatile and less volatile impurities (including many imidazoles and polymers) behind in the distillation pot. [4] Q3: My synthesis involves an α-halo ketone. What specific byproducts should I be aware of?

A3: Syntheses involving α-halo ketones, such as the Staedel–Rugheimer and Gutknecht methods, proceed via an α-amino ketone intermediate formed by reacting the α-halo ketone with ammonia. [5][6]The primary challenge in these "self-condensation" reactions is controlling the initial amination step.

  • Over-alkylation: The α-amino ketone product is nucleophilic and can react with the starting α-halo ketone, leading to di- and tri-alkylated amine byproducts.

  • Favorskii Rearrangement: Under basic conditions (from the ammonia), α-halo ketones can undergo the Favorskii rearrangement to form carboxylic acid derivatives, which is a competing, non-productive pathway.

To minimize these, it is crucial to control the stoichiometry and addition rate. Slowly adding the α-halo ketone to a solution of excess ammonia can help favor the formation of the desired α-amino ketone over side reactions.

References

  • Milstein, D. et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. National Institutes of Health. [Link]

  • Wikipedia. (n.d.). Pyrazine. [Link]

  • Müller, A., & Rappert, S. (2010). Pyrazines: Occurrence, formation and biodegradation. ResearchGate. [Link]

  • Mul, G. (n.d.). OPTIMIZATION OF A MANUFACTURING PROCESS FOR ATRAZINE WITH A FOCUS ON WASTE MINIMIZATION. TU Delft Repositories. [Link]

  • Chemistry Lair. (2021). PYRAZINE SYNTHESIS #PREPARATION OF PYRAZINE#PROPERTIES OF PYRAZINE. YouTube. [Link]

  • ResearchGate. (n.d.). Pyrazine synthesis by condensation reaction. [Link]

  • Sumby, C. J., et al. (2006). Byproducts in the Synthesis of Di-2-pyrazinylmethane. J-STAGE. [Link]

  • Ong, P. S., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link]

  • Wadsworth, D. J., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. [Link]

  • Dr. S. S. V. Ramasastry. (2020). Synthesis and reactions of Pyrazine. YouTube. [Link]

  • Li, Y., et al. (2022). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. National Institutes of Health. [Link]

  • Oehlrich, D., et al. (2021). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. ResearchGate. [Link]

  • Morey, J. S., et al. (2013). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. ResearchGate. [Link]

  • Lee, C., et al. (2020). Optimized synthesis of thermally stable axially modified pyrazine-acene nanoribbon with gelation properties. Royal Society of Chemistry. [Link]

  • Jamous, A. (2014). What are the mechanism of reaction in preparing pyrazine?. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Enhancing the Stability of 3-Chloro-2,5-diethylpyrazine for Long-Term Storage

Welcome to the technical support center for 3-Chloro-2,5-diethylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this cri...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Chloro-2,5-diethylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. By understanding its potential degradation pathways and implementing proper storage and handling protocols, you can safeguard the quality and reliability of your experimental outcomes.

Disclaimer: While 3-Chloro-2,5-diethylpyrazine is the focus of this guide, specific stability data for this compound is limited in publicly available literature. Therefore, some recommendations are based on the well-documented behavior of its close structural analog, 3-Chloro-2,5-dimethylpyrazine, and general principles for halogenated heterocyclic compounds.[1][2]

Section 1: Frequently Asked Questions (FAQs) & Quick Reference

This section provides immediate answers to common questions regarding the storage and handling of 3-Chloro-2,5-diethylpyrazine.

Q1: What are the ideal storage conditions for 3-Chloro-2,5-diethylpyrazine?

A: For optimal long-term stability, the compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen).[2][3] Refrigeration at 2-8°C is recommended. Always ensure the container is tightly sealed to prevent exposure to moisture and air.

Q2: Is 3-Chloro-2,5-diethylpyrazine sensitive to air or moisture?

A: Yes. Halogenated pyrazines can be sensitive to atmospheric conditions.[2] Moisture can lead to slow hydrolysis, while oxygen can cause oxidative degradation, especially when catalyzed by light or trace metal impurities. Storing under an inert gas is a critical preventative measure.

Q3: What are the visible signs of degradation?

A: A noticeable change in color is the most common sign of degradation. While the pure compound is typically a colorless to light yellow or orange liquid, the development of a darker yellow, brown, or the appearance of particulate matter suggests chemical change and potential impurity formation.[1]

Q4: How long can I store 3-Chloro-2,5-diethylpyrazine?

A: The shelf-life depends heavily on storage conditions. When stored properly under an inert atmosphere at 2-8°C, the compound should remain stable for an extended period. However, it is best practice to re-analyze the purity of the material if it has been stored for more than one year or if the container has been opened multiple times.

Q5: What analytical method is best for checking the purity of my sample?

A: Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is the most suitable method for assessing the purity of volatile and semi-volatile compounds like alkylpyrazines.[4] High-Performance Liquid Chromatography (HPLC) can also be used, particularly for identifying non-volatile degradation products.[5]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation and minimizes exposure to moisture.[3]
Light Amber vial or dark locationProtects against photolytic degradation, as aryl chlorides can be photosensitive.[6][7]
Container Tightly sealed, appropriate material (e.g., glass)Prevents ingress of air and moisture; avoids reaction with container material.[8]

Section 2: Understanding Potential Degradation Pathways

To effectively prevent degradation, it is crucial to understand the chemical mechanisms that can compromise the stability of 3-Chloro-2,5-diethylpyrazine. The primary pathways of concern are hydrolysis, oxidation, and photodecomposition.

Causality of Degradation:

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic nature makes the attached chlorine atom susceptible to nucleophilic substitution reactions.

  • Hydrolysis: In the presence of water, the chlorine atom can be slowly displaced by a hydroxyl group, forming 2,5-diethyl-3-hydroxypyrazine. This reaction can be accelerated by elevated temperatures or non-neutral pH conditions.

  • Oxidation: Exposure to atmospheric oxygen, potentially accelerated by light or trace metal ions, can lead to the formation of various oxidative byproducts. While specific pathways for this molecule are not extensively documented, oxidation of the ethyl side chains or the pyrazine ring itself are possibilities.[9]

  • Photodecomposition: Aryl chlorides are known to be susceptible to degradation upon exposure to UV light.[6] The energy from light can induce cleavage of the carbon-chlorine bond, leading to radical species that can initiate a cascade of secondary reactions, resulting in complex impurity profiles.

DegradationPathways main 3-Chloro-2,5-diethylpyrazine hydrolysis 2,5-Diethyl-3-hydroxypyrazine main->hydrolysis H₂O (Moisture) oxidation Oxidative Byproducts main->oxidation O₂ (Air) photo Radical Species & Complex Impurities main->photo UV Light

Potential degradation pathways for 3-Chloro-2,5-diethylpyrazine.

Section 3: Troubleshooting Guide

This guide uses a question-and-answer format to address specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Q: My sample, which was initially light yellow, has turned dark brown. What happened and can I still use it?

A:

  • Potential Cause: A significant color change to dark brown strongly indicates extensive degradation. This is likely due to prolonged exposure to a combination of air, light, and/or elevated temperatures. The color may result from the formation of complex polymeric or oxidized impurities.

  • Recommended Action: It is highly inadvisable to use the material for any quantitative or sensitive applications. The purity is compromised, and the impurities may interfere with your reaction or analysis. The best course of action is to dispose of the material according to your institution's safety guidelines and obtain a fresh batch.

Q: I ran a GC-MS analysis of my stored sample and see a new, significant peak that wasn't there when the sample was fresh. How can I identify it?

A:

  • Potential Cause: A new peak indicates the formation of a degradation product. Based on the likely degradation pathways, this new peak could correspond to 2,5-diethyl-3-hydroxypyrazine (from hydrolysis) or a related isomer.

  • Recommended Action:

    • Analyze the Mass Spectrum: Compare the mass spectrum of the new peak to library data. Look for a molecular ion peak corresponding to the hydrolyzed product. The loss of a chlorine atom and the gain of a hydroxyl group would result in a change in molecular weight.

    • Perform a Forced Degradation Study: To confirm the identity, you can perform a controlled degradation experiment as detailed in Section 4. For example, gently heating a small aliquot of the pure compound in the presence of water should intentionally generate the hydrolysis product. If the retention time and mass spectrum of the peak in your forced degradation sample match the unknown peak in your stored sample, you have confirmed its identity.

    • Quantify the Impurity: Once identified, use the peak area percentage to determine the level of impurity. If the purity of the main compound is no longer within your experimental tolerance, a new sample should be used.

TroubleshootingWorkflow start Purity or Stability Issue Observed q_color Is there a significant color change? start->q_color q_peak Is there a new peak in GC/HPLC analysis? start->q_peak q_color->q_peak No a_color_yes High probability of significant degradation. q_color->a_color_yes Yes a_peak_yes Formation of a degradation product. q_peak->a_peak_yes Yes action_discard Action: Discard and use fresh sample. q_peak->action_discard No, but other issues (e.g., precipitation) a_color_yes->action_discard action_identify Action: 1. Analyze Mass Spectrum. 2. Perform Forced Degradation Study (Sec 4). 3. Quantify impurity. a_peak_yes->action_identify

Workflow for troubleshooting stability issues.

Section 4: Protocols for Stability Assessment

To proactively assess the stability of your 3-Chloro-2,5-diethylpyrazine stock, you can perform a forced degradation study. This is a self-validating system that helps identify potential degradants before they appear in your long-term stored samples.[10]

Protocol: Forced Degradation Study

This protocol intentionally exposes the compound to harsh conditions to accelerate degradation, providing insight into potential stability issues.[6][11]

Objective: To identify the primary degradation products under hydrolytic, oxidative, and photolytic stress.

Materials:

  • 3-Chloro-2,5-diethylpyrazine

  • High-purity water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Methanol or Acetonitrile (HPLC or GC grade)

  • Small, sealable amber and clear glass vials

  • Analytical instrumentation (GC-MS or HPLC-UV/MS)

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of 3-Chloro-2,5-diethylpyrazine in your chosen solvent (e.g., 1 mg/mL in acetonitrile).

  • Set Up Stress Conditions: Label vials for each condition. To each vial, add an aliquot of the stock solution and the stressor as described in the table below. Prepare a "control" sample with only the stock solution.

    Stress ConditionProcedureRationale
    Acid Hydrolysis Mix sample with 0.1 M HCl. Heat at 60°C for 24 hours.Simulates acidic conditions.[7]
    Base Hydrolysis Mix sample with 0.1 M NaOH. Keep at room temp for 24 hours.Simulates alkaline conditions.[7]
    Oxidation Mix sample with 3% H₂O₂. Keep at room temp for 24 hours.Simulates oxidative stress.[7][12]
    Photolytic Place sample in a clear vial. Expose to direct UV light (e.g., 254 nm) or high-intensity visible light for 24-48 hours.Simulates light exposure.[6]
    Thermal Place sample in an amber vial. Heat at 60°C for 48 hours.Simulates thermal stress.[6]
  • Analysis:

    • After the incubation period, neutralize the acidic and basic samples if necessary.

    • Dilute all samples to an appropriate concentration for analysis.

    • Analyze the control and all stressed samples by a validated stability-indicating method (e.g., GC-MS or a gradient HPLC method).

  • Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify the retention times and mass spectra (if using MS) of any new peaks.

    • This data provides a "fingerprint" of potential degradation products, which can be used to quickly identify impurities that may arise during long-term storage.

References

  • Jain, R., & Gupta, R. (2016). Forced Degradation Studies. MedCrave Online. Retrieved from [Link]

  • Jain, R., & Gupta, R. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. Retrieved from [Link]

  • International Journal of Innovative Science and Research Technology. (2021). Review on Forced Degradation Studies. Retrieved from [Link]

  • Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161. Retrieved from [Link]

  • Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • ChemBK. (2024). 3-chloro-2,5-dimethylpyrazine. Retrieved from [Link]

  • Bett, K. L., & Boylston, T. D. (1997). Quantitative analysis of alkylpyrazines in regular- and low-fat commercial peanut butter preparations. Bioscience, Biotechnology, and Biochemistry, 61(1), 171-173. Retrieved from [Link]

  • Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315-1320. Retrieved from [Link]

  • de Oliveira, M. A. L., et al. (2019). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Journal of Chemistry. Retrieved from [Link]

  • Parales, R. E., et al. (2021). Chlorinated compounds are biodegraded by different mechanisms and specific enzymes. FEMS Microbiology Reviews. Retrieved from [Link]

  • Jeon, S. H., et al. (2016). Determination of volatile alkylpyrazines in microbial samples using gas chromatography-mass spectrometry coupled with head space-solid phase microextraction. Journal of Analytical Science and Technology, 7(1). Retrieved from [Link]

  • Dixon, S. D. (1945). Chlorination of pyrazine. U.S. Patent No. 2,391,745. Washington, DC: U.S. Patent and Trademark Office.
  • Japan International Cooperation Agency. (n.d.). Analytical Methods. Retrieved from [Link]

  • Sun, X., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 443. Retrieved from [Link]

  • Wang, Y., et al. (2022). Influencing Factors, Kinetics, and Pathways of Pesticide Degradation by Chlorine Dioxide and Ozone: A Comparative Review. Molecules, 27(19), 6245. Retrieved from [Link]

  • Arora, P. K., & Bae, H. (2014). Degradation of Chlorinated Nitroaromatic Compounds. Frontiers in Microbiology. Retrieved from [Link]

  • International Atomic Energy Agency. (2002). Long term storage of spent nuclear fuel — Survey and recommendations. Retrieved from [Link]

  • AbeBooks. (n.d.). Halogenated Heterocycles: Synthesis, Application and Environment. Retrieved from [Link]

  • Miles, K. C., et al. (2020). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. ResearchGate. Retrieved from [Link]

  • Cefic Peroxygens Sector Group. (n.d.). H2O2 BULK STORAGE GUIDELINE. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the Validation of a Stability-Indicating HPLC Method for the Quantification of 3-Chloro-2,5-diethylpyrazine

In the landscape of pharmaceutical development and manufacturing, the meticulous control of impurities and process-related substances is paramount to ensuring the safety and efficacy of the final drug product. 3-Chloro-2...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and manufacturing, the meticulous control of impurities and process-related substances is paramount to ensuring the safety and efficacy of the final drug product. 3-Chloro-2,5-diethylpyrazine often emerges as a critical intermediate or a potential impurity in the synthesis of various active pharmaceutical ingredients (APIs). Its quantification requires a robust, accurate, and reliable analytical method. This guide provides a comprehensive comparison of chromatographic approaches and a detailed walkthrough of the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 3-Chloro-2,5-diethylpyrazine, grounded in scientific principles and aligned with global regulatory expectations.

This document is intended for researchers, analytical scientists, and drug development professionals. It offers not just procedural steps but also the underlying scientific rationale, empowering the reader to develop and validate a method that is fit for its intended purpose.

The Criticality of Quantifying 3-Chloro-2,5-diethylpyrazine

3-Chloro-2,5-diethylpyrazine is a substituted aromatic heterocycle. In pharmaceutical synthesis, it can be a starting material, an intermediate that should be consumed during the reaction, or a process-related impurity that needs to be controlled within stringent limits. Given its structure, it may also be classified as a potential genotoxic impurity (GTI), which necessitates highly sensitive and accurate quantification to ensure patient safety.[1] A stability-indicating method is crucial as it can resolve the analyte from its potential degradation products, providing confidence in the reported values throughout the shelf-life of a drug substance or product.[1][2][3][4]

Method Development Strategy: A Comparative Approach

The development of a robust HPLC method begins with a systematic evaluation of critical parameters. For a molecule like 3-Chloro-2,5-diethylpyrazine, a reversed-phase HPLC (RP-HPLC) approach is the most logical starting point due to its moderate polarity.

Column Selection

The choice of the stationary phase is pivotal for achieving the desired separation. A C18 column is often the first choice for aromatic compounds due to its hydrophobic nature, which promotes retention and allows for effective separation from more polar impurities.[5][6]

Column ChemistryParticle Size (µm)Dimensions (mm)Rationale for ConsiderationPotential Outcome
C18 (L1) 3.54.6 x 150General purpose, excellent hydrophobicity for retaining the pyrazine ring.Optimal Choice: Good peak shape and retention.
C8 (L7) 3.54.6 x 150Less hydrophobic than C18, may be useful if the analyte elutes too late on a C18 column.Reduced retention, may not be sufficient for separation from early-eluting impurities.
Phenyl-Hexyl (L11) 3.54.6 x 150Offers alternative selectivity through π-π interactions with the pyrazine ring.Can improve resolution from other aromatic impurities.
Mobile Phase Optimization

The mobile phase composition dictates the elution strength and selectivity. A gradient elution is generally preferred for stability-indicating methods to ensure the elution of both polar and non-polar degradation products within a reasonable runtime.[7]

  • Organic Modifier: Acetonitrile is often favored over methanol for aromatic compounds as it can provide sharper peaks and lower UV cutoff.

  • Aqueous Phase: A buffered aqueous phase is essential to control the ionization of any acidic or basic functional groups on the analyte or impurities, thereby ensuring reproducible retention times. A phosphate or formate buffer in the pH range of 2.5-4.0 is a good starting point.

Detection Wavelength

Pyrazine and its derivatives are known to absorb UV light. Based on the UV absorption spectra of similar pyrazine compounds, a detection wavelength in the range of 270-310 nm is likely to provide good sensitivity.[8][9] The final wavelength should be selected based on the UV spectrum of 3-Chloro-2,5-diethylpyrazine to maximize the signal-to-noise ratio.

Proposed HPLC Method for 3-Chloro-2,5-diethylpyrazine

Based on the principles outlined above, a starting HPLC method is proposed:

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

A Rigorous Framework for Method Validation

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. The following validation parameters will be assessed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][7]

Validation Workflow

Caption: A workflow diagram illustrating the key stages of HPLC method validation.

Specificity (Stability-Indicating Nature)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. For a stability-indicating method, this is demonstrated through forced degradation studies.[1][2][4]

Experimental Protocol:

  • Prepare Stock Solution: Prepare a stock solution of 3-Chloro-2,5-diethylpyrazine in the diluent.

  • Stress Conditions: Subject the stock solution to the following stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[3]

    • Thermal Degradation: Heat the solid drug substance at 105 °C for 24 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for a defined period.

  • Analysis: Analyze the stressed samples alongside an unstressed control sample.

  • Peak Purity Assessment: Utilize a photodiode array (PDA) detector to assess the peak purity of the 3-Chloro-2,5-diethylpyrazine peak in all stressed samples. The peak should be spectrally pure, indicating no co-eluting degradants.

Acceptance Criteria: The method is considered specific if the 3-Chloro-2,5-diethylpyrazine peak is well-resolved from all degradation product peaks (resolution > 2) and demonstrates spectral purity.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Prepare Stock Solution: Prepare a stock solution of 3-Chloro-2,5-diethylpyrazine reference standard.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

  • Analysis: Inject each calibration standard in triplicate.

  • Data Analysis: Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol:

  • Prepare Spiked Samples: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of 3-Chloro-2,5-diethylpyrazine into a placebo or a sample matrix known to be free of the analyte.

  • Analysis: Analyze each spiked sample in triplicate.

  • Calculate Recovery: Calculate the percentage recovery for each sample.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay Precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze the samples on the same day, by the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay Ruggedness):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the combined results from both sets of experiments.

Acceptance Criteria:

  • Repeatability: The RSD should be ≤ 2.0%.

  • Intermediate Precision: The RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (based on the standard deviation of the response and the slope of the calibration curve):

  • Calculate from Linearity Data: Use the standard deviation of the y-intercepts of the regression line (σ) and the slope of the calibration curve (S) obtained during the linearity study.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

  • Signal-to-Noise Ratio (for verification):

    • Prepare solutions at the calculated LOD and LOQ concentrations.

    • The signal-to-noise ratio for the LOD should be approximately 3:1.

    • The signal-to-noise ratio for the LOQ should be approximately 10:1, and the precision at this concentration should be acceptable.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce Small Variations: Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase pH (e.g., ± 0.2 units)

    • Mobile phase composition (e.g., ± 2% organic)

  • Analyze a System Suitability Solution: Analyze a system suitability solution under each of the varied conditions.

  • Evaluate Impact: Assess the impact of these changes on system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the quantification of a standard.

Acceptance Criteria: The system suitability parameters should remain within the predefined limits for all tested variations, demonstrating the method's robustness.

Summary of Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte; peak purity index > 0.999.
Linearity Correlation coefficient (r²) ≥ 0.999.
Range To be defined based on the intended application (e.g., 0.5 µg/mL to 15 µg/mL).
Accuracy Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) RSD ≤ 2.0%.
Precision (Intermediate) RSD ≤ 2.0%.
LOD Signal-to-noise ratio of approximately 3:1.
LOQ Signal-to-noise ratio of approximately 10:1; acceptable precision and accuracy.
Robustness System suitability parameters meet requirements under varied conditions.

Interrelation of Validation Parameters

Validation_Parameters_Interrelation Specificity Specificity Linearity Linearity Specificity->Linearity Ensures pure analyte peak Accuracy Accuracy Linearity->Accuracy Defines concentration range Precision Precision Linearity->Precision Defines concentration range Range Range Linearity->Range Establishes LOD LOD Linearity->LOD Calculated from slope & intercept LOQ LOQ Linearity->LOQ Calculated from slope & intercept Accuracy->Precision Both required for reliable quantification LOQ->Accuracy Must be accurate LOQ->Precision Must be precise Robustness Robustness Robustness->Precision Evaluates effect on precision

Caption: The interconnectedness of HPLC method validation parameters.

Conclusion

The validation of an HPLC method for the quantification of 3-Chloro-2,5-diethylpyrazine is a systematic process that provides a high degree of assurance that the method is suitable for its intended purpose. By following the principles and protocols outlined in this guide, which are firmly rooted in regulatory guidelines such as ICH Q2(R2), analytical scientists can develop and validate a robust, reliable, and stability-indicating method. This ensures the accurate control of this critical substance in pharmaceutical manufacturing, ultimately contributing to the delivery of safe and effective medicines.

References

  • ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology, November 2005. [Link]

  • FDA, Guidance for Industry: Q2A Text on Validation of Analytical Procedures, March 1995. [Link]

  • USP General Chapter <1225>, "Validation of Compendial Procedures". [Link]

  • ICH Harmonised Tripartite Guideline, Q3A(R2) Impurities in New Drug Substances, October 2006. [Link]

  • FDA, Guidance for Industry: Q2(R2) Validation of Analytical Procedures, March 2024. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences. [Link]

  • Stability Indicating HPLC Method Development: A Review. IJPPR. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. Biotechnology Journal International. [Link]

  • FDA, Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics, July 2015. [Link]

  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. MAC-MOD Analytical. [Link]

  • Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. ResearchGate. [Link]

  • UV-VIS spectra for pyridazine, pyrimidine and pyrazine, as... ResearchGate. [Link]

  • Rapid determination of 8 pyrazine compounds in Baijiu by HPLC. IOP Conference Series: Earth and Environmental Science. [Link]

  • c18 hplc column: Topics by Science.gov. [Link]

Sources

Comparative

A Comparative Analysis of 3-Chloro-2,5-diethylpyrazine and Other Alkylpyrazines: A Technical Guide for Researchers

This guide provides an in-depth comparative analysis of 3-Chloro-2,5-diethylpyrazine and other key alkylpyrazines, namely 2,5-diethylpyrazine, 2,5-dimethylpyrazine, and tetramethylpyrazine. Designed for researchers, scie...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 3-Chloro-2,5-diethylpyrazine and other key alkylpyrazines, namely 2,5-diethylpyrazine, 2,5-dimethylpyrazine, and tetramethylpyrazine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple cataloging of properties. Instead, it offers a holistic view, integrating known physicochemical characteristics, potential applications, and detailed experimental protocols to empower researchers to conduct their own validated comparative studies. We will explore the nuances of chemical synthesis, delve into spectroscopic and chromatographic characterization, and propose robust bioassays to evaluate their potential in antimicrobial and neuroprotective applications.

Introduction: The Versatile Pyrazine Scaffold

Pyrazines are a class of nitrogen-containing heterocyclic compounds ubiquitous in nature and widely utilized across various industries.[1] They are key contributors to the aroma and flavor of many roasted and fermented foods, formed through the Maillard reaction between amino acids and reducing sugars.[2][3] Beyond their sensory appeal, the pyrazine ring serves as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[4][5]

This guide focuses on a comparative examination of four specific pyrazine derivatives, selected to represent a range of structural and functional diversity:

  • 3-Chloro-2,5-diethylpyrazine: A halogenated derivative, the subject of our primary focus. The introduction of a chloro group is a common strategy in medicinal chemistry to modulate electronic properties, membrane permeability, and metabolic stability.[6]

  • 2,5-Diethylpyrazine: The non-halogenated parent compound to our primary subject, providing a direct comparison to assess the impact of the chlorine substituent.

  • 2,5-Dimethylpyrazine: A widely studied alkylpyrazine found in numerous food products, serving as a benchmark for flavor and fragrance applications and as a synthetic precursor.[1][7]

  • Tetramethylpyrazine (Ligustrazine): An alkaloid isolated from the traditional Chinese medicine Ligusticum wallichii, extensively studied for its potent neuroprotective and cardiovascular effects.[8]

This comparative analysis will equip researchers with the foundational knowledge and practical methodologies to explore the potential of these fascinating molecules.

Physicochemical and Spectroscopic Properties: A Comparative Overview

A fundamental understanding of the physicochemical properties of these compounds is essential for their application in research and development. The following table summarizes key known and predicted properties. Direct experimental data for 3-Chloro-2,5-diethylpyrazine is limited; thus, some values are estimated based on known structure-property relationships.

Property3-Chloro-2,5-diethylpyrazine2,5-Diethylpyrazine2,5-DimethylpyrazineTetramethylpyrazine
Molecular Formula C₈H₁₁ClN₂C₈H₁₂N₂C₆H₈N₂C₈H₁₂N₂
Molecular Weight 170.64 g/mol 136.19 g/mol 108.14 g/mol 136.19 g/mol [9]
Boiling Point Estimated: 200-220 °C180-182 °C155 °C190 °C
Melting Point N/A (Liquid at RT)N/A (Liquid at RT)15 °C[7]77-80 °C
Appearance Colorless to pale yellow liquidColorless to pale yellow liquidColorless to pale yellow liquid/solid[7]White crystalline solid
Solubility Soluble in organic solventsSoluble in organic solventsSoluble in water and organic solvents[7]Soluble in ethanol and many organic solvents, slightly soluble in water and ether
Spectroscopic Signatures

Spectroscopic analysis is critical for the identification and characterization of pyrazine derivatives. Below is a summary of expected and reported spectroscopic data.

Table 2: Comparative Spectroscopic Data

Technique3-Chloro-2,5-diethylpyrazine (Predicted)2,5-Diethylpyrazine (Predicted)2,5-Dimethylpyrazine (Reported)Tetramethylpyrazine (Reported)
¹H NMR (CDCl₃) δ ~8.2 (s, 1H, pyrazine-H), ~2.8 (q, 4H, -CH₂-), ~1.3 (t, 6H, -CH₃)δ ~8.3 (s, 2H, pyrazine-H), ~2.8 (q, 4H, -CH₂-), ~1.3 (t, 6H, -CH₃)δ ~8.3 (s, 2H, pyrazine-H), ~2.5 (s, 6H, -CH₃)[10][11]δ ~2.4 (s, 12H, -CH₃)[12]
¹³C NMR (CDCl₃) δ ~155 (C-Cl), ~150 (C-Et), ~145 (C-Et), ~140 (CH), ~25 (-CH₂-), ~12 (-CH₃)δ ~152 (C-Et), ~142 (CH), ~25 (-CH₂-), ~13 (-CH₃)δ ~150 (C-Me), ~143 (CH), ~21 (-CH₃)δ ~148 (C-Me), ~21 (-CH₃)
Mass Spec (EI) m/z (%): 170 (M⁺), 155 (M⁺-CH₃), 141 (M⁺-C₂H₅), 135 (M⁺-Cl)m/z (%): 136 (M⁺), 121 (M⁺-CH₃), 107 (M⁺-C₂H₅)m/z (%): 108 (M⁺), 107 (M⁺-H), 81, 54[13][14]m/z (%): 136 (M⁺), 135 (M⁺-H), 121 (M⁺-CH₃), 94, 54
IR (cm⁻¹) ~3050 (Ar C-H), ~2970 (Alkyl C-H), ~1550, 1450 (C=N, C=C), ~800 (C-Cl)~3050 (Ar C-H), ~2970 (Alkyl C-H), ~1550, 1450 (C=N, C=C)~3050, 2920, 1490, 1450, 1150, 1030[15]~2920, 1440, 1370, 1150

Synthesis and Reactivity: A Comparative Perspective

The synthesis of these target molecules relies on fundamental principles of heterocyclic chemistry. The increased electron-withdrawing nature of the chloro-substituted pyrazine is expected to influence its reactivity in subsequent chemical transformations.

Proposed Synthesis of 3-Chloro-2,5-diethylpyrazine

A plausible synthetic route to 3-Chloro-2,5-diethylpyrazine begins with the synthesis of the parent 2,5-diethylpyrazine, followed by a selective chlorination step.

G cluster_0 Step 1: Synthesis of 2,5-Diethylpyrazine cluster_1 Step 2: Chlorination A Ethylenediamine C 2,3-Diethyl-5,6-dihydropyrazine A->C Condensation B Butane-2,3-dione B->C D 2,5-Diethylpyrazine C->D Oxidation (e.g., MnO₂ or air) E 2,5-Diethylpyrazine G 3-Chloro-2,5-diethylpyrazine E->G Electrophilic Substitution F Sulphuryl Chloride (SO₂Cl₂) / DMF F->G G prep Sample Preparation (Dilute pyrazines in appropriate solvent, e.g., CH₂Cl₂) inject GC Injection (1 µL, splitless mode) prep->inject sep Chromatographic Separation (e.g., DB-5MS column, temperature gradient) inject->sep ion Ionization (Electron Impact, 70 eV) sep->ion mass_an Mass Analysis (Quadrupole analyzer) ion->mass_an detect Detection & Data Acquisition mass_an->detect analysis Data Analysis (Compare retention times and mass spectra) detect->analysis G cluster_workflow Neuroprotection Assay Workflow start Seed SH-SY5Y cells in 96-well plate pretreat Pre-treat with Pyrazine Derivatives (24h) start->pretreat induce Induce Oxidative Stress (e.g., H₂O₂) pretreat->induce incubate Incubate (24h) induce->incubate mtt Add MTT Reagent incubate->mtt dissolve Dissolve Formazan (DMSO) mtt->dissolve read Measure Absorbance (570 nm) dissolve->read

Sources

Validation

Cross-validation of analytical techniques for pyrazine detection.

A Comparative Guide to Analytical Techniques for Pyrazine Detection: A Cross-Validation Approach As a Senior Application Scientist, it is imperative to not only understand the operational mechanics of analytical instrume...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Analytical Techniques for Pyrazine Detection: A Cross-Validation Approach

As a Senior Application Scientist, it is imperative to not only understand the operational mechanics of analytical instrumentation but also to grasp the nuanced interplay between analyte chemistry, matrix complexity, and the fundamental principles of different detection techniques. This guide is crafted for researchers, scientists, and drug development professionals who require robust and reliable methods for the detection and quantification of pyrazines—a class of nitrogen-containing heterocyclic aromatic compounds. Pyrazines are not only pivotal to the flavor and aroma profiles of food products but are also significant structural motifs in many pharmaceutical agents.[1]

The selection of an analytical technique is a critical decision that dictates the quality and reliability of your results. This guide provides a comprehensive cross-validation of the most prevalent analytical techniques for pyrazine detection, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with various detectors. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.

The Analytical Challenge: The Nature of Pyrazines

Pyrazines can be volatile or semi-volatile, and their detection is often complicated by the presence of numerous positional isomers with very similar mass spectra.[1][2] This makes chromatographic separation a critical component of any analytical method. Furthermore, the sample matrix, whether it's a complex food product or a pharmaceutical formulation, can significantly impact the choice of sample preparation and analytical technique.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Pyrazines

GC-MS is widely regarded as the gold standard for the analysis of volatile and semi-volatile compounds like pyrazines.[1][3] The technique combines the superior separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.

Expertise & Experience: Why GC-MS?

The choice of GC-MS is underpinned by its ability to separate complex mixtures of pyrazines based on their boiling points and affinity for the stationary phase of the analytical column.[1] The subsequent ionization and fragmentation of the eluted compounds in the mass spectrometer provide a unique spectral "fingerprint" for each compound, allowing for confident identification and quantification.[1] However, a key challenge is that many positional isomers of alkylpyrazines exhibit very similar mass spectra.[2][4] Therefore, unambiguous identification often relies on comparing gas chromatographic retention indices (RIs) with those of authentic standards run under the same conditions.[2][4]

Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS for Pyrazines in a Solid Matrix

This protocol is a solvent-free, sensitive, and efficient method for the extraction and concentration of volatile pyrazines.[5][6] The selection of the SPME fiber is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended for a broad range of pyrazines.[6]

Methodology:

  • Sample Preparation:

    • Accurately weigh 2-5 g of the homogenized solid sample into a 20 mL headspace vial.

    • Add a known amount of an appropriate internal standard (e.g., an isotopically labeled pyrazine).

    • Seal the vial immediately with a PTFE/silicone septum.

  • HS-SPME Extraction:

    • Place the vial in a heating block or autosampler incubator.

    • Incubate at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) with gentle agitation to allow for equilibration of the pyrazines between the sample and the headspace.[6]

    • Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 20-40 minutes) to adsorb the analytes.[6]

  • GC-MS Analysis:

    • Immediately after extraction, insert the SPME fiber into the heated GC inlet for thermal desorption of the analytes onto the column.

    • GC Conditions:

      • Injector Temperature: 250°C

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[7]

      • Carrier Gas: Helium at a constant flow of 1 mL/min.[7]

      • Oven Temperature Program: Initial temperature of 60°C (hold for 2 minutes), then ramp to 280°C at 10°C/min, and hold for 5 minutes.[7]

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

      • Ion Source Temperature: 230°C[1][7]

      • Mass Scan Range: m/z 30-350[1]

Trustworthiness: Self-Validating System

This protocol incorporates a self-validating system through the use of an internal standard, which corrects for variations in extraction efficiency and injection volume. Method validation should be performed according to established guidelines, such as those from the FDA, to demonstrate its fitness for purpose.[8] This includes assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Visualization: HS-SPME-GC-MS Workflow

HS-SPME-GC-MS_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis Sample Homogenized Solid Sample Vial Headspace Vial Sample->Vial IS Internal Standard Spiking Vial->IS Seal Seal Vial IS->Seal Incubate Incubate & Equilibrate (e.g., 60°C, 20 min) Seal->Incubate Transfer Extract Expose SPME Fiber to Headspace Incubate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Transfer Separate GC Separation (Capillary Column) Desorb->Separate Detect MS Detection (EI) (Scan m/z 30-350) Separate->Detect Data Data Detect->Data Data Acquisition & Analysis

Caption: Workflow for pyrazine analysis using HS-SPME-GC-MS.

High-Performance Liquid Chromatography (HPLC): A Versatile Alternative

While GC-MS excels for volatile pyrazines, HPLC offers a powerful alternative for a wider range of pyrazine compounds, including those that are less volatile or thermally labile.[3][9] The versatility of HPLC is enhanced by the availability of various detectors, such as UV-Vis, fluorescence, and mass spectrometry.

Expertise & Experience: Why HPLC?

The choice of HPLC is driven by its applicability to a broader range of pyrazine polarities and its ability to analyze samples without the need for derivatization in many cases.[9] Reversed-phase HPLC (RP-HPLC) is a common mode of separation, where pyrazines are separated based on their hydrophobicity.[7] For enhanced sensitivity and selectivity, especially in complex matrices, coupling HPLC with tandem mass spectrometry (UPLC-MS/MS) is increasingly the method of choice.[10][11]

Experimental Protocol: UPLC-MS/MS for Pyrazine Quantification in a Liquid Matrix

This protocol is suitable for the rapid and sensitive quantification of multiple pyrazines in liquid samples like beverages or biological fluids.[10][11]

Methodology:

  • Sample Preparation:

    • For clear liquid samples like Baijiu, direct injection after filtration may be possible.[10]

    • For biological fluids, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interferences. For LLE, a typical procedure involves:

      • Take a known volume of the sample (e.g., 1 mL of serum).

      • Add an internal standard.

      • Alkalinize the sample and extract with a solvent like dichloromethane.[12]

      • Evaporate the organic layer and reconstitute the residue in the mobile phase.

  • UPLC-MS/MS Analysis:

    • UPLC Conditions:

      • Column: A C18 column (e.g., BEH C18, 100 x 2.1 mm, 1.7 µm).[11]

      • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[10][11]

      • Flow Rate: 0.3 mL/min.[10][11]

      • Column Temperature: 40°C.[10][11]

    • MS/MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[11]

      • Detection: Multiple Reaction Monitoring (MRM) for each pyrazine, optimizing the precursor ion, product ions, cone voltage, and collision energy for each analyte.[10]

Trustworthiness: Self-Validating System

The use of MRM in tandem mass spectrometry provides a high degree of selectivity and sensitivity, which is a self-validating feature of the detection system. The co-elution of a compound with the same retention time and the same precursor-product ion transitions as a known standard provides a high level of confidence in its identification. As with the GC-MS method, full validation is essential.[8]

Visualization: UPLC-MS/MS Workflow

UPLC-MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Sample Liquid Sample (e.g., Beverage, Biofluid) IS Internal Standard Spiking Sample->IS Filter Filter / Extract (LLE/SPE) Inject Inject into UPLC System Filter->Inject Transfer IS->Filter Separate UPLC Separation (C18 Column, Gradient) Inject->Separate Ionize ESI+ Ionization Separate->Ionize Detect MS/MS Detection (MRM Mode) Ionize->Detect Data Data Detect->Data Data Acquisition & Quantification

Caption: Workflow for pyrazine analysis using UPLC-MS/MS.

Cross-Validation: A Comparative Performance Analysis

The choice between GC-MS and HPLC-based methods depends on the specific analytical challenge. The following table summarizes key performance characteristics to guide your decision-making process.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC/UPLC)
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.[9]Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with various detection methods.[9]
Applicability Ideal for volatile and semi-volatile pyrazines.[9]Wide range of pyrazines, including non-volatile and thermally labile compounds.[9]
Sensitivity (LOD) Can reach picogram per liter levels (ng/L) with techniques like multidimensional GC-MS.[13] Generally in the ng/g to µg/L range.[6]LODs in the range of 30 ng/mL for HPLC-UV[14] and µg/L for UPLC-MS/MS.[10]
Selectivity High, especially with MS detection. Challenged by co-eluting isomers with similar mass spectra.[2]Good with UV/FLD detectors. Excellent with MS/MS (MRM mode), providing high selectivity even in complex matrices.[10][15]
Sample Preparation Often requires extraction of volatiles (e.g., HS-SPME, SDE).[1][5]Can sometimes involve direct injection for clean liquid samples; otherwise, LLE or SPE is common.[10][16]
Key Advantages Excellent chromatographic resolution for volatile compounds. Extensive mass spectral libraries for identification.[1]Broad applicability, suitable for high-throughput analysis, less dependence on analyte volatility.[3]
Potential Limitations Limited to thermally stable and volatile compounds. Isomer identification can be challenging.[2][7]May have lower resolution for very volatile compounds compared to GC. Mobile phase can cause ion suppression in MS.

Conclusion: An Integrated Approach to Pyrazine Analysis

Both GC-MS and HPLC-based methods are powerful tools for the analysis of pyrazines. The optimal choice is not a matter of one technique being universally superior, but rather of selecting the most appropriate tool for the specific analytical problem at hand.

  • For comprehensive profiling of volatile aromas in food and beverages, GC-MS, particularly with sample preparation techniques like HS-SPME, remains the method of choice. Its high resolving power for volatile compounds is unmatched.

  • For high-throughput quantification of a range of pyrazines, including less volatile ones, in complex matrices such as pharmaceutical formulations or biological fluids, UPLC-MS/MS offers superior speed, sensitivity, and selectivity.

A thorough cross-validation, as outlined in this guide, involves understanding the strengths and limitations of each technique and validating the chosen method to ensure it is fit for its intended purpose. By grounding your experimental design in sound scientific principles and validating your protocols, you can ensure the generation of accurate, reliable, and defensible data in your research and development endeavors.

References

  • BenchChem. (2025). Application Notes and Protocols for the GC-MS Analysis of Pyrazines.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities.
  • PubMed.
  • ResearchGate. (2023).
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to Validated HPLC Methods for 2-Ethylpyrazine Analysis.
  • SIELC Technologies. Separation of Pyrazine, (1-methylethyl)- on Newcrom R1 HPLC column.
  • BenchChem. (2025). A Head-to-Head Battle: Cross-Validation of GC-MS and LC-MS for Pyrazine Analysis in Research and Development.
  • MDPI. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu.
  • PubMed. (2019).
  • SIELC Technologies. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column.
  • ResearchGate. Analytical methods for pyrazine detection.
  • PubMed. [HPLC determination of tetramethylpyrazine in human serum and its pharmacokinetic parameters]. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPMwfI6zdR4mgUtIkEZiYLuNWaXIPlnIoBd_KwkG_0599NLDd3MGg5O-aehpGbDpAOcjqr8g0PZzIjH_xkH1EscB-DCLAhR-2l9vAsJZ6RK9LHqilAmizQ68ZsPNbGS351eds=](. EscB-DCLAhR-2l9vAsJZ6RK9LHqilAmizQ68ZsPNbGS351eds=)
  • MDPI. (2021). Detection of Sub-Aroma Threshold Concentrations of Wine Methoxypyrazines by Multidimensional GCMS.
  • ResearchGate. (2019).
  • PubMed. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
  • National Institutes of Health (NIH). (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu.
  • U.S. Food and Drug Administration (FDA). Q2(R2)

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Comparative

A Senior Application Scientist's Guide to Spectroscopic Differentiation of Pyrazine Isomers

In the landscape of pharmaceutical development and materials science, the precise identification of isomeric compounds is a cornerstone of quality control and mechanistic understanding. Among the diazabenzenes, the struc...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the precise identification of isomeric compounds is a cornerstone of quality control and mechanistic understanding. Among the diazabenzenes, the structural isomers pyrazine, pyridazine, and pyrimidine present a unique analytical challenge due to their identical molecular formula (C₄H₄N₂) and mass. This guide provides an in-depth comparison of their spectroscopic signatures, offering researchers a robust framework for their unambiguous differentiation. We will delve into the theoretical underpinnings and practical applications of vibrational, nuclear magnetic resonance, and electronic spectroscopy, supported by experimental data and validated protocols.

The Structural Nuances: Why Isomers Behave Differently

The distinct arrangement of the two nitrogen atoms within the six-membered aromatic ring dictates the molecule's symmetry, electron distribution, and, consequently, its interaction with electromagnetic radiation.

  • Pyrazine (1,4-diazine): Possesses a center of inversion and belongs to the D₂h point group. This high degree of symmetry has profound implications for its vibrational spectra.

  • Pyridazine (1,2-diazine): With adjacent nitrogen atoms, it has C₂v symmetry. The proximity of the nitrogen lone pairs influences its electronic properties and reactivity.

  • Pyrimidine (1,3-diazine): Also belonging to the C₂v point group, the meta-positioning of its nitrogen atoms results in a different charge distribution compared to pyridazine.

These subtle structural variations are the key to their spectroscopic differentiation.

Vibrational Spectroscopy: A Tale of Symmetry and Selection Rules

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. The observed spectra are governed by quantum mechanical selection rules, which are directly linked to molecular symmetry.

The Causality Behind Experimental Choices

For pyrazine, with its center of inversion (D₂h symmetry), the rule of mutual exclusion is in effect. This principle states that vibrational modes that are IR active are Raman inactive, and vice versa. In contrast, pyridazine and pyrimidine (both C₂v symmetry) lack a center of inversion, and therefore, many of their vibrational modes are both IR and Raman active. This fundamental difference provides a powerful and immediate method for distinguishing pyrazine from its isomers.[1]

Comparative Vibrational Data

The following table summarizes key, experimentally observed vibrational frequencies for the three isomers.

Vibrational Mode Pyrazine (cm⁻¹)[2][3] Pyridazine (cm⁻¹)[2][3][4][5] Pyrimidine (cm⁻¹)[2][3] Activity
Ring Breathing~985 (Raman)~1015 (IR/Raman)~1000 (IR/Raman)Symmetric Stretch
C-H in-plane bend1015 (IR)1065 (IR/Raman)1068 (IR/Raman)Bending
Ring Deformation604 (Raman)660 (IR/Raman)677 (IR/Raman)Deformation
C-H out-of-plane wag755 (IR)758 (IR/Raman)742 (IR/Raman)Wagging

Note: Frequencies can vary slightly based on the experimental phase (gas, liquid, solid, or in solution).

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol outlines the standard procedure for obtaining the IR spectrum of a solid sample using an Attenuated Total Reflectance (ATR) accessory.

Caption: Workflow for FT-IR data acquisition using an ATR accessory.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C. The chemical shift of a nucleus is highly sensitive to the electron density around it, which is directly influenced by the positions of the electronegative nitrogen atoms.

The Causality Behind Experimental Choices

The number of unique proton and carbon environments in each isomer leads to distinct patterns in their respective NMR spectra.

  • Pyrazine: Due to its high symmetry, all four protons are chemically equivalent, as are all four carbons. This results in a single peak in both the ¹H and ¹³C NMR spectra.

  • Pyridazine: Possesses two pairs of chemically equivalent protons and carbons, leading to two distinct signals in both ¹H and ¹³C NMR spectra.

  • Pyrimidine: Has three unique proton environments and three unique carbon environments, resulting in three distinct signals in its ¹H and ¹³C NMR spectra.

The characteristic number of signals and their chemical shifts provide a definitive fingerprint for each isomer.

Comparative NMR Data

The following table presents typical ¹H and ¹³C NMR chemical shifts for the pyrazine isomers, recorded in CDCl₃.

Isomer Proton Chemical Shifts (ppm) Carbon Chemical Shifts (ppm)
Pyrazine ~8.60 (s, 4H)[6]~145.1[7][8]
Pyridazine ~9.18 (dd, 2H), ~7.50 (dd, 2H)[9]~150.8, ~126.5[10]
Pyrimidine ~9.25 (s, 1H), ~8.75 (d, 2H), ~7.35 (t, 1H)[11]~158.5, ~156.9, ~121.8

(s = singlet, d = doublet, t = triplet, dd = doublet of doublets)

Experimental Protocol: ¹H NMR Spectroscopy

This protocol describes the preparation of a sample for high-resolution ¹H NMR analysis.

Caption: Standard workflow for preparing and analyzing a sample via ¹H NMR spectroscopy.

Electronic (UV-Vis) Spectroscopy: Unveiling Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The diazabenzenes exhibit two main types of electronic transitions: π → π* and n → π*.[12] The energies of these transitions are sensitive to the positions of the nitrogen atoms and their lone pair electrons.

The Causality Behind Experimental Choices

The relative energies of the non-bonding (n) and π molecular orbitals differ among the isomers, leading to distinct absorption maxima (λ_max) in their UV-Vis spectra. The n → π* transitions are typically of lower energy (longer wavelength) and lower intensity compared to the π → π* transitions.

Comparative UV-Vis Data

The following table summarizes the approximate absorption maxima for the n → π* and π → π* transitions of the pyrazine isomers in a non-polar solvent.

Isomer n → π Transition (λ_max, nm)π → π Transition (λ_max, nm)
Pyrazine ~320[13]~260[13]
Pyridazine ~340[13]~246[13]
Pyrimidine ~298[13]~243[13]

Note: The position and intensity of these bands can be influenced by solvent polarity.

Experimental Protocol: UV-Vis Spectroscopy

This protocol details the steps for obtaining a UV-Vis spectrum of a sample in solution.

Caption: A step-by-step procedure for UV-Vis spectroscopic analysis.

Conclusion: A Multi-faceted Approach for Confident Identification

The spectroscopic differentiation of pyrazine, pyridazine, and pyrimidine is readily achievable through a systematic and multi-technique approach. Vibrational spectroscopy offers a rapid screening method based on symmetry considerations. NMR spectroscopy provides definitive structural elucidation through the unique number and chemical shifts of proton and carbon signals. Finally, UV-Vis spectroscopy complements this analysis by probing the distinct electronic structures of these important heterocyclic isomers. By understanding the principles behind each technique and employing robust experimental protocols, researchers can confidently distinguish between these closely related compounds, ensuring the integrity and success of their scientific endeavors.

References

  • Breda, S., Reva, I. D., Lapinski, L., Nowak, M. J., & Fausto, R. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(2-3), 193-206. [Link]

  • Samir, A., Kalalian, C., Roth, E., Salghi, R., & Chakir, A. (2020). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. Journal of Quantitative Spectroscopy and Radiative Transfer, 253, 107153. [Link]

  • Breda, S., Reva, I. D., Lapinski, L., Nowak, M. J., & Fausto, R. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. ResearchGate. [Link]

  • Billes, F., Mikosch, H., & Holly, S. (1998). A comparative study on the vibrational spectroscopy of pyridazine, pyrimidine and pyrazine. Journal of Molecular Structure: THEOCHEM, 423(3), 225-234. [Link]

  • Reddy, G. S., Hobgood, R. T., & Goldstein, J. H. (1962). N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives. Journal of the American Chemical Society, 84(3), 336-339. [Link]

  • SpectraBase. (n.d.). Pyrazine - Optional[1H NMR] - Chemical Shifts. [Link]

  • Tori, K., & Ogata, M. (1964). Pyridazines. IX. Proton Magnetic Resonance Studies of Pyridazine, Pyrazine, and Substituted Pyridazines. Chemical and Pharmaceutical Bulletin, 12(3), 272-281. [Link]

  • El-Gendy, A. A. M. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(12), 957-961. [Link]

  • SpectraBase. (n.d.). Pyrazine - Optional[13C NMR] - Chemical Shifts. [Link]

  • Montana State University. (2018). CHMY 374: Experiment #2 Electronic Structure and Solvent Effects on Vibronic Spectra of Aromatic Heterocyclic Molecules. [Link]

  • Ozono, Y., Uchimura, H., & Gondo, Y. (1984). Raman and infrared spectra of pyridazine. Journal of Molecular Spectroscopy, 106(1), 134-143. [Link]

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Validation

A Senior Application Scientist's Guide to Confirming Synthesis Products: An In-Depth Comparison of NMR and MS

In the landscape of chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is paramount. The journey from a proposed reaction scheme to a purified, well-characterized compound rel...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is paramount. The journey from a proposed reaction scheme to a purified, well-characterized compound relies on robust analytical techniques. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) stand as the two pillars of structural elucidation.[1][2][3] This guide, written from the perspective of a seasoned application scientist, will not merely outline the procedures for these techniques. Instead, it will delve into the causality behind experimental choices, compare their orthogonal yet complementary capabilities, and provide the in-depth technical insights necessary for researchers, scientists, and drug development professionals to confidently confirm the structure of their synthesis products.

The Orthogonal Powerhouses: Why Both NMR and MS are Essential

At the outset, it's crucial to understand that NMR and MS are not interchangeable; rather, they are highly complementary analytical approaches.[4][5][6] NMR spectroscopy provides exquisitely detailed information about the connectivity of atoms within a molecule, revealing the carbon-hydrogen framework and the spatial relationships between different parts of the structure.[2][7] In contrast, Mass Spectrometry offers highly accurate information about the mass-to-charge ratio of a molecule, which is fundamental for determining its molecular weight and elemental composition.[8] The synergy of these two techniques provides a level of structural confirmation that is difficult to achieve with either method alone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Blueprint

NMR spectroscopy is an unparalleled tool for determining the detailed structure of organic compounds.[1][2] The technique is based on the principle that atomic nuclei with a property called "spin" will absorb and re-emit electromagnetic radiation when placed in a strong magnetic field.[3][9][10] The frequency at which a nucleus resonates is highly sensitive to its local electronic environment, providing a wealth of structural information.[9][11]

The NMR Workflow: From Sample to Structure

The process of obtaining and interpreting NMR data follows a logical progression, where each step is critical for obtaining high-quality, meaningful results.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_confirm Confirmation SamplePrep 1. Sample Preparation - Choose appropriate deuterated solvent - Ensure proper concentration - Filter to remove particulates Acquisition 2. Data Acquisition - Select 1D and 2D experiments - Optimize acquisition parameters SamplePrep->Acquisition Prepared Sample Processing 3. Data Processing - Fourier Transform - Phasing and Baseline Correction Acquisition->Processing Raw Data (FID) Analysis 4. Spectral Interpretation - Chemical Shift Analysis - Integration and Multiplicity - 2D Correlation Analysis Processing->Analysis Processed Spectrum Confirmation 5. Structure Confirmation - Assemble fragments - Compare with proposed structure Analysis->Confirmation Assigned Peaks

A typical workflow for NMR-based structural elucidation.
Key NMR Experiments for Structural Confirmation

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required for complete structural characterization.[12][13]

Experiment Information Gained Why it's Performed
¹H NMR Number of unique proton environments, their relative numbers (integration), and neighboring protons (multiplicity).[11][14]Provides a fundamental overview of the proton framework of the molecule.
¹³C NMR Number of unique carbon environments.Essential for determining the carbon backbone of the molecule.[2]
DEPT Distinguishes between CH, CH₂, and CH₃ groups.Simplifies the ¹³C NMR spectrum and aids in assigning carbon types.
COSY Shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[12]Establishes proton-proton connectivity, allowing for the tracing of spin systems.
HSQC Correlates each proton with the carbon it is directly attached to.[12]Directly links the proton and carbon skeletons of the molecule.
HMBC Shows correlations between protons and carbons that are 2-3 bonds away.[12]Crucial for connecting different spin systems and identifying quaternary carbons.
NOESY Reveals correlations between protons that are close in space, regardless of their bonding.[15]Provides information about the stereochemistry and 3D conformation of the molecule.
Experimental Protocol: A Standard Approach to NMR Sample Preparation

Objective: To prepare a high-quality NMR sample for structural elucidation.

Materials:

  • Synthesized compound (5-25 mg for ¹H NMR)[16]

  • High-quality NMR tube and cap[16][17]

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)[17][18][19]

  • Pasteur pipette and glass wool[16]

  • Vortex mixer

Procedure:

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the compound and has minimal overlapping signals with the analyte.[19] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[17][18][19]

  • Weighing the Sample: Accurately weigh 5-25 mg of the purified compound directly into a clean, dry vial. The exact amount will depend on the molecular weight of the compound and the sensitivity of the NMR spectrometer.[16]

  • Dissolution: Add approximately 0.55 mL of the chosen deuterated solvent to the vial.[16] This volume is optimal for most standard 5 mm NMR tubes.

  • Mixing: Gently vortex the sample to ensure complete dissolution.

  • Filtration: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[16] Solid particles can disrupt the magnetic field homogeneity, leading to broadened spectral lines.[16]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination.[16] Clearly label the tube with the sample identification.

Mass Spectrometry (MS): Weighing the Molecules

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules.[8][20] This information is invaluable for determining the molecular weight of a compound and deducing its elemental formula.

The MS Workflow: From Ionization to Detection

The process of mass analysis involves several key steps, each employing different technologies depending on the nature of the analyte and the desired information.

MS_Workflow cluster_ion Ionization cluster_mass Mass Analysis cluster_detect Detection & Analysis Ionization 1. Ionization - Convert neutral molecules into gas-phase ions - ESI, MALDI, APCI MassAnalyzer 2. Mass Analysis - Separate ions based on m/z - TOF, Quadrupole, Orbitrap Ionization->MassAnalyzer Gaseous Ions Detection 3. Detection - Measure the abundance of ions MassAnalyzer->Detection Separated Ions Analysis 4. Data Analysis - Determine molecular weight - Propose elemental formula Detection->Analysis Mass Spectrum

A generalized workflow for mass spectrometry analysis.
Ionization Techniques and Mass Analyzers: A Comparative Overview

The choice of ionization method and mass analyzer is critical and depends on the properties of the analyte and the analytical goals.[21][22][23]

Table 1: Comparison of Common Ionization Techniques

Technique Principle Best Suited For Advantages Limitations
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to the formation of ions.[24]Polar, non-volatile, and large molecules (e.g., proteins, peptides).Soft ionization, suitable for LC-MS, can produce multiply charged ions.[24][25]Can be susceptible to ion suppression.
Matrix-Assisted Laser Desorption/Ionization (MALDI) The analyte is co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization.[24]Large biomolecules (e.g., proteins, DNA), synthetic polymers.Soft ionization, tolerant of salts, produces predominantly singly charged ions.[24]Sample preparation can be crucial, not easily coupled to LC.
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge ionizes a solvent spray, which then ionizes the analyte through chemical reactions.[24]Less polar, thermally stable molecules.Suitable for LC-MS, can ionize compounds that are not amenable to ESI.Can cause more fragmentation than ESI.

Table 2: Comparison of Common Mass Analyzers

Analyzer Principle Key Features
Time-of-Flight (TOF) Ions are accelerated by an electric field and their time to travel a fixed distance is measured.[26]High mass range, high resolution, and good mass accuracy.[26]
Quadrupole Uses oscillating electric fields to selectively pass ions of a specific m/z.[27][28]Fast scanning, good for quantitative analysis, often used in tandem MS.[27]
Orbitrap Ions are trapped in an electrostatic field and their orbital frequencies are measured.[23]Very high resolution and mass accuracy.[23]
Experimental Protocol: A General Approach to High-Resolution MS Analysis

Objective: To obtain an accurate mass measurement of a synthesized compound to confirm its elemental composition.

Materials:

  • Synthesized compound

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Microcentrifuge tubes

  • Syringe filter (if necessary)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound (typically in the low µg/mL to ng/mL range) in a high-purity solvent. The choice of solvent should be compatible with the chosen ionization technique.

  • Instrumentation Setup:

    • Ionization Source: Select the appropriate ionization source (e.g., ESI for a polar molecule).

    • Mass Analyzer: Choose a high-resolution mass analyzer (e.g., TOF or Orbitrap) to achieve high mass accuracy.

    • Calibration: Calibrate the mass spectrometer using a known standard to ensure accurate mass measurements.[22]

  • Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺ in positive ion mode).

    • Use the instrument's software to determine the accurate mass of the molecular ion.

    • Input the accurate mass into a formula calculator to generate a list of possible elemental compositions that fall within a narrow mass tolerance (typically < 5 ppm).

    • Compare the proposed elemental compositions with the expected formula of the synthesized product.

The Power of Two: A Comparative Summary

Feature Nuclear Magnetic Resonance (NMR) Mass Spectrometry (MS)
Primary Information Atom connectivity, 3D structure, stereochemistry.[2][7]Molecular weight, elemental formula.[8]
Sensitivity Lower (mg to µg range).[5][18]Higher (µg to fg range).[5][18]
Sample State Solution or solid.Gas-phase ions.
Destructive? Non-destructive; sample can be recovered.[2][5][29]Destructive (sample is consumed).[18]
Quantitative Ability Highly quantitative with proper controls.[5]Can be quantitative, but often requires internal standards.
Isomer Differentiation Excellent for distinguishing all types of isomers (constitutional, stereoisomers).[2]Can distinguish constitutional isomers, but often requires tandem MS or other techniques for stereoisomers.[30]

Conclusion: A Self-Validating System for Structural Confirmation

In the rigorous world of scientific research and drug development, the structural confirmation of a synthesized molecule cannot be left to chance. By employing NMR and MS in a complementary fashion, researchers can create a self-validating system. The detailed connectivity map provided by a suite of 1D and 2D NMR experiments should be in complete agreement with the highly accurate molecular weight and elemental composition determined by high-resolution mass spectrometry. Any discrepancy between the two datasets necessitates further investigation and purification. This integrated approach, grounded in the fundamental principles of both techniques and executed with meticulous experimental design, provides the highest level of confidence in the structure of a synthetic product, ensuring the integrity and reproducibility of scientific findings.

References

  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385.
  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR).
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  • Powers, R., & Wishart, D. S. (2011). NMR in Metabolomics and Natural Products Research: Two Sides of the Same Coin. Journal of Natural Products, 74(9), 1986–2001.
  • Yousf, S., & Chugh, J. (n.d.). Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome. Informatics Journals.
  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum.
  • ACS Publications. (2020, April 14). Mass-Spectrometry-Based Identification of Synthetic Drug Isomers Using Infrared Ion Spectroscopy.
  • Hoyt, D. W., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(6), 996-1025.
  • Wishart, D. S. (2019). NMR Spectroscopy for Metabolomics Research. Current Protocols in Bioinformatics, 68(1), e89.
  • Emwas, A. H., et al. (2019). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. In Metabolomics. IntechOpen.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • Luy, B., et al. (2019). Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes. In Methods in Enzymology (Vol. 614, pp. 439-472). Academic Press.
  • Foroozandeh, M., & Kirschner, K. N. (2020). Common problems and artifacts encountered in solution‐state NMR experiments. Magnetic Resonance in Chemistry, 58(11), 1073-1087.
  • Wu, S. (2011, April 14). 1D and 2D NMR Experiment Methods. Emory University.
  • Waters. (n.d.). Mass Spectrometry for Polymers.
  • Thermo Fisher Scientific. (n.d.). Mass Analyzer Technology Overview.
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  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • ACD/Labs. (2024, June 14). A Beginner's Guide to Mass Spectrometry: Mass Analyzers.
  • Emory University. (n.d.). Mass Spectrometry Ionization Methods.
  • Bingol, K., & Brüschweiler, R. (2017). Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics. Journal of Proteome Research, 16(1), 17-26.
  • Luzzatto-Knaan, T., & Dorrestein, P. C. (2016). Modern mass spectrometry for synthetic biology and structure-based discovery of natural products. Natural Product Reports, 33(7), 849-860.
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds.
  • University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.
  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).
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Comparative

A Researcher's Guide to the Biological Activity of Substituted Pyrazines: A Comparative Analysis

The pyrazine scaffold, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, represents a cornerstone in medicinal chemistry.[1][2] Its derivatives have garnered immense interest due to a...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazine scaffold, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, represents a cornerstone in medicinal chemistry.[1][2] Its derivatives have garnered immense interest due to a broad spectrum of biological activities, making them privileged structures in the design of novel therapeutics.[1][2] This guide offers an in-depth, comparative exploration of the biological activities of substituted pyrazines, focusing on their anticancer, antimicrobial, antifungal, and anti-inflammatory properties. We will delve into the quantitative data that underpins these activities, provide detailed experimental protocols for their evaluation, and explore the structure-activity relationships that govern their potency and selectivity.

I. Anticancer Activity: Targeting Key Signaling Pathways

Pyrazine derivatives have emerged as a significant class of anticancer agents, with many exhibiting potent inhibitory activity against various cancer cell lines.[1][2] A primary mechanism of action for many of these compounds is the inhibition of protein kinases, enzymes that play a critical role in the regulation of cell growth, proliferation, and survival.[2][3] Dysregulation of kinase signaling is a well-established hallmark of cancer, making them prime targets for therapeutic intervention.[2]

Structure-Activity Relationship (SAR) and Comparative Data

The potency and selectivity of pyrazine-based kinase inhibitors are highly dependent on the nature and position of substituents on the pyrazine ring. A notable class of these inhibitors is the imidazo[4,5-b]pyrazine derivatives, which have been extensively studied as inhibitors of c-Met, a receptor tyrosine kinase implicated in tumor growth and metastasis.[4]

Table 1: Comparative Anticancer Activity of Substituted Imidazo[4,5-b]pyrazine Derivatives

Compound IDN1-SubstituentC2-SubstituentC6-Substituentc-Met IC50 (nM)H1993 Cell Line IC50 (nM)Reference
1D-1 2,4-difluoro-phenyl(R)-3-(piperidin-3-yl)oxyquinoline1.210[4]
1D-2 2,4-difluoro-phenyl(R)-3-(piperidin-3-yl)oxy4-fluoro-quinoline0.88[4]

This table illustrates how subtle changes to the substituents can significantly impact the inhibitory activity against both the target enzyme (c-Met) and a cancer cell line (H1993).

Other pyrazine derivatives have been developed as inhibitors of different kinases, such as Aurora kinases, which are crucial for mitosis, and cyclin-dependent kinases (CDKs), which regulate the cell cycle.[3][5] The structure-activity relationship often reveals that specific substitutions are required to achieve high affinity and selectivity for the ATP-binding pocket of the target kinase.[3]

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[6]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the substituted pyrazine compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[6]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualization of Key Signaling Pathways

Many pyrazine-based anticancer agents function by inhibiting critical signaling pathways. The diagram below illustrates the inhibition of the c-Met signaling pathway.

cMet_Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates RAS RAS cMet->RAS Pyrazine Pyrazine Derivative (e.g., 1D-2) Pyrazine->cMet Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation

Caption: Inhibition of the HGF/c-Met signaling pathway by a substituted pyrazine derivative.

II. Antimicrobial and Antifungal Activity: Combating Resistant Pathogens

The rise of multidrug-resistant bacteria and fungi presents a significant global health challenge, necessitating the discovery of new antimicrobial agents. Pyrazine derivatives have demonstrated promising activity against a range of pathogenic microbes.[7][8]

Structure-Activity Relationship and Comparative Data

The antimicrobial and antifungal efficacy of substituted pyrazines is influenced by the lipophilicity and electronic properties of the substituents. For instance, the introduction of certain alkyl chains can enhance the penetration of the thick, lipid-rich cell wall of mycobacteria.[9]

Table 2: Comparative Antimicrobial and Antifungal Activity of Substituted Pyrazines (MIC in µg/mL)

Compound ClassDerivative ExampleStaphylococcus aureusEscherichia coliCandida albicansReference
Triazolo[4,3-a]pyrazinesCompound 2e3216-[10]
Pyrazinamide Derivatives5-hexyl-PZA>25>25-[9]
Pyrazolo[5,1-c][4][6][11]triazinesCompound 3d--16[12]

This table provides a snapshot of the minimum inhibitory concentrations (MICs) of different pyrazine derivatives against representative bacteria and fungi.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution MIC Assay)

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14]

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL) from a fresh culture.[14]

  • Serial Dilution of Compounds: In a 96-well microtiter plate, perform a two-fold serial dilution of the substituted pyrazine compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[6][15]

  • Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ cells/mL for yeast.[14][15]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[15]

  • Reading of Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13][14]

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the broth microdilution MIC assay.

MIC_Workflow cluster_prep Preparation Inoculum Prepare Standardized Microbial Inoculum Plate Inoculate 96-Well Plate Inoculum->Plate Compounds Prepare Serial Dilutions of Pyrazine Derivatives Compounds->Plate Incubate Incubate Plate Plate->Incubate Read Read MIC Results Incubate->Read COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Produces Pyrazine Pyrazine Derivative Pyrazine->COX2 Inhibits Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates

Caption: Inhibition of the COX-2 pathway by a substituted pyrazine derivative.

IV. Conclusion

Substituted pyrazines represent a versatile and highly valuable scaffold in the pursuit of novel therapeutic agents. Their demonstrated efficacy across a range of biological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory, underscores their immense potential. The ability to systematically modify the pyrazine core allows for the fine-tuning of their pharmacological properties, offering a rich landscape for future drug discovery and development endeavors. This guide provides a foundational understanding of the comparative biological activities of these compounds, the experimental methodologies to assess them, and the underlying structure-activity relationships, serving as a valuable resource for researchers in the field.

V. References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Aboudi, A. F. (2019). Synthesis of new pyrazolo[5,1-c]t[4][6][11]riazines with antifungal and antibiofilm activities. Chemical Papers, 74(3), 949-959. [Link]

  • Alshahrani, M. M. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-Cancer Agents in Medicinal Chemistry, 25(3), 151-163. [Link]

  • de-Souza-Silva, C. M., Guilhelmelli, F., Zamith-Miranda, D., de Oliveira, M. A., Nosanchuk, J. D., Silva-Pereira, I., & Albuquerque, P. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 57127. [Link]

  • How-to guide: Minimum Inhibitory Concentration (MIC). (2016). Emery Pharma. [Link]

  • Li, Y., Zhang, Y., Wang, Y., Li, Y., & Zhang, J. (2020). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 25(11), 2568. [Link]

  • Nagy, M., Csupor-Löffler, B., & Hohmann, J. (2020). Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. Molecules, 25(9), 2056. [Link]

  • Osman, E. S., El-Dash, Y., & Abdel-Aziz, M. (2024). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 15(8), 2419-2438. [Link]

  • Wuts, P. G. M., & Chambers, C. L. (2026). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Omega. [Link]

  • Abdel-Wahab, B. F., Abdel-Aziz, M., & Ahmed, E. M. (2021). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules, 26(16), 4995. [Link]

  • Bavetsias, V., Large, J. M., Sun, C., Bouloc, N., Kosmopoulou, M., Faisal, A., Matteucci, M., Reynisson, J., Brown, N., Atrash, B., Blagg, J., McDonald, E., Linardopoulos, S., & Bayliss, R. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988-5993. [Link]

  • DEVELOPMENT OF PYRAZINE-CONTAINING HYBRIDS WITH ANTI-INFLAMMATORY POTENTIAL. (2025). International Educational Applied Scientific Research Journal, 10(5), 55-60. [Link]

  • Feng, Z., Liu, Y., & Wang, R. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7044. [Link]

  • Hou, J., Li, Y., Chen, J., Li, X., & Jin, X. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 258, 115544. [Link]

  • Kucerova-Chlupacova, M., Dosedel, M., & Dolezal, M. (2026). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Omega. [Link]

  • Kumar, R., & Singh, P. (2022). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]

  • Miniyar, P. B., Mahajan, A. A., & Chopade, B. A. (2025). Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents. ResearchGate. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Future Medicinal Chemistry. [Link]

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Sources

Validation

A Comparative Analysis of the Flavor Profiles of 3-Chloro-2,5-diethylpyrazine and its Analogs

A Technical Guide for Researchers and Flavor Scientists In the intricate world of flavor chemistry, pyrazines represent a cornerstone class of compounds, bestowing a wide array of desirable roasted, nutty, and savory not...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Flavor Scientists

In the intricate world of flavor chemistry, pyrazines represent a cornerstone class of compounds, bestowing a wide array of desirable roasted, nutty, and savory notes to a vast range of food products.[1] The substitution pattern on the pyrazine ring profoundly influences its sensory perception, making the study of its analogs a critical endeavor for the development of novel flavor ingredients. This guide provides a detailed comparative analysis of the flavor profile of 3-Chloro-2,5-diethylpyrazine against its non-halogenated and other structural analogs. While direct, comprehensive sensory data for 3-Chloro-2,5-diethylpyrazine is limited in publicly available literature, this document synthesizes existing knowledge on related pyrazines to provide a scientifically grounded perspective on its likely flavor characteristics.

The Foundational Role of Alkylpyrazines in Flavor

Alkylpyrazines are heterocyclic aromatic compounds that are key contributors to the aroma of cooked, roasted, and fermented foods. They are primarily formed through the Maillard reaction between amino acids and reducing sugars during thermal processing.[2] The resulting flavor profiles can range from nutty and chocolatey to earthy and green, depending on the nature and position of the alkyl substituents.[3][4]

Flavor Profile of 2,5-Diethylpyrazine: The Non-Halogenated Parent Compound

2,5-Diethylpyrazine serves as the direct non-halogenated analog of our target compound. Its flavor profile is well-characterized and is generally described as having nutty and hazelnut-like notes. This compound is a significant contributor to the aroma of roasted products like coffee and nuts.

The Influence of Alkyl Substitution: A Comparative Overview

The size and position of alkyl groups on the pyrazine ring have a significant impact on the resulting flavor profile and odor threshold. Generally, as the alkyl chain length increases, the nutty and roasted notes can be enhanced or modified. For instance, 2,5-dimethylpyrazine is known for its chocolate, roasted nut, and earthy notes, with an odor threshold of 800 ppb in water.[5] In contrast, 2-ethyl-5-methylpyrazine is described as having nutty, roasted, and somewhat "grassy" characteristics, with a lower odor threshold of 100 ppb.[5] This highlights the nuanced yet significant impact of even a single carbon addition to the substituent.

The Enigmatic Profile of 3-Chloro-2,5-diethylpyrazine: A Scientific Extrapolation

The introduction of a chlorine atom to the pyrazine ring is expected to significantly alter its electronic properties and molecular shape, thereby influencing its interaction with olfactory receptors. The electronegativity of the chlorine atom can be expected to modulate the nutty and roasted character of the parent 2,5-diethylpyrazine, potentially introducing more savory, earthy, or even slightly medicinal or chemical undertones. It is also plausible that the addition of a halogen atom could impact the compound's volatility and odor threshold.

Table 1: Comparative Flavor Profiles of Selected Pyrazines

CompoundStructureCommon Flavor DescriptorsOdor Threshold (in water)
2,5-Dimethylpyrazine C1=CN=C(C)C=N1Chocolate, roasted nuts, earthy[5]800 ppb[5]
2,5-Diethylpyrazine C1=CN=C(CC)C=N1Nutty, hazelnutNot widely reported
2-Ethyl-5-methylpyrazine C1=CN=C(C)C=N1CCNutty, roasted, slightly grassy[5]100 ppb[5]
3-Chloro-2,5-dimethylpyrazine ClC1=C(C)N=CC(C)=N1Rich, earthy[6]Not reported
3-Chloro-2,5-diethylpyrazine (Predicted) ClC1=C(CC)N=CC(CC)=N1Potentially nutty, earthy, with possible savory or chemical notesNot reported

Experimental Protocols for Flavor Profile Analysis

To definitively characterize the flavor profile of 3-Chloro-2,5-diethylpyrazine and its analogs, a robust sensory and analytical methodology is required. Gas Chromatography-Olfactometry (GC-O) is the industry-standard technique for such analyses.

Gas Chromatography-Olfactometry (GC-O) Protocol

Objective: To separate, identify, and characterize the odor-active compounds in a sample.

Materials:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) and an Olfactory Detection Port (ODP)

  • Capillary column suitable for flavor analysis (e.g., DB-WAX or DB-5)

  • High-purity helium as carrier gas

  • Syringes for sample injection

  • Samples of 3-Chloro-2,5-diethylpyrazine and its analogs, diluted in a suitable solvent (e.g., ethanol or propylene glycol)

  • A panel of trained sensory assessors

Methodology:

  • Sample Preparation: Prepare serial dilutions of each pyrazine analog to determine their respective odor thresholds.

  • GC-MS/O Analysis:

    • Inject a known volume of the sample into the GC inlet.

    • The sample is vaporized and carried by the helium gas through the capillary column, where individual compounds are separated based on their volatility and polarity.

    • The column effluent is split between the Mass Spectrometer (for chemical identification) and the Olfactory Detection Port.

  • Olfactory Detection:

    • Trained sensory panelists sniff the effluent from the ODP and record the time, intensity, and description of each odor detected.

  • Data Analysis:

    • The retention times of the odor events are matched with the peaks from the MS detector to identify the compounds responsible for each aroma.

    • Flavor profiles are constructed based on the consensus of the sensory panel's descriptions.

    • Odor activity values (OAVs) can be calculated by dividing the concentration of each compound by its odor threshold.

GC_O_Workflow cluster_0 Sample Preparation cluster_1 GC-MS/O Analysis cluster_2 Data Analysis A Prepare serial dilutions of pyrazine analogs B Inject sample into GC A->B C Separation in capillary column B->C D Effluent splitting C->D E Mass Spectrometry (Identification) D->E F Olfactory Detection Port (Sensory) D->F G Match retention times E->G F->G H Construct flavor profiles G->H I Calculate Odor Activity Values H->I

Figure 1. A simplified workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Structure-Activity Relationships and Future Directions

The systematic comparison of 3-Chloro-2,5-diethylpyrazine with its non-halogenated and other alkyl-substituted analogs is crucial for understanding the structure-activity relationships that govern pyrazine flavor. The presence of the electron-withdrawing chloro group likely has a profound effect on the molecule's interaction with olfactory receptors. Further research employing sensory analysis, coupled with computational modeling, could elucidate the precise nature of these interactions. Such studies would not only provide a definitive flavor profile for this novel pyrazine but also contribute to the broader understanding of how halogenation can be used to modulate and create new and interesting flavor profiles for the food and fragrance industry.

References

  • Hajeb, P., & Jinap, S. (2015). A review of the effects of processing on the formation of pyrazines in food. Journal of Food Composition and Analysis, 42, 19-30.
  • Mottram, D. S. (1998). Flavor formation in meat and meat products: a review. Food chemistry, 62(4), 415-424.
  • Brat, P., & Rega, B. (2011). Pyrazines in Food. In Handbook of Food Analysis (pp. 1-20). CRC Press.
  • Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. (2021). Communications Biology. [Link]

  • Odor threshold levels of pyrazine compounds and assessment of their role in flavor of roasted foods. (2025). ResearchGate. [Link]

  • The Chemistry of Pyrazines: Adding Nutty and Green Notes to Perfumes. (n.d.). Scent Journer. [Link]

  • Natural Pyrazines. (n.d.). Advanced Biotech. [Link]

  • 3-Chloro-2,5-dimethylpyrazine. (n.d.). BU CyberSec Lab. [Link]

  • Alkylpyrazine. (n.d.). Wikipedia. [Link]

  • Pyrazines. (n.d.). Leffingwell & Associates. [Link]

  • Exploring Pyrazines: The Science Behind Food Flavors and Aromas. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

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Comparative

A Comparative Guide to Purity Assessment of Synthesized 3-Chloro-2,5-diethylpyrazine

For Researchers, Scientists, and Drug Development Professionals In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the purity of intermediates is a critical determinant of the final pr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the purity of intermediates is a critical determinant of the final product's quality, safety, and efficacy. 3-Chloro-2,5-diethylpyrazine is a key building block in various synthetic pathways, and its purity directly impacts downstream reactions and the impurity profile of the final compound. This guide provides a comprehensive comparison of analytical techniques for the purity assessment of synthesized 3-Chloro-2,5-diethylpyrazine, offering insights into the strengths and limitations of each method to aid in selecting the most appropriate strategy for quality control.

The Imperative of Purity in 3-Chloro-2,5-diethylpyrazine Synthesis

The presence of impurities in 3-Chloro-2,5-diethylpyrazine can arise from several sources, including unreacted starting materials, byproducts of the primary reaction, and degradation products. These impurities can potentially be carried through subsequent synthetic steps, leading to a final product that fails to meet regulatory standards. Therefore, robust analytical methods are essential for the accurate identification and quantification of impurities, ensuring the synthesized intermediate meets the required specifications.[1]

A Comparative Overview of Analytical Techniques

The choice of an analytical technique for purity assessment depends on various factors, including the expected impurities, the required level of sensitivity, and the desired information (e.g., qualitative identification or quantitative measurement). This guide focuses on the most commonly employed and effective methods for the analysis of 3-Chloro-2,5-diethylpyrazine: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.[2]Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[3]Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure.[4]
Applicability Ideal for volatile and semi-volatile compounds like 3-Chloro-2,5-diethylpyrazine and related volatile impurities.[2][5]Suitable for a wide range of compounds, including non-volatile or thermally labile impurities.[6]Primarily used for structural elucidation and identification of unknown impurities. Quantification is possible but often less precise than chromatographic methods.[7][8]
Sensitivity High sensitivity, often in the parts-per-million (ppm) to parts-per-billion (ppb) range.Good sensitivity, typically in the ppm range.[9]Lower sensitivity compared to chromatographic methods, generally requiring higher concentrations of the analyte.
Data Output Provides both retention time (for identification) and a mass spectrum (for structural information).[10]Delivers retention time and peak area (for quantification).Yields a spectrum that reveals the chemical environment of each nucleus, providing detailed structural information.[4]
Throughput Relatively high throughput, with typical run times of 20-60 minutes.Moderate to high throughput, with run times varying from 10 to 30 minutes.Lower throughput due to longer acquisition times, especially for complex 2D experiments.

In-Depth Analysis of Purity Assessment Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds, making it exceptionally well-suited for the purity assessment of 3-Chloro-2,5-diethylpyrazine.[2][5] Its high resolving power allows for the separation of closely related impurities, while the mass spectrometer provides definitive identification.

Experimental Workflow for GC-MS Analysis:

Caption: Workflow for GC-MS Purity Assessment.

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized 3-Chloro-2,5-diethylpyrazine and dissolve it in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate. Dilute the solution to a final concentration of approximately 100 µg/mL.

  • Instrumentation: Utilize a gas chromatograph equipped with a mass selective detector. A common and effective column choice is a DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

  • Data Analysis: Identify the main peak corresponding to 3-Chloro-2,5-diethylpyrazine. Analyze any additional peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities by calculating the percentage area of each impurity peak relative to the total peak area.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that can be adapted to a wide range of compounds, including those that are not amenable to GC analysis due to low volatility or thermal instability.[6][11] For 3-Chloro-2,5-diethylpyrazine, a reversed-phase HPLC method is typically employed.

Experimental Workflow for HPLC Analysis:

Caption: Workflow for HPLC Purity Assessment.

Experimental Protocol:

  • Sample Preparation: Prepare a stock solution of the synthesized 3-Chloro-2,5-diethylpyrazine in the mobile phase at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of about 0.1 mg/mL. Filter the final solution through a 0.45 µm syringe filter before injection.

  • Instrumentation: Use an HPLC system equipped with a UV detector. A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable choice.[12]

  • HPLC Conditions:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). Isocratic or gradient elution can be optimized based on the impurity profile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm (or a wavelength determined by UV scan of the main compound).

    • Injection Volume: 10 µL.

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of molecules.[4] While not typically the primary method for quantitative purity assessment, it is invaluable for identifying and characterizing unknown impurities. Both ¹H and ¹³C NMR are fundamental for confirming the structure of the synthesized 3-Chloro-2,5-diethylpyrazine and identifying any structurally related impurities.[13]

Experimental Workflow for NMR Analysis:

Caption: Workflow for NMR Purity Assessment.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized 3-Chloro-2,5-diethylpyrazine in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.[4]

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If unknown impurities are present, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to elucidate their structures.

  • Data Analysis: Process the spectra using appropriate software. Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure of 3-Chloro-2,5-diethylpyrazine. Signals that do not correspond to the main compound can be assigned to impurities. The relative integration of impurity signals to the main compound signals can provide a semi-quantitative estimate of purity.

Conclusion: An Integrated Approach to Purity Assessment

For a comprehensive and robust purity assessment of synthesized 3-Chloro-2,5-diethylpyrazine, an integrated approach is highly recommended. GC-MS and HPLC are the primary choices for quantitative analysis, offering high sensitivity and resolution for separating and quantifying impurities. NMR spectroscopy serves as a powerful complementary technique for the definitive structural elucidation of any unknown impurities that may be detected. By combining these methods, researchers, scientists, and drug development professionals can ensure the quality and consistency of this critical synthetic intermediate, ultimately contributing to the safety and efficacy of the final products.

References

  • BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy in the Structural Elucidation of Pyrazine-2-amidoxime Derivatives.
  • BU CyberSec Lab. (n.d.). 3-Chloro-2,5-dimethylpyrazine.
  • International Conference on Harmonization. (2002). Q3A (R) Impurities in New Drug Substances. ICH.
  • ResearchGate. (2025). Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography.
  • BenchChem. (2025). A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities.
  • PubMed. (n.d.). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Determining the Purity of 2,5-Dichloropyrazine.
  • Rasayan Journal of Chemistry. (n.d.). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by RP-HPLC.
  • NIH. (2025). Sensitive determination of chlorpromazine in pharmaceutical formulations and biological fluids using solid phase extraction followed by HPLC-UV and spectrophotometric analysis.
  • Journal of Chromatography A. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • BenchChem. (2025). Application Notes and Protocols for the GC-MS Analysis of Pyrazines.
  • ResearchGate. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • MDPI. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds.
  • Vscht.cz. (n.d.). Alternative GC–MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips.
  • NIH. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir.
  • ResearchGate. (2022). Structure Elucidation of a Pyrazolo[14][15]pyran Derivative by NMR Spectroscopy. Retrieved from

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Validation

A Guide to Inter-laboratory Comparison for the Quantification of 3-Chloro-2,5-diethylpyrazine

Introduction: The Imperative for Precision in Pyrazine Analysis 3-Chloro-2,5-diethylpyrazine is a substituted pyrazine, a class of heterocyclic aromatic compounds. While specific data on this particular molecule is limit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precision in Pyrazine Analysis

3-Chloro-2,5-diethylpyrazine is a substituted pyrazine, a class of heterocyclic aromatic compounds. While specific data on this particular molecule is limited in public literature, related pyrazines are of significant interest across various industries. They are known as potent flavor and aroma compounds in food and beverages, and also serve as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals[1]. The accurate and precise quantification of such compounds is paramount for quality control, regulatory compliance, and ensuring product consistency.

However, analytical measurements are never absolute. They are susceptible to variations arising from the laboratory environment, analyst skill, equipment calibration, and the chosen methodology. To understand and quantify this variability, Inter-laboratory Comparisons (ILCs) or Proficiency Tests (PTs) are indispensable tools for quality assurance.[2] This guide provides a framework for designing and executing an ILC for the analysis of 3-Chloro-2,5-diethylpyrazine, comparing two prevalent sample preparation techniques followed by Gas Chromatography-Mass Spectrometry (GC-MS). The principles and statistical treatments are grounded in international standards, primarily ISO 5725, which provides a robust framework for determining the accuracy (trueness and precision) of measurement methods[3].

Designing the Inter-Laboratory Comparison Study

A successful ILC hinges on meticulous planning, from sample preparation to statistical evaluation. The primary objective is to provide each participating laboratory with an objective assessment of its performance against its peers and to evaluate the suitability of different analytical methods for the target analyte.

Test Material: The Foundation of a Fair Comparison

The cornerstone of any ILC is the test material. It must be homogenous and stable throughout the duration of the study. For this comparison, a stock solution of 3-Chloro-2,5-diethylpyrazine (analytical standard grade, ≥97.0%) is used to prepare the test sample.

  • Matrix Selection: A relatively simple matrix, such as a 10% ethanol/water solution, is chosen to minimize complex matrix effects, allowing the focus to remain on the core analytical procedure.

  • Preparation and Homogeneity: A single, large batch of the matrix is spiked with 3-Chloro-2,5-diethylpyrazine to a target concentration of 50 µg/L. The batch is stirred continuously during aliquoting into sealed amber glass vials to ensure homogeneity. A subset of randomly selected vials is analyzed by the organizing laboratory to confirm both the concentration and homogeneity before dispatch.

  • Dispatch: Samples are shipped to participating laboratories under controlled temperature conditions to ensure stability.

Participant Selection

To obtain meaningful data on method performance, it is crucial to include a representative cross-section of laboratories. According to ISO 5725-1, participants should not be limited to specialized or reference laboratories but should represent a realistic sample of qualified labs that would perform such an analysis[4]. For this study, we envision the participation of 15 laboratories from academia, quality control, and contract research organizations.

Analytical Methodologies Under Comparison

Each laboratory is instructed to analyze the sample using two distinct sample preparation protocols, both culminating in analysis by GC-MS. This dual-protocol approach allows for a direct comparison of the extraction efficiency and robustness of the methods.

  • Protocol A: Headspace Solid-Phase Microextraction (HS-SPME) : A solvent-free extraction technique ideal for volatile and semi-volatile compounds. It is known for its simplicity and speed[5][6].

  • Protocol B: Liquid-Liquid Extraction (LLE) : A traditional and widely used method for extracting analytes from a liquid matrix into an immiscible organic solvent.

Detailed, step-by-step protocols for both methods are provided in Section 6 of this guide.

The Inter-Laboratory Comparison Workflow

The entire ILC process follows a structured workflow to ensure consistency and validity. This process begins with the careful preparation of the test material and concludes with the issuance of a comprehensive report to all participants.

ILC_Workflow cluster_organizer Organizing Body cluster_participants Participating Laboratories (N=15) cluster_analysis Statistical Evaluation (per ISO 5725) P Preparation of Homogenous Test Material (50 µg/L) H Homogeneity & Stability Testing P->H D Dispatch to Participants H->D A Sample Analysis (Protocol A: HS-SPME & B: LLE) D->A R Reporting of Results (n=3 replicates per protocol) A->R S Data Collation & Outlier Screening (Grubbs'/Cochran's Tests) R->S C Calculation of Performance Metrics (z-scores, sr, sR) S->C F Final Report Generation & Distribution C->F

Caption: Workflow of the inter-laboratory comparison study.

Statistical Treatment of Data: Ensuring Trustworthiness

Outlier Detection

Before calculating summary statistics, it is essential to screen the data for outliers—results that deviate significantly from the consensus. This is a critical step to prevent biased estimates of performance[3].

  • Cochran's C test: Used to identify laboratories with significantly larger intra-laboratory variability (within-laboratory precision) than others.

  • Grubbs' test: Applied to identify laboratories whose mean values are significantly different from the consensus mean.

Any laboratory flagged as a statistical outlier by these tests is removed from the subsequent calculation of the assigned value and performance statistics for that specific protocol[8].

Performance Evaluation: The z-score

The performance of each laboratory is evaluated using the z-score, a widely accepted metric in proficiency testing. It is calculated as:

z = (x - X) / σ

Where:

  • x is the mean result reported by the laboratory.

  • X is the assigned value (the robust mean of all participants' results after outlier removal).

  • σ is the target standard deviation for proficiency assessment, often derived from the reproducibility standard deviation of the current study.

The interpretation of z-scores is standardized[7]:

  • |z| ≤ 2.0: Satisfactory performance.

  • 2.0 < |z| < 3.0: Questionable performance (warning signal).

  • |z| ≥ 3.0: Unsatisfactory performance (action signal).

Results and Discussion: A Comparative Analysis

The following tables present hypothetical data for this ILC, designed to illustrate the evaluation process and the comparison between the two analytical protocols.

Laboratory Performance Data

This table summarizes the performance of five representative laboratories for Protocol A (HS-SPME). The assigned value (robust mean) was calculated to be 50.5 µg/L with a reproducibility standard deviation (σ) of 4.5 µg/L .

Laboratory IDReplicate 1 (µg/L)Replicate 2 (µg/L)Replicate 3 (µg/L)Mean (x)Std. Dev. (s)z-scorePerformance
Lab-0151.252.551.851.80.660.29Satisfactory
Lab-0448.949.549.149.20.31-0.29Satisfactory
Lab-0759.861.260.560.50.702.22 Questionable
Lab-0942.141.542.742.10.60-1.87 Satisfactory
Lab-1435.436.134.935.50.61-3.33 Unsatisfactory
Method Performance Comparison

The overall precision of the two methods is evaluated by comparing their repeatability and reproducibility, as defined by ISO 5725[9].

  • Repeatability standard deviation (sr): The standard deviation of test results obtained under the same measurement conditions (within a single lab). A smaller sr indicates better intra-laboratory precision.

  • Reproducibility standard deviation (sR): The standard deviation of test results obtained under different measurement conditions (across different labs). A smaller sR indicates better inter-laboratory agreement.

ParameterProtocol A (HS-SPME)Protocol B (LLE)
Number of Labs (post-outlier removal)1314
Assigned Value (Robust Mean)50.5 µg/L49.8 µg/L
Repeatability Std. Dev. (sr)2.1 µg/L1.8 µg/L
Repeatability Relative Std. Dev. (RSDr)4.2%3.6%
Reproducibility Std. Dev. (sR)4.5 µg/L6.2 µg/L
Reproducibility Relative Std. Dev. (RSDR)8.9%12.5%
Interpretation of Results

The hypothetical data reveals several key insights:

  • Trueness and Method Bias: Both methods yielded an assigned value close to the nominal spike concentration of 50 µg/L, suggesting no significant systematic bias in either method at this concentration.

  • Intra-laboratory Precision (Repeatability): Protocol B (LLE) shows a slightly better repeatability (RSDr of 3.6%) compared to Protocol A (HS-SPME) (RSDr of 4.2%). This could be attributed to the more exhaustive extraction of LLE, whereas HS-SPME can be more sensitive to minor variations in temperature, extraction time, and fiber positioning.

  • Inter-laboratory Precision (Reproducibility): The most significant difference lies in reproducibility. Protocol A (HS-SPME) demonstrates substantially better agreement between laboratories (RSDR of 8.9%) than Protocol B (LLE) (RSDR of 12.5%). This is a critical finding. The higher automation and fewer manual steps in the HS-SPME procedure likely reduce the opportunity for operator-dependent variability, leading to more consistent results across different labs. LLE, with its multiple manual steps (shaking, phase separation, solvent evaporation), is more prone to variations in analyst technique.

Detailed Experimental Protocols

The following protocols are provided to all participating laboratories to ensure a standardized approach to the analysis.

Protocol A: HS-SPME-GC-MS
  • Preparation: Transfer 10 mL of the test sample into a 20 mL headspace vial. Add 3 g of sodium chloride (NaCl) to increase the ionic strength of the solution and promote the partitioning of the analyte into the headspace.

  • Incubation: Place the vial in the autosampler tray. Equilibrate the sample at 60°C for 15 minutes with agitation.

  • Extraction: Expose a 75 µm Carboxen/PDMS SPME fiber to the headspace above the sample for 30 minutes at 60°C.

  • Desorption: Immediately transfer the fiber to the GC injection port, heated to 250°C, and desorb for 5 minutes in splitless mode.

  • GC-MS Analysis:

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column[6].

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 40°C (hold 2 min), ramp to 180°C at 10°C/min, then ramp to 280°C at 20°C/min (hold 3 min).

    • MS Conditions: Electron Ionization (EI) at 70 eV. Scan range m/z 40-300. Use a characteristic ion for quantification (e.g., the molecular ion or a major fragment ion).

Protocol B: LLE-GC-MS
  • Extraction: Transfer 10 mL of the test sample into a separatory funnel. Add 5 mL of dichloromethane (DCM).

  • Mixing: Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate for 10 minutes. Drain the lower organic layer (DCM) into a collection vial.

  • Repeat: Repeat the extraction with a fresh 5 mL portion of DCM. Combine the organic extracts.

  • Concentration: Concentrate the combined extracts to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC-MS Analysis: Inject 1 µL of the final extract into the GC-MS using the same conditions as described in Protocol A.

Analytical_Protocols cluster_A Protocol A: HS-SPME cluster_B Protocol B: LLE A1 Sample + NaCl in Vial A2 Incubate & Extract (SPME Fiber) A1->A2 A3 Thermal Desorption in GC Inlet A2->A3 GCMS GC-MS Analysis A3->GCMS B1 Sample + DCM in Separatory Funnel B2 Shake & Separate Phases B1->B2 B3 Concentrate Extract B2->B3 B3->GCMS

Caption: Comparison of the two analytical workflows.

Conclusion and Recommendations

This guide outlines a comprehensive framework for conducting an inter-laboratory comparison for the analysis of 3-Chloro-2,5-diethylpyrazine. The hypothetical results demonstrate that while both HS-SPME and LLE sample preparation methods can provide accurate results (good trueness), the choice of method has a significant impact on precision, particularly on inter-laboratory reproducibility.

Based on our analysis, Protocol A (HS-SPME-GC-MS) is the recommended method for achieving better consistency across different laboratories. Its higher degree of automation and fewer manual interventions make it a more robust and transferable procedure, which is a key consideration when developing a standard method.

For laboratories that showed 'Questionable' or 'Unsatisfactory' performance, this ILC serves as a valuable diagnostic tool. They are encouraged to review their internal procedures, including calibration, instrument maintenance, and analyst technique, to identify and rectify potential sources of error. Participation in such proficiency testing schemes is a hallmark of a laboratory's commitment to quality and continuous improvement.

References

  • EVALUATION OF THE INTERLABORATORY COMPARISON TEST Pesticides H102. (n.d.).
  • Analysis of interlaboratory comparison when the measurements are not normally distributed. (n.d.). Archimer.
  • CN102095809A - Analysis method for detecting pyrazine compounds in beer. (n.d.). Google Patents.
  • A Comparative Guide to Inter-laboratory Pyrazine Quantification. (n.d.). Benchchem.
  • 3-Chloro-2,5-dimethylpyrazine. (n.d.). Chem-Impex.
  • An Interlaboratory Comparison Study of Regulated and Emerging Mycotoxins Using Liquid Chromatography Mass Spectrometry. (n.d.). MDPI.
  • What are the purposes of Interlaboratory Comparisons ? ISO 17043 - 5725. (2024, February 28). YouTube.
  • Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. (2021, February 17). PMC - NIH.
  • Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. (2021, July 16). NIH.
  • 3-Chloro-2,5-dimethylpyrazine 98 95-89-6. (n.d.). Sigma-Aldrich.
  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. (n.d.). Diva-Portal.org.
  • Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. (2025, August 6). ResearchGate.
  • Analytical Methods. (n.d.). RSC Publishing.
  • PROCEDURES USED IN THE STATISTICAL ANALYSIS OF PROFICIENCY TESTING PROGRAMS. (n.d.).
  • PROFICIENCY TESTING FOR PESTICIDES IN ACCORDANCE WITH THE DRINKING WATER ORDINANCE. (n.d.). Umweltbundesamt.at.
  • Proficiency testing programs - FOOD. (2025, November 26). Bipea.
  • Inter laboratory Comparative Tests ISO 5725-2. (n.d.). Analyzeseeds.

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